molecular formula C32H45F2N5O2S B12399551 CCR5 antagonist 2

CCR5 antagonist 2

Cat. No.: B12399551
M. Wt: 601.8 g/mol
InChI Key: XADGEXPZZCPUIH-UEEAVMEZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CCR5 antagonist 2 is a useful research compound. Its molecular formula is C32H45F2N5O2S and its molecular weight is 601.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H45F2N5O2S

Molecular Weight

601.8 g/mol

IUPAC Name

4,4-difluoro-N-[(1S)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-thiophen-3-ylpropyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C32H45F2N5O2S/c1-20(2)31(41)37-13-9-29-28(18-37)35-21(3)39(29)26-16-24-4-5-25(17-26)38(24)14-8-27(23-10-15-42-19-23)36-30(40)22-6-11-32(33,34)12-7-22/h10,15,19-20,22,24-27H,4-9,11-14,16-18H2,1-3H3,(H,36,40)/t24-,25+,26?,27-/m0/s1

InChI Key

XADGEXPZZCPUIH-UEEAVMEZSA-N

Isomeric SMILES

CC1=NC2=C(N1C3C[C@H]4CC[C@@H](C3)N4CC[C@@H](C5=CSC=C5)NC(=O)C6CCC(CC6)(F)F)CCN(C2)C(=O)C(C)C

Canonical SMILES

CC1=NC2=C(N1C3CC4CCC(C3)N4CCC(C5=CSC=C5)NC(=O)C6CCC(CC6)(F)F)CCN(C2)C(=O)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of CCR5 Antagonists in HIV Entry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of Human Immunodeficiency Virus type 1 (HIV-1) into host cells. Consequently, it has emerged as a key target for antiretroviral therapy. This technical guide provides a comprehensive overview of the mechanism of action of CCR5 antagonists, a class of drugs that effectively block this crucial step in the viral lifecycle. We delve into the molecular interactions, signaling pathways, and the distinct mechanisms of small-molecule allosteric inhibitors and monoclonal antibodies. This guide also presents a compilation of quantitative data on the efficacy of various CCR5 antagonists and detailed protocols for key experimental assays used in their characterization, aiming to equip researchers and drug development professionals with the essential knowledge for advancing the field of HIV-1 entry inhibitors.

The Role of CCR5 in HIV-1 Entry

HIV-1 entry into target cells, primarily CD4+ T lymphocytes and macrophages, is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor.[1][2] This initial interaction induces conformational changes in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4.[3][4] Viruses that utilize CCR5 are termed R5-tropic and are the predominant viral strains transmitted and present during the early stages of infection. The subsequent binding of gp120 to CCR5 triggers further conformational rearrangements in the viral gp41 transmembrane protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[5]

Mechanism of Action of CCR5 Antagonists

CCR5 antagonists are broadly classified into two main categories based on their molecular nature and mechanism of action: small-molecule allosteric inhibitors and monoclonal antibodies.

Small-Molecule Allosteric Inhibitors

Prominent examples of this class include Maraviroc (the first FDA-approved CCR5 antagonist), Vicriviroc, and Aplaviroc.[6][7][8] These molecules do not directly compete with the natural chemokine ligands or gp120 for the orthosteric binding site on CCR5. Instead, they are non-competitive, allosteric antagonists that bind to a hydrophobic pocket located within the transmembrane helices of the CCR5 receptor.[9][10][11]

This binding event induces and stabilizes a conformational state of the CCR5 receptor that is not recognized by the HIV-1 gp120 protein.[12][13] Specifically, the conformational change in the extracellular loops of CCR5 prevents the high-affinity interaction required for viral entry.[13] This allosteric inhibition effectively locks the receptor in an "unreceptive" state, thereby preventing the gp120-CCR5 interaction and subsequent membrane fusion.[9]

Monoclonal Antibodies

Leronlimab (PRO 140) is a humanized monoclonal antibody that represents this class of CCR5 antagonists.[5][14] Unlike the small-molecule inhibitors, Leronlimab is a competitive antagonist. It binds to extracellular domains of the CCR5 receptor, including the N-terminus and extracellular loop 2, which are also the regions that interact with HIV-1 gp120.[3][15] By physically occupying these binding sites, Leronlimab directly blocks the attachment of gp120 to CCR5, thus preventing viral entry.[5] This competitive mechanism of action offers a distinct approach to CCR5 antagonism.

Quantitative Efficacy of CCR5 Antagonists

The potency of CCR5 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values represent the concentration of the drug required to inhibit 50% of viral entry or binding to the receptor, respectively. The following table summarizes key quantitative data for several CCR5 antagonists.

AntagonistTypeTargetIC50 (nM)Ki (nM)Notes
Maraviroc Small MoleculeCCR50.6 - 13.73.3 - 7.2Active against a broad range of R5-tropic HIV-1 isolates.[8][14][16]
Vicriviroc Small MoleculeCCR50.45 - 102.1 - 2.5Potent inhibitor of R5-tropic HIV-1.[6][7]
Aplaviroc Small MoleculeCCR50.1 - 0.6Not Widely ReportedDevelopment was discontinued due to hepatotoxicity.[8][12]
Leronlimab Monoclonal AntibodyCCR50.041 - 18.33Not ApplicablePotent activity against a wide range of HIV-1 isolates, including multi-drug resistant strains.[8][17]

Signaling Pathways in HIV-1 Entry and CCR5 Antagonism

The interaction of HIV-1 gp120 with CCR5 does not typically trigger the canonical G-protein signaling pathways associated with natural chemokine binding.[12] However, the binding of gp120 can induce other intracellular signals, such as the activation of Pyk2, a protein tyrosine kinase.[14] The precise role of these signaling events in the viral entry process is still under investigation.

CCR5 antagonists, by binding to the receptor, prevent the conformational changes necessary for these gp120-induced signals. Small-molecule allosteric inhibitors stabilize a receptor conformation that is unable to productively engage with gp120, thereby blocking any downstream signaling events that might be triggered by this interaction. Monoclonal antibodies physically obstruct the binding site, preventing any interaction and subsequent signaling.

HIV_Entry_and_Antagonism HIV-1 Entry and Mechanism of CCR5 Antagonist Action cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_antagonists CCR5 Antagonists gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 Viral Entry Viral Entry gp41->Viral Entry CD4->gp120 Conformational Change in gp120 CCR5->gp41 3. gp41-mediated Membrane Fusion Small_Molecule Small-Molecule Allosteric Inhibitor Small_Molecule->CCR5 Allosteric Inhibition Leronlimab Leronlimab (Monoclonal Antibody) Leronlimab->CCR5 Competitive Inhibition

Figure 1: A simplified diagram illustrating the key steps of HIV-1 entry and the points of inhibition by CCR5 antagonists.

Experimental Protocols

CCR5 Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a CCR5 antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the CCR5 receptor.

Materials:

  • HEK293 cells stably expressing human CCR5.

  • Membrane preparation from CCR5-expressing cells.

  • Radioligand (e.g., [¹²⁵I]-MIP-1α or [³H]-Maraviroc).

  • Unlabeled CCR5 antagonist (test compound).

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 1 M NaCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the unlabeled CCR5 antagonist.

  • In a 96-well plate, add a constant concentration of the radioligand to each well.

  • Add the serially diluted unlabeled antagonist to the wells.

  • Add the cell membrane preparation containing CCR5 to each well.

  • Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the log concentration of the unlabeled antagonist to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

HIV-1 Env-Pseudotyped Virus Neutralization Assay

This assay measures the ability of a CCR5 antagonist to inhibit the entry of HIV-1 into target cells using replication-defective pseudoviruses expressing the HIV-1 envelope protein.

Materials:

  • HEK293T cells for pseudovirus production.

  • Plasmids: HIV-1 Env-expressing plasmid, and an Env-deficient HIV-1 backbone plasmid carrying a luciferase reporter gene.

  • Transfection reagent.

  • TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing a luciferase reporter gene under the control of the HIV-1 LTR).

  • CCR5 antagonist (test compound).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Pseudovirus Production: Co-transfect HEK293T cells with the HIV-1 Env-expressing plasmid and the Env-deficient backbone plasmid. Harvest the culture supernatant containing the pseudoviruses 48-72 hours post-transfection.

  • Neutralization Assay: a. Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight. b. Prepare serial dilutions of the CCR5 antagonist. c. Pre-incubate the pseudovirus with the serially diluted antagonist for 1 hour at 37°C. d. Add the virus-antagonist mixture to the TZM-bl cells. e. Incubate for 48 hours at 37°C.

  • Quantification of Inhibition: a. Lyse the cells and add the luciferase assay reagent. b. Measure the luminescence using a luminometer. c. Calculate the percentage of neutralization by comparing the luciferase activity in the presence of the antagonist to the activity in the absence of the antagonist (virus control). d. Plot the percentage of neutralization against the log concentration of the antagonist to determine the IC50 value.

Experimental_Workflow General Workflow for CCR5 Antagonist Evaluation cluster_binding Binding Affinity cluster_efficacy Antiviral Efficacy cluster_signaling Signaling Pathway Analysis Binding_Assay CCR5 Radioligand Competition Binding Assay Ki_Value Determine Ki Binding_Assay->Ki_Value Pseudovirus_Production HIV-1 Pseudovirus Production Neutralization_Assay Neutralization Assay (e.g., TZM-bl cells) Pseudovirus_Production->Neutralization_Assay IC50_Value Determine IC50 Neutralization_Assay->IC50_Value Calcium_Assay Calcium Mobilization Assay Signaling_Modulation Assess Signaling Modulation Calcium_Assay->Signaling_Modulation Start CCR5 Antagonist Candidate Start->Binding_Assay Start->Pseudovirus_Production Start->Calcium_Assay

References

The Discovery and Synthesis of Novel CCR5 Antagonist Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine receptor type 5 (CCR5) has emerged as a critical target in the development of therapeutics, most notably for HIV-1 infection. As a key co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, blocking its function presents a viable strategy to inhibit viral replication.[1][2][3][4] This technical guide provides an in-depth overview of the discovery and synthesis of novel CCR5 antagonist compounds, with a focus on quantitative data, experimental methodologies, and the illustration of key biological and experimental processes.

Introduction to CCR5 as a Therapeutic Target

CCR5 is a member of the G-protein-coupled receptor (GPCR) superfamily.[5][6] Its natural ligands include the chemokines RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[7] The discovery that individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to R5-tropic HIV-1 infection highlighted the potential of CCR5 as a drug target.[3][8] This natural genetic variation, which results in a non-functional receptor, provided a strong rationale for the development of CCR5 antagonists.[9] The first approved CCR5 antagonist, Maraviroc, validated this approach and paved the way for the discovery of next-generation inhibitors.[8][10][11]

Discovery and Optimization of Novel CCR5 Antagonists

The discovery of small-molecule CCR5 antagonists has been pursued through various strategies, including high-throughput screening (HTS), fragment-based drug design, and structure-based virtual screening.[8][12][13] Initial HTS campaigns of chemical libraries led to the identification of lead compounds, which were subsequently optimized through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.[2][5][14]

Structure-Activity Relationship (SAR) Studies

The optimization of lead compounds heavily relies on understanding the structure-activity relationship (SAR), which describes how chemical structure relates to biological activity.[6][15] For CCR5 antagonists, SAR studies have focused on modifying different parts of the molecular scaffold to enhance binding affinity and antiviral activity.

A generalized SAR workflow is depicted below:

SAR_Workflow Lead_Compound Lead Compound Identification (e.g., HTS, Fragment Screening) SAR_Analysis Initial SAR Analysis Lead_Compound->SAR_Analysis Synthesis Synthesis of Analogs SAR_Analysis->Synthesis Design Analogs Biological_Testing Biological Testing (Binding, Functional Assays) Synthesis->Biological_Testing Data_Analysis Data Analysis and SAR Refinement Biological_Testing->Data_Analysis Data_Analysis->Synthesis Iterative Optimization Optimized_Candidate Optimized Candidate Data_Analysis->Optimized_Candidate Meets Criteria

Caption: A typical iterative cycle in a structure-activity relationship (SAR) study.

Quantitative Data for Novel CCR5 Antagonists

The following tables summarize the in vitro activities of selected novel CCR5 antagonists from different chemical series. The data is presented to facilitate comparison of their potency in various assays.

Table 1: Anilide Derivatives with a Quaternary Ammonium Moiety

CompoundCCR5 Binding IC50 (nM) [¹²⁵I]RANTESAnti-HIV-1 Activity EC50 (nM) (MAGI-CCR5 cells)
1r (TAK-779) 1.41.2

Data extracted from a study on anilide derivatives.[14]

Table 2: Piperidine-4-carboxamide Derivatives

CompoundCCR5 Inhibition IC50 (nM) (Calcium Mobilization)Anti-HIV Activity IC50 (nM)
19 25.7373.01

Data from the discovery of novel piperidine-4-carboxamide derivatives.[8]

Table 3: Compounds from Fragment Assembly

CompoundCCR5 Antagonist Activity IC50 (µM) (Calcium Mobilization)
1 2.00
2 0.692

Data from a study employing fragment assembly for antagonist design.[12][13][16]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of key experimental protocols used in the characterization of CCR5 antagonists.

CCR5 Receptor Binding Assay

This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the CCR5 receptor.

  • Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing human CCR5.

  • Radioligand: [¹²⁵I]-RANTES or [¹²⁵I]-MIP-1α.

  • Procedure:

    • CHO/CCR5 cells are incubated with varying concentrations of the test compound.

    • A fixed concentration of the radioligand is added to the mixture.

    • The mixture is incubated to allow for competitive binding.

    • The cells are washed to remove unbound radioligand.

    • The amount of bound radioactivity is measured using a gamma counter.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the specific binding of the radioligand, is calculated.[2][8]

Calcium Mobilization Assay

This functional assay measures the antagonist's ability to block the intracellular calcium flux induced by a CCR5 agonist.

  • Cell Line: Cell lines co-expressing CCR5 and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Agonist: A natural CCR5 ligand such as RANTES or MIP-1β.

  • Procedure:

    • Cells are loaded with the calcium-sensitive dye.

    • The cells are pre-incubated with the test compound.

    • The CCR5 agonist is added to stimulate the receptor.

    • The change in intracellular calcium concentration is measured by detecting the fluorescence signal.

  • Data Analysis: The IC50 value is determined as the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium signal.[8][12][13][16]

Anti-HIV-1 Entry Assay

This assay evaluates the ability of a compound to inhibit the entry of R5-tropic HIV-1 into target cells.

  • Cell Line: MAGI-CCR5 cells, which are HeLa cells engineered to express CD4, CCR5, and an HIV-1 LTR-driven β-galactosidase reporter gene.

  • Virus: An R5-tropic strain of HIV-1 (e.g., Ba-L).

  • Procedure:

    • MAGI-CCR5 cells are seeded in microplates.

    • The cells are pre-incubated with the test compound.

    • A known amount of HIV-1 is added to the cells.

    • After a period of infection, the cells are washed and further incubated.

    • The expression of β-galactosidase, which is indicative of successful viral entry and gene expression, is quantified using a colorimetric or chemiluminescent substrate.

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of the viral replication, is calculated.[14]

A general workflow for screening CCR5 antagonists is presented below:

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Functional Assays cluster_tertiary Antiviral & Selectivity Assays HTS High-Throughput Screening (e.g., Binding Assay) Hit_Identification Hit Identification HTS->Hit_Identification Functional_Assay Functional Assays (e.g., Calcium Mobilization) Hit_Identification->Functional_Assay Dose_Response Dose-Response & IC50 Determination Functional_Assay->Dose_Response Antiviral_Assay Anti-HIV-1 Entry Assay Dose_Response->Antiviral_Assay Selectivity_Assay Selectivity Assays (vs. other GPCRs) Antiviral_Assay->Selectivity_Assay Cytotoxicity_Assay Cytotoxicity Assay Selectivity_Assay->Cytotoxicity_Assay Lead_Optimization Lead Optimization (SAR) Cytotoxicity_Assay->Lead_Optimization

Caption: A generalized experimental workflow for the screening of CCR5 antagonists.

CCR5 Signaling Pathway in the Context of HIV-1 Entry

While the primary role of CCR5 in HIV-1 infection is to act as a co-receptor for viral entry, it is also a functional chemokine receptor that can initiate intracellular signaling cascades. However, studies have shown that G-protein-mediated signaling by CCR5 is not required for its function as an HIV-1 co-receptor.[17][18] The binding of the HIV-1 envelope glycoprotein gp120 to CD4 induces a conformational change that exposes a binding site for CCR5. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral envelope, leading to the fusion of the viral and cellular membranes.

The diagram below illustrates the dual role of CCR5:

CCR5_Signaling cluster_membrane Cell Membrane CCR5 CCR5 G_Protein G-Protein CCR5->G_Protein Activates Viral_Entry Viral Membrane Fusion and Entry CCR5->Viral_Entry Mediates CD4 CD4 HIV_gp120 HIV-1 gp120 CD4->HIV_gp120 Induces Conformational Change Signaling_Cascade Intracellular Signaling (e.g., Calcium Mobilization) G_Protein->Signaling_Cascade Initiates Chemokines Chemokines (RANTES, MIP-1α, MIP-1β) Chemokines->CCR5 Binds HIV_gp120->CCR5 Binds as Co-receptor HIV_gp120->CD4 Binds

Caption: The dual function of the CCR5 receptor in chemokine signaling and HIV-1 entry.

Conclusion

The discovery and synthesis of novel CCR5 antagonists represent a significant advancement in antiretroviral therapy. The journey from initial hit identification to the development of clinically effective drugs like Maraviroc has been driven by a deep understanding of the receptor's biology, sophisticated screening methodologies, and iterative medicinal chemistry efforts. The continued exploration of new chemical scaffolds and optimization strategies holds promise for the development of next-generation CCR5 antagonists with improved efficacy, safety profiles, and broader therapeutic applications.

References

structural biology of ccr5 in complex with antagonist 2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural Biology of CCR5 in Complex with Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C chemokine receptor type 5 (CCR5) is a class A G protein-coupled receptor (GPCR) that plays a pivotal role in immune cell trafficking. Its function as the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 has made it a major therapeutic target for preventing viral entry into host cells. The development of small-molecule antagonists that bind to CCR5 and lock it in an inactive conformation has been a significant breakthrough in anti-retroviral therapy. This technical guide provides a comprehensive overview of the structural biology of CCR5 in complex with various antagonists, focusing on the molecular details of these interactions. It consolidates quantitative data, details key experimental protocols for structure determination, and visualizes the complex biological pathways and experimental workflows involved.

Introduction to CCR5

CCR5 is an integral membrane protein characterized by seven transmembrane (7TM) helices connected by three intracellular (ICL) and three extracellular loops (ECL).[1][2] It is predominantly expressed on the surface of immune cells such as T-cells, macrophages, and dendritic cells.[3] The endogenous ligands for CCR5 include chemokines like CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[4][5] Upon binding these chemokines, CCR5 undergoes a conformational change, leading to the activation of intracellular signaling pathways via Gαi-type G proteins.[4][5]

In the context of HIV-1, the viral envelope glycoprotein gp120 first binds to the CD4 receptor on the host cell, which induces a conformational change in gp120, allowing it to then bind to CCR5.[3] This second interaction triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the cell.[3] CCR5 antagonists are entry inhibitors that prevent this crucial gp120-CCR5 interaction.[3] They are allosteric modulators, meaning they bind to a site on the receptor distinct from the binding site of the natural chemokine ligands or gp120.[1][6] This binding event stabilizes an inactive conformation of the receptor, thereby preventing the conformational changes necessary for both chemokine signaling and viral entry.[3][7][8]

Structural Basis of Antagonist Binding

The determination of high-resolution structures of CCR5 in complex with antagonists has been instrumental in understanding their mechanism of action and in guiding further drug development. The primary structures discussed are those with the small-molecule inhibitor maraviroc and the engineered chemokine antagonist [5P7]CCL5.

Small-Molecule Antagonist Binding Pocket

The crystal structure of human CCR5 bound to maraviroc (PDB ID: 4MBS) revealed that the drug binds deep within a hydrophobic pocket formed by the transmembrane helices I, II, III, V, VI, and VII.[1][3] This binding site is separate from the primary recognition sites for chemokines and gp120, which heavily involve the N-terminus and extracellular loops of CCR5.[1]

Key interactions between maraviroc and CCR5 include:

  • A salt bridge: The protonated nitrogen of maraviroc's tropane group forms a crucial salt bridge with the acidic residue Glu283 in TM7.[1][9][10] This interaction is a common anchor point for many small-molecule CCR5 antagonists.

  • Hydrogen bonds: The carboxamide nitrogen of maraviroc forms a hydrogen bond with Tyr251 in TM6.[10][11] A water-mediated hydrogen bond also connects the ligand to Tyr108 in TM3.[9][11]

  • Hydrophobic interactions: The ligand is surrounded by a network of hydrophobic and aromatic residues, including Trp86 (TM2), Tyr108 (TM3), Phe109 (TM3), Ile198 (TM5), and Trp248 (TM6), which stabilize its position in the binding pocket.[3][6]

This allosteric binding locks the receptor in an inactive state, characterized by the inward position of TM6 and the conformation of conserved residues like Trp248, which are known to be involved in GPCR activation.[1]

Chemokine Antagonist Binding

The structure of CCR5 with the potent chemokine antagonist [5P7]CCL5 (PDB ID: 5UIW) provides insights into how larger, protein-based antagonists function.[2][7][8] The classic "two-site" model of chemokine binding posits that the chemokine core interacts with the receptor's N-terminus (Site 1) while the chemokine's N-terminus inserts into the transmembrane bundle (Site 2) to trigger activation.[1][2] The antagonist [5P7]CCL5 engages both sites but fails to activate the receptor. Its modified N-terminus occupies the transmembrane pocket but does not induce the conformational changes required for signaling, effectively acting as a competitive antagonist that blocks the binding of both natural chemokines and HIV-1 gp120.[2][7][8]

Quantitative Data and Key Interactions

The following tables summarize key quantitative data for various CCR5 antagonists, including their binding affinities and the specific receptor residues involved in the interaction.

Table 1: Small-Molecule CCR5 Antagonists
AntagonistPDB IDResolution (Å)Binding Affinity (IC₅₀)Key Interacting Residues
Maraviroc 4MBS[1][12]2.7[1]0.56 nM[9]Primary: Glu283 (Salt Bridge)[1][9][10], Tyr251, Tyr108[9][11]. Hydrophobic: Trp86, Phe109, Ile198, Trp248[3][6].
Vicriviroc --~1 nM (Potency)Glu283 (Salt Bridge), Phe112, Ile198, Trp248, Tyr251[9].
Aplaviroc ---Glu283, Tyr37, Tyr108, Phe112, Trp86, Ile198.
SCH-C --0.69 nM[9]Glu283 (Salt Bridge), Tyr37[9].
TAK-779 --1.4 nMInvolves residues in TM helices 1, 2, 3, and 7[13].
Cenicriviroc ---Binds to a domain other than ECL2 and the N-terminus[14].
Table 2: Peptide and Antibody Antagonists
AntagonistPDB IDResolution (Å)Binding Affinity (IC₅₀)Key Interacting Residues
[5P7]CCL5 5UIW[2][7]2.9Potent HIV-1 inhibitorInteracts with the N-terminus, ECL2, and the 7TM binding pocket[2].
Leronlimab (PRO-140) ---Humanized monoclonal antibody recognizing the N-terminus and ECL2[3][14].

Experimental Protocols

The structural and functional characterization of the CCR5-antagonist complex relies on a series of sophisticated experimental techniques.

Protein Expression and Purification for Crystallography
  • Construct Engineering: A human CCR5 construct is engineered for stability. This often involves truncating the flexible C-terminus and inserting a soluble protein, like T4 lysozyme or rubredoxin, into one of the intracellular loops to facilitate crystallization.[1]

  • Expression: The engineered CCR5 construct is expressed in insect cells (e.g., Spodoptera frugiperda, Sf9) using a baculovirus system.

  • Membrane Preparation: Cells are harvested, and cell membranes containing the receptor are isolated by centrifugation.

  • Solubilization: The receptor is extracted from the membranes using detergents (e.g., dodecyl-β-D-maltoside (DDM)).

  • Affinity Chromatography: The solubilized receptor is purified using an affinity column, often with a tag (e.g., Flag-tag) engineered into the construct.

  • Complex Formation: The purified receptor is incubated with a high concentration of the antagonist (e.g., Maraviroc) to ensure saturation.

  • Size-Exclusion Chromatography: The final purification step separates the stable receptor-ligand complex from aggregates and excess ligand.

X-ray Crystallography
  • Crystallization: The purified CCR5-antagonist complex is crystallized, typically using the lipidic cubic phase (LCP) method, which provides a membrane-like environment.

  • Data Collection: Crystals are exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction patterns are recorded.

  • Structure Solution: The structure is solved using molecular replacement, using a known GPCR structure as a search model.

  • Refinement: The initial model is refined against the experimental diffraction data to produce the final high-resolution structure.[1]

Radioligand Binding Assays

These assays are used to determine the binding affinity of antagonists.

  • Membrane Preparation: Membranes are prepared from cells expressing wild-type or mutant CCR5.[15]

  • Competition Binding: The membranes are incubated with a constant concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]CCL3 or [¹²⁵I]RANTES) and varying concentrations of the unlabeled antagonist.[15][16]

  • Separation and Counting: The membrane-bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The data are fitted to a one-site competition model using non-linear regression to determine the IC₅₀ value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand.[16]

Signaling Pathways and Experimental Workflows

Visualizing the complex relationships in CCR5 signaling and the methods used to study it is crucial for a complete understanding.

Diagram 1: CCR5 Signaling and Antagonist Inhibition

CCR5_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular CCR5_inactive CCR5 (Inactive) CCR5_active CCR5 (Active) CCR5_inactive->CCR5_active Conformational Change G_Protein Gαiβγ Trimer CCR5_active->G_Protein Activates Chemokine Chemokine (e.g., CCL5) Chemokine->CCR5_inactive Binds Antagonist Antagonist (e.g., Maraviroc) Antagonist->CCR5_inactive Binds & Stabilizes Antagonist->CCR5_inactive Prevents Activation G_alpha Gαi (GTP) G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC PLC G_beta_gamma->PLC PI3K PI3K G_beta_gamma->PI3K PIP2 PIP2 PLC->PIP2 Akt Akt Activation PI3K->Akt cAMP ↓ cAMP AC->cAMP Cellular_Response Chemotaxis, Gene Expression cAMP->Cellular_Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->Cellular_Response PKC->Cellular_Response Akt->Cellular_Response Workflow cluster_protein_prep Protein Preparation cluster_cryst X-ray Crystallography cluster_cryoem Cryo-EM construct 1. Engineer CCR5 Construct expression 2. Express in Insect Cells construct->expression solubilize 3. Solubilize & Purify Receptor expression->solubilize complex 4. Form Receptor-Antagonist Complex solubilize->complex crystallize 5a. Crystallize Complex (LCP) complex->crystallize grid_prep 5b. Prepare Vitrified Grid complex->grid_prep diffraction 6a. Collect Diffraction Data crystallize->diffraction solve_xray 7a. Solve & Refine Structure diffraction->solve_xray pdb_xray Final Structure solve_xray->pdb_xray microscopy 6b. Collect Micrographs grid_prep->microscopy reconstruction 7b. 2D/3D Reconstruction microscopy->reconstruction pdb_cryoem Final Structure reconstruction->pdb_cryoem Allosteric_Inhibition cluster_0 Normal Activation cluster_1 Allosteric Inhibition a Chemokine (e.g., CCL5) b CCR5 (Inactive State) a->b Binds to Orthosteric Site c Active Signaling Complex b->c Conformational Change d Cellular Response c->d Signal Transduction e Antagonist (e.g., Maraviroc) f CCR5 (Inactive State) e->f Binds to Allosteric Site g Stabilized Inactive Complex f->g Stabilizes Inactive Conformation i No Signal g->i h Chemokine (e.g., CCL5) h->g Binding is Prevented

References

In Vitro Characterization of CCR5 Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential in vitro methodologies for the characterization of C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells, making it a key target for antiretroviral drug development. This document details the core experimental protocols, presents quantitative data for prominent CCR5 antagonists, and illustrates key signaling pathways and experimental workflows.

Introduction to CCR5 and Its Antagonism

The C-C chemokine receptor type 5 (CCR5) is a member of the G protein-coupled receptor (GPCR) family.[1] It is expressed on the surface of various immune cells, including T-cells, macrophages, and dendritic cells.[1] CCR5's natural ligands include the chemokines RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[2] Beyond its role in the immune response, CCR5 is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1.[1]

The mechanism of HIV-1 entry begins with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell.[1] This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4.[1] For R5-tropic viruses, the subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the cell.[1]

CCR5 antagonists are a class of antiretroviral drugs that block this interaction.[1] By binding to the CCR5 receptor, these small molecules prevent the gp120-CCR5 engagement, thereby inhibiting viral entry and replication.[1] The in vitro characterization of these antagonists is a critical step in their development, providing essential data on their potency, selectivity, and mechanism of action.

Key In Vitro Assays for CCR5 Antagonist Characterization

A battery of in vitro assays is employed to comprehensively characterize CCR5 antagonists. These assays can be broadly categorized into binding assays, functional assays, and antiviral assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[3] These assays measure the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor.

Experimental Protocol: Competitive Radioligand Binding Assay [3][4]

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells). The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final membrane pellet is resuspended in a suitable buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α, [¹²⁵I]-MIP-1β, or [¹²⁵I]-RANTES), and varying concentrations of the unlabeled CCR5 antagonist being tested.

  • Incubation: The plates are incubated to allow the binding reaction to reach equilibrium. Incubation times and temperatures are optimized for the specific radioligand and receptor system.

  • Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity of the antagonist (Ki) can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays assess the ability of a CCR5 antagonist to block the downstream signaling events that occur upon receptor activation by its natural ligands.

Binding of chemokines to CCR5 leads to an increase in intracellular calcium concentration ([Ca²⁺]i). Calcium mobilization assays measure the ability of an antagonist to inhibit this chemokine-induced calcium flux.[5]

Experimental Protocol: Calcium Mobilization Assay [5][6][7]

  • Cell Preparation: Cells expressing CCR5 (e.g., CHO-K1/CCR5 or U87.CD4.CCR5 cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Setup: The dye-loaded cells are plated in a 96-well plate. The cells are pre-incubated with varying concentrations of the CCR5 antagonist.

  • Signal Measurement: The baseline fluorescence is measured. A CCR5 agonist (e.g., RANTES, MIP-1α, or MIP-1β) is then added to the wells to stimulate the cells.

  • Data Acquisition: The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The ability of the antagonist to inhibit the chemokine-induced calcium signal is quantified, and an IC50 value is determined.

Chemotaxis is the directed migration of cells in response to a chemical gradient. CCR5 plays a crucial role in mediating the chemotaxis of immune cells. Chemotaxis assays evaluate the ability of a CCR5 antagonist to block the migration of CCR5-expressing cells towards a chemokine gradient.[8]

Experimental Protocol: Transwell Chemotaxis Assay [9][10][11][12]

  • Assay Setup: A Transwell insert with a porous membrane is placed in a well of a multi-well plate. The lower chamber contains a medium with a CCR5 chemokine (e.g., RANTES or MIP-1β) as a chemoattractant.

  • Cell Seeding: CCR5-expressing cells (e.g., primary T-cells or a CCR5-expressing cell line) are pre-incubated with the test antagonist and then seeded into the upper chamber of the Transwell insert.

  • Incubation: The plate is incubated for a period to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

  • Quantification of Migrated Cells: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay or flow cytometry.

  • Data Analysis: The percentage of inhibition of cell migration at different antagonist concentrations is calculated to determine the IC50 value.

Antiviral Assays

Antiviral assays directly measure the ability of a CCR5 antagonist to inhibit HIV-1 entry into target cells.

Experimental Protocol: HIV-1 Entry Assay using a Luciferase Reporter Virus [13][14][15][16][17]

  • Cell and Virus Preparation: Target cells that express CD4, CCR5, and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR (e.g., TZM-bl cells) are used. A stock of an R5-tropic HIV-1 strain (e.g., BaL) or a pseudovirus expressing the envelope of an R5-tropic strain is prepared.

  • Assay Setup: Target cells are seeded in a 96-well plate. The cells are pre-incubated with serial dilutions of the CCR5 antagonist.

  • Infection: A standardized amount of the HIV-1 virus is added to the wells containing the cells and the antagonist.

  • Incubation: The plates are incubated for a period (e.g., 48 hours) to allow for viral entry, reverse transcription, integration, and expression of the viral Tat protein, which in turn activates the luciferase reporter gene.

  • Luciferase Activity Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral entry and replication, is measured using a luminometer.

  • Data Analysis: The percentage of inhibition of viral replication at each antagonist concentration is calculated relative to the untreated virus control. The IC50 value, representing the concentration at which the antagonist inhibits 50% of viral replication, is determined.

Quantitative Data for Key CCR5 Antagonists

The following tables summarize the in vitro activity of several well-characterized CCR5 antagonists across different assays. IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values are presented in nanomolar (nM) units.

AntagonistRadioligand Binding Assay (Ki, nM)Calcium Mobilization Assay (IC50, nM)Chemotaxis Assay (IC50, nM)HIV-1 Entry Assay (IC50, nM)
Maraviroc 3.3 (MIP-1α), 7.2 (MIP-1β), 5.2 (RANTES)[18]7-30 (against MIP-1β, MIP-1α, RANTES)[18]Data not specified0.2 (HeLa-P4 cells), 0.2 (TZM-bl cells)[18]
Vicriviroc 2.5[19]16 (against RANTES)[20]<1 (against MIP-1α)[21]0.45 (mean for a panel of HIV isolates)[19]
Aplaviroc Subnanomolar range[22][23]Data not specifiedData not specifiedSubnanomolar range[22][23]
TAK-779 1.1[24][25]20 (against RANTES)[24]Data not specified1.2 (MAGI-CCR5 cells)[24]

Note: The specific cell lines, radioligands, and viral strains used in these assays can influence the resulting values. The data presented here are for comparative purposes.

Visualizing CCR5 Signaling and Experimental Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the CCR5 signaling pathway, the mechanism of HIV-1 entry, and the workflows of key in vitro assays.

CCR5 Signaling Pathway

CCR5_Signaling cluster_membrane Cell Membrane CCR5 CCR5 G_protein Gαi/Gβγ CCR5->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC PKC Activation DAG->PKC Chemokine Chemokine (RANTES, MIP-1α/β) Chemokine->CCR5 Binds Downstream Downstream Signaling & Chemotaxis Ca_release->Downstream PKC->Downstream

Caption: Simplified CCR5 signaling cascade upon chemokine binding.

Mechanism of HIV-1 Entry and CCR5 Antagonist Action

HIV_Entry_and_Antagonist cluster_hiv HIV-1 Virion cluster_cell Host Cell gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Binds Fusion Membrane Fusion & Viral Entry gp41->Fusion Conformational_Change gp120 Conformational Change CD4->Conformational_Change 2. Induces CCR5 CCR5 Co-receptor CCR5->gp41 4. Triggers gp41 Blocked Viral Entry Blocked CCR5->Blocked CCR5_Antagonist CCR5 Antagonist CCR5_Antagonist->CCR5 Binds & Blocks Conformational_Change->CCR5 3. Binds

Caption: HIV-1 entry mechanism and the inhibitory action of a CCR5 antagonist.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start Prep_Membranes Prepare CCR5-expressing Cell Membranes Start->Prep_Membranes Setup_Assay Set up 96-well Plate: - Membranes - Radiolabeled Ligand - Test Antagonist Prep_Membranes->Setup_Assay Incubate Incubate to Reach Equilibrium Setup_Assay->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters to Remove Unbound Ligand Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: - Calculate IC50 - Determine Ki Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: HIV-1 Entry Assay

HIV_Entry_Assay_Workflow Start Start Seed_Cells Seed TZM-bl Reporter Cells Start->Seed_Cells Add_Antagonist Add Serial Dilutions of CCR5 Antagonist Seed_Cells->Add_Antagonist Infect Infect with R5-tropic HIV-1 Add_Antagonist->Infect Incubate Incubate for 48h Infect->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_Luminescence Add Substrate & Measure Luminescence Lyse_Cells->Measure_Luminescence Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Measure_Luminescence->Analyze End End Analyze->End

Caption: Workflow for an HIV-1 entry assay using a luciferase reporter.

Conclusion

The in vitro characterization of CCR5 antagonists is a multifaceted process that relies on a combination of binding, functional, and antiviral assays. A thorough understanding and meticulous execution of these experimental protocols are paramount for the successful identification and development of novel antiretroviral therapies targeting HIV-1 entry. The data and methodologies presented in this guide provide a foundational framework for researchers and drug development professionals working in this critical area of infectious disease research.

References

An In-depth Technical Guide to the Role of CCR5 Antagonists in Modulating Immune Cell Trafficking

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of C-C chemokine receptor type 5 (CCR5) antagonists in the modulation of immune cell trafficking. It delves into the molecular mechanisms of CCR5 signaling, the impact of its antagonism on various immune cell populations, and detailed experimental protocols for studying these effects. This document is intended to serve as a valuable resource for researchers and professionals involved in immunology, pharmacology, and drug development.

Introduction to CCR5 and Immune Cell Trafficking

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response by directing the migration of various leukocytes.[1][2] It is predominantly expressed on T cells (especially memory/effector T cells), macrophages, monocytes, and dendritic cells.[2][3] The natural ligands for CCR5 include the chemokines CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[4] The binding of these chemokines to CCR5 initiates a signaling cascade that leads to chemotaxis, the directed movement of cells along a chemical gradient, to sites of inflammation and infection.[5]

The process of immune cell trafficking is a tightly regulated cascade of events involving cell adhesion, rolling, and transmigration from the bloodstream into tissues.[6][7] CCR5 is a key player in this process, and its dysregulation is implicated in various inflammatory and autoimmune diseases, as well as in viral infections, most notably HIV-1, for which it serves as a primary co-receptor for viral entry into host cells.[2][3]

Mechanism of Action of CCR5 Antagonists

CCR5 antagonists are typically small molecules that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[8] This binding allosterically modifies the receptor's conformation, preventing the binding of its natural chemokine ligands.[9] By blocking this interaction, CCR5 antagonists inhibit the downstream signaling pathways responsible for chemotaxis, thereby preventing the migration of CCR5-expressing immune cells to inflammatory sites.[5] This mechanism of action makes CCR5 antagonists a promising therapeutic strategy for a range of conditions characterized by excessive or inappropriate immune cell infiltration.

Featured CCR5 Antagonist: CCR5 Antagonist 2

For the purpose of this guide, we will refer to a specific, novel tropane derivative as "this compound". This compound has been identified in recent literature and serves as an example of the ongoing development in this field.

  • Chemical Name: (1R,5S)-N-((S)-1-(3-(3-methyl-5-(2,2,2-trifluoroacetyl)-3,5-dihydro-4H-imidazo[4,5-c]pyridin-4-yl)phenyl)propyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

  • Molecular Formula: C32H45F2N5O2S

  • CAS Number: 1800570-93-7

This compound is a potent CCR5 antagonist with reported broad-spectrum anti-HIV-1 activity and improved oral bioavailability.[10]

Quantitative Data on the Effects of CCR5 Antagonists on Immune Cell Trafficking

The efficacy of CCR5 antagonists in inhibiting immune cell migration has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data for several prominent CCR5 antagonists.

Table 1: In Vitro Inhibition of Immune Cell Migration by CCR5 Antagonists

CCR5 AntagonistCell TypeChemoattractantAssay TypeIC50 / % InhibitionReference(s)
Maraviroc Human MonocytesMIP-1β (CCL4)ChemotaxisDose-dependent reduction[11]
Human MonocytesMCP-1 (CCL2)ChemotaxisDose-dependent reduction[11]
Monocyte-derived MacrophagesRANTES (CCL5), MIP-1β, fMLP, MCP-1ChemotaxisSignificant inhibition at 0.1, 1, and 10 µM[11]
Monocyte-derived Dendritic CellsRANTES, MIP-1β, fMLP, MCP-1ChemotaxisSignificant inhibition at 0.1, 1, and 10 µM[11]
Peripheral Blood Mononuclear Cells (PBMCs)-Chemotaxis80% reduction in chemotactic activity[12]
Vicriviroc Ba/F3-CCR5 cellsMIP-1α (CCL3)ChemotaxisInhibition similar to SCH-C[13]
Cenicriviroc Mouse Bone Marrow MonocytesCCL2ChemotaxisSignificant reduction at 1µM[14]
Mouse Splenic LymphocytesCCL2, CCL5ChemotaxisImpaired migration[14]
Human Monocytes (HIV-infected)MCP-1 (CCL2)ChemotaxisSignificant inhibition of total and classical monocyte migration[15]

Table 2: In Vivo Effects of CCR5 Antagonists on Immune Cell Trafficking

CCR5 AntagonistAnimal Model/Study PopulationTissue/OrganEffect on Immune Cell TraffickingQuantitative DataReference(s)
Cenicriviroc Mouse model of acute liver injury (CCl4-induced)LiverReduced accumulation of hepatic macrophagesSignificant decrease in monocyte-derived macrophages[16]
Mouse model of acute liver injury (CCl4-induced)BloodReduction of circulating monocytesReduction in Ly-6Chigh monocytes[14]
Mouse model of liver fibrosisLiverReduced monocyte/macrophage recruitmentSignificant decrease with doses ≥20 mg/kg/day[17]
Maraviroc HIV-infected individuals with incomplete CD4+ T-cell recoveryRectal TissueTrend towards decline in CD8+ T cellsNot statistically significant[6]
cART-suppressed chronic HIV-infected subjectsBloodDecreased proportion of CD16-expressing monocytesReduction in intermediate and nonclassical monocytes[12]
CCR5 Gene Editing NSG mice infused with human NK cellsLiverReduced NK cell trafficking to the liverSignificantly reduced compared to control[18]

Signaling Pathways and Visualizations

Upon binding of a chemokine ligand such as CCL5, CCR5 undergoes a conformational change, leading to the activation of intracellular heterotrimeric G proteins (specifically of the Gi family).[19] This activation initiates a cascade of downstream signaling events, including the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[20] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[20] These events, along with the activation of other pathways like the MAPK/ERK and PI3K/Akt pathways, culminate in the cytoskeletal rearrangements necessary for cell migration.[21] CCR5 antagonists physically block the initial ligand binding, thereby preventing the initiation of this entire signaling cascade.

Caption: CCR5 signaling cascade leading to cell migration and its inhibition by an antagonist.

Experimental Protocols

This protocol describes a standard method for quantifying the chemotactic response of immune cells to a chemoattractant in the presence or absence of a CCR5 antagonist.

Materials:

  • Immune cells of interest (e.g., human PBMCs, isolated T cells, or monocytes)

  • Cell culture medium (e.g., RPMI-1640) with and without fetal bovine serum (FBS)

  • Chemoattractant (e.g., recombinant human CCL5/RANTES)

  • CCR5 antagonist (e.g., this compound, Maraviroc)

  • Transwell inserts (typically 3.0 to 8.0 µm pore size, depending on cell type)[22]

  • 24-well companion plates

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Fluorescence plate reader

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation:

    • Culture cells to the desired density. For adherent cells, culture to ~80% confluency.

    • Starve the cells for 18-24 hours in serum-free or low-serum (0.5% FBS) medium. This enhances their responsiveness to the chemoattractant.

    • Harvest the cells and perform a cell count using a hemocytometer and Trypan Blue to assess viability. Viability should be >90%.

    • Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

    • (Optional) Pre-incubate the cell suspension with various concentrations of the CCR5 antagonist (and a vehicle control) for 30-60 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of medium containing the chemoattractant (e.g., 100 ng/mL CCL5) to the lower wells of the 24-well plate.

    • Include negative control wells with serum-free medium only and positive control wells with a known chemoattractant (e.g., 10% FBS).[19]

    • If the antagonist was not added to the cells directly, add it to both the upper and lower chambers to maintain a constant concentration.

    • Carefully place the Transwell inserts into the wells, avoiding air bubbles.

    • Add 100 µL of the prepared cell suspension (100,000 cells) to the top of each Transwell insert.[5]

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell type (e.g., 2-4 hours for lymphocytes and monocytes, up to 48 hours for other cell types).

  • Quantification of Migration:

    • After incubation, carefully remove the Transwell inserts.

    • Gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.

    • Migrated cells are on the underside of the membrane and in the lower well.

    • To quantify, add a fluorescent dye like Calcein-AM to the lower well, incubate as per the manufacturer's instructions, and read the fluorescence on a plate reader.

    • Alternatively, fix and stain the migrated cells on the underside of the membrane with a stain like crystal violet and count them under a microscope.[22]

  • Data Analysis:

    • Calculate the percentage of migration relative to the total number of cells added.

    • Normalize the results from the antagonist-treated wells to the vehicle control wells.

    • Plot the percentage of inhibition of migration against the antagonist concentration to determine the IC50 value.

Chemotaxis_Workflow Chemotaxis Assay Experimental Workflow Start Start Cell_Prep Cell Preparation (Culture, Starve, Resuspend) Start->Cell_Prep Pre_Incubate Pre-incubation with CCR5 Antagonist/Vehicle Cell_Prep->Pre_Incubate Assay_Setup Assay Setup (Add chemoattractant to lower well, add cells to Transwell insert) Pre_Incubate->Assay_Setup Incubation Incubate Plate (37°C, 2-48h) Assay_Setup->Incubation Remove_Non_Migrated Remove Non-Migrated Cells (Wipe top of membrane) Incubation->Remove_Non_Migrated Quantify Quantify Migrated Cells (Fluorescence reading or cell counting) Remove_Non_Migrated->Quantify Analysis Data Analysis (% Inhibition, IC50 Calculation) Quantify->Analysis End End Analysis->End

Caption: A flowchart illustrating the key steps in an in vitro chemotaxis assay.

This protocol provides a framework for analyzing the trafficking of different immune cell subsets into a specific tissue in an in vivo model.

Materials:

  • Tissue samples from control and CCR5 antagonist-treated animals (e.g., liver, lung, spleen)

  • Collagenase/DNase digestion buffer

  • FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide)

  • Red blood cell lysis buffer

  • Fc block (anti-CD16/32)

  • Fluorescently conjugated antibodies against cell surface markers (see Table 3)

  • Viability dye (e.g., 7-AAD, Propidium Iodide)

  • Flow cytometer

Table 3: Example Antibody Panel for Murine Immune Cell Trafficking Analysis

TargetFluorochromeCell Population
CD45AF700All leukocytes
CD3PE-Cy7T cells
CD4APCHelper T cells
CD8PerCP-Cy5.5Cytotoxic T cells
F4/80PEMacrophages
CD11bFITCMyeloid cells (monocytes, macrophages, etc.)
Ly6CBV421Inflammatory monocytes
NK1.1BV605Natural Killer (NK) cells
Viability Dye-Dead cells

Procedure:

  • Tissue Processing:

    • Perfuse animals with PBS to remove circulating blood from tissues.

    • Harvest tissues of interest and place them in ice-cold PBS.

    • Mince the tissue finely and digest with a collagenase/DNase solution to create a single-cell suspension.

    • Pass the suspension through a 70 µm cell strainer to remove clumps.

    • Perform red blood cell lysis if necessary.

    • Wash the cells with FACS buffer and count them.

  • Antibody Staining:

    • Resuspend cells in FACS buffer to a concentration of 1-10 x 10^6 cells/mL.

    • Block Fc receptors with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.

    • Add the cocktail of fluorescently conjugated antibodies and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer containing a viability dye just before analysis.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire samples on a flow cytometer.

    • Gating Strategy:

      • Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).[3]

      • Gate on live cells by excluding cells positive for the viability dye.

      • From the live, single cells, gate on the CD45+ leukocyte population.

      • From the CD45+ gate, identify major immune lineages:

        • T cells: Gate on CD3+ cells. Further dissect into CD4+ and CD8+ subsets.

        • Myeloid cells: Gate on CD11b+ cells. Further analyze for F4/80 (macrophages) and Ly6C (inflammatory monocytes).

        • NK cells: Gate on NK1.1+ cells (from the CD3- population).

    • Quantify the percentage and absolute number of each cell population per gram of tissue.

Gating_Strategy Logical Flow of Gating Strategy cluster_subsets Immune Subsets cluster_tcell_subsets T Cell Subsets cluster_myeloid_subsets Myeloid Subsets Start Total Acquired Events Singlets 1. Gate on Singlets (FSC-A vs FSC-H) Start->Singlets Live_Cells 2. Gate on Live Cells (Exclude Viability Dye+) Singlets->Live_Cells Leukocytes 3. Gate on Leukocytes (CD45+) Live_Cells->Leukocytes T_Cells 4a. T Cells (CD3+) Leukocytes->T_Cells Myeloid 4b. Myeloid Cells (CD11b+) Leukocytes->Myeloid NK_Cells 4c. NK Cells (NK1.1+) Leukocytes->NK_Cells CD4_T 5a. Helper T Cells (CD4+) T_Cells->CD4_T CD8_T 5b. Cytotoxic T Cells (CD8+) T_Cells->CD8_T Macrophages 5c. Macrophages (F4/80+) Myeloid->Macrophages Monocytes 5d. Inflammatory Monocytes (Ly6C+) Myeloid->Monocytes

Caption: A logical workflow for a flow cytometry gating strategy to identify immune cell subsets.

Conclusion

CCR5 antagonists represent a powerful class of immunomodulatory agents with therapeutic potential extending beyond their established role in HIV treatment. By effectively blocking the chemotactic signals that drive immune cell trafficking, these compounds can mitigate the pathological consequences of excessive inflammation. The continued development of novel antagonists, such as "this compound," and the detailed characterization of their effects on immune cell populations using the methodologies outlined in this guide, will be crucial for realizing their full therapeutic potential in a wide range of diseases. This technical guide provides the foundational knowledge and practical protocols for researchers to advance the study and application of CCR5 antagonism in modulating immune responses.

References

Preclinical Evaluation of CCR5 Antagonists in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of C-C chemokine receptor type 5 (CCR5) antagonists in various animal models. CCR5, a G protein-coupled receptor, is a critical mediator in immune cell trafficking and has been identified as the primary co-receptor for R5-tropic HIV-1 entry.[1] Its role extends beyond virology, implicating it in inflammation, autoimmune diseases, cancer progression, and neurological conditions. Consequently, antagonizing the CCR5 receptor presents a promising therapeutic strategy for a range of diseases. This document details the experimental protocols, summarizes key quantitative data from preclinical studies, and visualizes the underlying biological pathways and experimental workflows.

CCR5 Signaling Pathway

CCR5 is activated by its natural chemokine ligands, including CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES). This interaction initiates a signaling cascade that mediates cellular responses such as chemotaxis, proliferation, and inflammation. In the context of HIV, the viral envelope glycoprotein gp120 binds to the host cell's CD4 receptor, triggering a conformational change that exposes a binding site for CCR5. This subsequent interaction facilitates the fusion of the viral and cellular membranes, allowing the virus to enter the cell. CCR5 antagonists are designed to bind to the receptor, inducing a conformational change that prevents its interaction with both natural ligands and HIV gp120.

CCR5_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligands Chemokine Ligands (CCL3, CCL4, CCL5) or HIV gp120 CCR5 CCR5 Receptor Ligands->CCR5 Binds & Activates Antagonist CCR5 Antagonist (e.g., Maraviroc) Antagonist->CCR5 Binds & Blocks G_Protein Heterotrimeric G-Protein CCR5->G_Protein Activates Downstream Downstream Signaling (e.g., MAPK/ERK, p38) G_Protein->Downstream Initiates Cascade Response Cellular Response (Chemotaxis, Proliferation, Inflammation, Gene Expression) Downstream->Response Leads to

Caption: Simplified CCR5 signaling pathway and antagonist action.

Preclinical Evaluation in Key Disease Areas

The therapeutic potential of CCR5 antagonists has been explored in a multitude of animal models across various disease indications.

HIV Infection

The development of CCR5 antagonists was initially driven by their potential as HIV entry inhibitors. Preclinical evaluation in this area is crucial for determining prophylactic and therapeutic efficacy.

Animal Models:

  • Humanized Mice: Models such as the RAG-hu mouse, which are reconstituted with human hematopoietic stem cells to create a functional human immune system, are invaluable.[2] These models permit mucosal transmission studies using HIV-1, providing direct evidence of an antagonist's ability to prevent infection.[3]

  • Non-Human Primates (NHPs): Macaques are the gold standard for preclinical HIV research.[2] They are typically challenged with Simian-Human Immunodeficiency Virus (SHIV), a chimeric virus containing the HIV envelope.[4] These models are used to assess both prevention and treatment strategies.

Key Endpoints:

  • Prevention of systemic infection after mucosal challenge.

  • Reduction in plasma viral load.

  • Preservation of CD4+ T-cell counts.

Oncology

CCR5 is expressed on various cancer cells and is implicated in tumor growth, invasion, and metastasis.[5][6] The tumor microenvironment, which contains CCR5-expressing immune cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), also plays a crucial role.[5]

Animal Models:

  • Xenograft Models: Human cancer cell lines (e.g., gastric, colon) are implanted subcutaneously into immunodeficient mice (e.g., NOD-SCID).[7][8]

  • Orthotopic Models: Cancer cells are injected into the organ of origin (e.g., cecal wall for colon cancer) to better mimic human disease progression.[6]

  • Syngeneic Models: Mouse cancer cells are implanted into immunocompetent mice, allowing for the study of interactions between the tumor and a complete immune system.[6]

Key Endpoints:

  • Reduction in tumor volume and weight.[7][9]

  • Inhibition of metastasis.[5]

  • Decreased accumulation of cancer-associated fibroblasts (CAFs) and immunosuppressive cells.[5][6]

  • Increased survival rates.[9]

Inflammation and Autoimmune Diseases

CCR5-mediated recruitment of leukocytes is a key driver of inflammation. Antagonists are therefore being investigated for conditions like inflammatory bowel disease (IBD) and multiple sclerosis (MS).

Animal Models:

  • Experimental Autoimmune Encephalomyelitis (EAE): A mouse model for MS, where antagonism of CCR5 has been shown to alleviate inflammation by modulating T-cell responses.[10]

  • Dextran Sulfate Sodium (DSS)-Induced Colitis: A common model for IBD, used to evaluate the effect of antagonists on colonic inflammation and fibrosis.[11]

  • Carrageenan- or Formalin-Induced Paw Edema: Rodent models of acute inflammatory pain.[12]

Key Endpoints:

  • Reduction in clinical scores (e.g., Disease Activity Index in colitis).[11]

  • Decreased infiltration of inflammatory cells into target tissues.

  • Modulation of cytokine levels (e.g., IFN-γ, IL-10).[10]

  • Attenuation of fibrosis and tissue damage.[11]

Neurological Disorders

Beyond EAE, CCR5 antagonists have shown promise in models of acute brain injury, such as stroke.

Animal Models:

  • Rodent Stroke Models: Typically induced by middle cerebral artery occlusion (MCAO).

Key Endpoints:

  • A systematic review of preclinical studies showed that CCR5 antagonists consistently reduce infarct volume.[13][14]

  • Improvement in behavioral and motor outcomes post-stroke.[13][14]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from various preclinical evaluations of CCR5 antagonists.

Table 1: Efficacy of CCR5 Antagonists in HIV Prophylaxis Animal Models

Antagonist Animal Model Challenge Virus Dose & Route Efficacy Outcome Citation
Maraviroc Humanized RAG-hu mice HIV-1 5 mM topical gel 100% protection from vaginal transmission [2]

| PSC-RANTES | Rhesus macaques | SHIV-SF162 | High-dose topical | 80% (12 of 15) protection from vaginal transmission |[4] |

Table 2: Efficacy of CCR5 Antagonists in Oncology Animal Models

Antagonist Cancer Model Animal Model Dosing Regimen Key Efficacy Outcome(s) Citation
Maraviroc Hepatocellular Carcinoma (diet-induced) Mice Not specified Higher survival, lower tumor burden, less liver fibrosis [9]
Maraviroc Colon Cancer (orthotopic) WT Mice Not specified Markedly attenuated tumor formation and CAF accumulation [6]
Maraviroc Gastric Cancer (subcutaneous xenograft) NOD-SCID Mice 50 mg/kg, twice daily (oral) Reduced tumor burden, increased tumor necrosis [7][8]

| TAK-779 | Pancreatic Cancer | Mice | Not specified | Reduced tumor growth and metastasis; reduced Treg infiltration |[5] |

Table 3: Efficacy of CCR5/CCR2 Antagonists in Inflammation & Fibrosis Models

Antagonist Disease Model Animal Species Dosing Regimen Key Efficacy Outcome(s) Citation
Cenicriviroc DSS-Induced Acute Colitis Mice Not specified Reduced Disease Activity Index scores; attenuated colonic inflammation [11]
Cenicriviroc Thioacetamide-Induced Liver Fibrosis Rats ≥20 mg/kg/day Significant reduction in collagen deposition [15]
Cenicriviroc Diet-Induced NASH Mice ≥20 mg/kg/day Reduced NAFLD activity score; reduced collagen deposition [15]
DAPTA Experimental Autoimmune Encephalomyelitis (EAE) SJL/J Mice Not specified Modulated T-cell responses; altered cytokine profiles (IFN-γ/IL-10) [10]

| TLK48462 | Carrageenan-Induced Paw Edema | Rats | Gavage | Reduced inflammatory pain reactions |[12] |

Table 4: Pharmacokinetic Parameters of Select CCR5 Antagonists in Animals

Antagonist Species Route Bioavailability (%) Half-life (T1/2) IC50 (Binding/Function) Citation
PF-232798 Rat, Dog Oral Substantial oral absorption Not specified 2.0 nM (anti-HIV) [16]
Cenicriviroc (TAK-652) Rat, Dog, Monkey Oral Good oral absorption ~2 hours (mice) 3.1 nM (CCR5 binding) [16][17]
Compound 21 Rat Oral 66% 4.19 h 30 nM (RANTES-binding) [16]
Piperidine 19 Rat Oral 15% Not specified 25.73 nM (Ca2+ mobilization) [16]

| Spirodiketopiperazine 1a | Rat | Oral | 1.9% | Poor | Not specified |[18] |

Detailed Experimental Protocols & Workflows

This section provides detailed methodologies for representative preclinical studies.

Protocol: Topical HIV Prophylaxis in Humanized Mice

This protocol is based on studies evaluating topical microbicides like Maraviroc gel.[2][3]

Methodology:

  • Animal Model: Use female humanized RAG-hu mice, which possess a human immune system.

  • Acclimatization: House animals under pathogen-free conditions for at least one week before the experiment.

  • Treatment Groups: Randomize mice into at least two groups: Placebo Gel and Maraviroc Gel (e.g., 5 mM concentration).

  • Microbicide Application: One hour prior to viral challenge, apply the formulated gel intravaginally.

  • Viral Challenge: Challenge the mice via the vaginal route with a known infectious dose of R5-tropic HIV-1.

  • Monitoring: Monitor animals for signs of illness. Collect peripheral blood samples weekly or bi-weekly.

  • Endpoint Analysis:

    • Viral Load: Measure plasma HIV-1 RNA levels using qRT-PCR to determine infection status.

    • CD4+ T-Cell Count: Use flow cytometry to measure CD4+ T-cell levels in peripheral blood to assess disease progression in infected animals.

    • Necropsy: At the end of the study, harvest tissues (spleen, lymph nodes) to detect proviral DNA.

HIV_Prophylaxis_Workflow Start Start: Humanized RAG-hu Mice Randomize Randomize into Groups Start->Randomize Group_A Group A: Placebo Gel Randomize->Group_A Group_B Group B: Maraviroc Gel Randomize->Group_B Application Intravaginal Gel Application Group_A->Application Group_B->Application Challenge HIV-1 Vaginal Challenge (1 hour post-application) Application->Challenge Monitoring Weekly Monitoring: Blood Collection Challenge->Monitoring Analysis Endpoint Analysis Monitoring->Analysis PCR Plasma Viral Load (qRT-PCR) Analysis->PCR FACS CD4+ T-Cell Count (FACS) Analysis->FACS End End: Determine Protective Efficacy PCR->End FACS->End

Caption: Experimental workflow for HIV prophylaxis study in mice.
Protocol: Efficacy in a Subcutaneous Tumor Xenograft Model

This protocol is synthesized from studies evaluating Maraviroc in gastric cancer models.[7][8]

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., 8-week-old male NOD-SCID).

  • Cell Culture: Culture human cancer cells (e.g., MKN45 gastric cancer line) under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells per mouse) into the flank of each mouse.

  • Randomization: Once tumors reach a palpable size, randomize mice into a control group (vehicle) and a treatment group (e.g., Maraviroc, 50 mg/kg).

  • Treatment Administration: Administer treatment as specified (e.g., twice daily via oral gavage) for a defined period (e.g., 30 days).

  • In-life Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week to calculate tumor volume.

    • Record animal body weight to monitor toxicity.

  • Endpoint Analysis:

    • At the study endpoint, euthanize animals and excise the tumors.

    • Measure final tumor weight and volume.

    • Perform histopathology on tumor tissue to assess parameters like necrosis.

Cancer_Xenograft_Workflow Start Start: Immunodeficient Mice (e.g., NOD-SCID) Implant Subcutaneous Implantation of Human Cancer Cells Start->Implant Tumor_Growth Allow Tumors to Become Palpable Implant->Tumor_Growth Randomize Randomize into Groups Tumor_Growth->Randomize Group_V Control Group: Vehicle Randomize->Group_V Group_T Treatment Group: CCR5 Antagonist Randomize->Group_T Treatment Daily Treatment Administration (e.g., 30 days) Group_V->Treatment Group_T->Treatment Monitoring In-life Monitoring: Tumor Volume & Body Weight Treatment->Monitoring Repeated Cycle Endpoint Study Endpoint: Euthanasia & Necropsy Treatment->Endpoint Monitoring->Treatment Analysis Tumor Analysis: Weight, Histology (Necrosis) Endpoint->Analysis End End: Determine Anti-Tumor Efficacy Analysis->End

Caption: Workflow for a subcutaneous cancer xenograft study.

Conclusion

The preclinical evaluation of CCR5 antagonists in animal models has been instrumental in demonstrating their therapeutic potential far beyond HIV treatment. Robust studies in models of cancer, inflammation, and neurological injury have provided a strong rationale for clinical investigation in these areas.[5][9][13] This guide highlights the diversity of these models and the critical experimental protocols and endpoints used to establish efficacy. The quantitative data summarized herein underscore the promise of CCR5 antagonism as a versatile therapeutic strategy. Future preclinical work should continue to focus on clinically relevant models and endpoints to improve the translation of these promising findings to human trials.[14]

References

A Technical Guide to the Genetic Basis of CCR5 Expression and its Impact on Antagonist Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the genetic and epigenetic factors regulating the expression of the C-C chemokine receptor type 5 (CCR5). It further explores how these genetic variations, particularly in the context of HIV-1 infection, influence the efficacy of CCR5 antagonists. Detailed experimental protocols and signaling pathway diagrams are included to support research and development efforts in this field.

The Genetic and Epigenetic Landscape of CCR5 Expression

The expression of the CCR5 gene, located on chromosome 3p21, is a complex process governed by genetic polymorphisms, transcriptional control, and epigenetic modifications.[1][2] This regulation dictates the density of CCR5 receptors on the surface of immune cells like T-cells and macrophages, which is a critical factor in immune response and HIV-1 susceptibility.[3][4]

Transcriptional Regulation

The transcription of CCR5 is primarily controlled by a complex promoter region.[5][6] The main transcriptional activity is located in the downstream P1 promoter, which contains binding sites for several key transcription factors.[7]

  • cAMP-Responsive Element Binding Protein 1 (CREB-1): This transcription factor is a significant transactivator of the CCR5 P1 promoter. The cAMP/PKA/CREB signaling pathway plays a crucial role in modulating CCR5 transcription.[5][8] For instance, in certain cell lines, elevating intracellular cAMP levels initially reduces and then augments CCR5 mRNA levels over time.[8]

  • Nuclear Factor-kappa B (NF-κB): NF-κB is another key transcription factor, although its role appears to be cell-type specific.[8][9]

Epigenetic Control

Epigenetic mechanisms are vital for the cell-type-specific expression of CCR5.[5][6] These modifications alter chromatin structure, making the gene more or less accessible to transcription factors without changing the underlying DNA sequence.

  • DNA Methylation: The methylation status of CpG islands in the CCR5 promoter region is inversely correlated with gene expression.[10] For example, in Jurkat T-cells that do not express CCR5, the promoter DNA is densely methylated.[5] T-cell activation can induce demethylation of these regions, leading to the upregulation of CCR5 expression.[10]

  • Histone Modifications: The acetylation of histones, such as acetylated histone H3 (AcH3), is associated with active gene transcription. In CCR5-expressing cells, the promoter region shows higher levels of AcH3 compared to non-expressing cells, indicating that this mark plays a dominant role in regulating CCR5 transcription.[7]

Key Genetic Polymorphisms

Numerous polymorphisms have been identified within the CCR5 gene and its regulatory regions.[11] These variations can significantly impact receptor expression, function, and, consequently, disease susceptibility and progression.

  • CCR5-Δ32 (rs333): The most well-studied polymorphism is a 32-base pair deletion in the coding region of the CCR5 gene.[1][12] This deletion results in a frameshift and a truncated, non-functional protein that is not expressed on the cell surface.[13][14]

    • Homozygous (Δ32/Δ32): Individuals with two copies of this allele lack functional CCR5 receptors and are highly resistant to infection by R5-tropic strains of HIV-1.[12][14]

    • Heterozygous (+/Δ32): These individuals have reduced levels of CCR5 on the cell surface, which is associated with a slower progression to AIDS if infected with HIV-1.[15][16] The mutant protein can also form heterodimers with the wild-type receptor, causing it to be retained in the endoplasmic reticulum, further reducing surface expression.[4][15]

  • Promoter Polymorphisms: Single nucleotide polymorphisms (SNPs) in the promoter region can alter transcription factor binding and influence the level of gene expression. For example, the polymorphism at position –2459 (A/G) has been linked to AIDS progression rates. Individuals with the G/G genotype tend to have lower CCR5 density on macrophages and exhibit slower disease progression compared to those with the A/A genotype.[17]

Table 1: Key Genetic Polymorphisms in the CCR5 Gene and Their Functional Impact

Polymorphism Type Location Effect on CCR5 Expression/Function Clinical Association Citation(s)
CCR5-Δ32 (rs333) 32-bp Deletion Coding Region Results in a truncated, non-functional protein; no surface expression. Homozygotes are resistant to R5-tropic HIV-1; Heterozygotes have slower AIDS progression. [12][14][15]
-2459 A/G SNP Promoter The G allele is associated with lower CCR5 receptor density on macrophages. The G/G genotype is associated with slower progression to AIDS in HIV-1 infection. [17]

| -2135 T>C | SNP | Promoter | Identified as a key variant potentially involved in HIV-1 control. | Associated with differences in HIV-1 susceptibility and disease progression. |[18] |

CCR5 Signaling Pathways

CCR5 is a G protein-coupled receptor (GPCR) that, upon binding its cognate chemokine ligands—such as CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES)—initiates a cascade of intracellular signals.[1][4] This signaling is crucial for regulating the trafficking and effector functions of immune cells.[19]

The primary signaling mechanism involves the activation of a heterotrimeric G protein, typically of the Gαi subtype. Ligand binding causes a conformational change in CCR5, leading to the dissociation of the Gαi and Gβγ subunits.[20] These subunits then activate multiple downstream effector pathways:

  • Gαi Subunit: Inhibits adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP).[9]

  • Gβγ Subunit: Activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[20]

    • IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic Ca2+ concentration.[9]

    • DAG activates Protein Kinase C (PKC).[21]

  • PI3K/AKT Pathway: CCR5 activation also stimulates the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is critical for cell survival, proliferation, and differentiation.[20]

  • MAPK Pathways: The receptor activates various mitogen-activated protein kinase (MAPK) cascades, including JNK and p38, which are involved in inflammatory gene expression.[21][22]

CCR5_Signaling Ligand Chemokine Ligands (CCL3, CCL4, CCL5) CCR5 CCR5 Receptor Ligand->CCR5 G_Protein G-Protein (Gαiβγ) CCR5->G_Protein activates PI3K PI3K CCR5->PI3K activates MAPK MAPK Pathways (JNK, p38) CCR5->MAPK activates Gai Gαi G_Protein->Gai Gbg Gβγ G_Protein->Gbg AC Adenylyl Cyclase Gai->AC inhibits PLC Phospholipase C (PLC) Gbg->PLC activates cAMP ↓ cAMP AC->cAMP Response Cellular Responses (Chemotaxis, Activation, Gene Expression) cAMP->Response PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux ↑ Intracellular Ca²⁺ IP3->Ca_Flux PKC Protein Kinase C (PKC) DAG->PKC Ca_Flux->Response PKC->Response AKT AKT PI3K->AKT AKT->Response MAPK->Response

Caption: CCR5 signaling cascade upon ligand binding.

Impact of Host Genetics on CCR5 Antagonist Efficacy

CCR5 antagonists, such as Maraviroc, are a class of antiretroviral drugs that function as entry inhibitors.[23] Their efficacy is profoundly influenced by both host and viral genetics.

Mechanism of Action

CCR5 antagonists are non-competitive, allosteric inhibitors.[13] They do not bind to the same site as the natural chemokine ligands or the HIV-1 gp120 envelope protein. Instead, they bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding stabilizes the receptor in a conformation that prevents the gp120 protein from engaging with it, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry.[13][24]

Influence of Host Genetic Factors

While viral genetics are the primary determinant of efficacy, host genetics that control CCR5 expression levels create the landscape upon which these drugs act.

  • CCR5-Δ32 Polymorphism:

    • Individuals homozygous for the Δ32 allele do not express functional CCR5 and are thus naturally resistant to R5-tropic HIV, making antagonist therapy irrelevant for them in this context.[13][25]

    • Heterozygotes have a lower density of CCR5 receptors on their cells.[15][26] This reduced number of available targets could theoretically increase the effectiveness of CCR5 antagonists, although clinical use is primarily guided by viral tropism. The lower receptor density in heterozygotes is a known factor in their slower disease progression.[27]

  • Promoter Polymorphisms: As with the Δ32 allele, promoter variants that lead to lower baseline CCR5 expression (e.g., -2459 G/G) are associated with slower HIV-1 disease progression.[17] This underscores the principle that receptor density is a rate-limiting factor for viral propagation.

Viral Tropism: The Decisive Factor

The most critical factor determining the efficacy of a CCR5 antagonist is the tropism of the patient's HIV-1 strain. HIV-1 can be classified based on the co-receptor it uses for entry:

  • R5-tropic: Uses CCR5 exclusively.

  • X4-tropic: Uses CXCR4 exclusively.

  • Dual/Mixed-tropic (D/M): Can use either CCR5 or CXCR4.[28]

CCR5 antagonists are only effective against R5-tropic viruses.[13] They have no activity against X4- or dual/mixed-tropic strains. Therefore, a tropism assay must be performed before initiating therapy with a CCR5 antagonist to ensure the patient harbors an R5-tropic virus.[29] Treatment with a CCR5 antagonist can lead to the selection of pre-existing minority X4 variants, resulting in treatment failure.[30]

Table 2: Representative Efficacy Data for the CCR5 Antagonist Maraviroc

Trial Patient Population Treatment Arms Mean Viral Load Reduction (log10 copies/mL) at 10-14 days (Monotherapy) Citation(s)
Phase I/IIa HIV-1 infected Maraviroc (various doses) 1.45 - 1.66 [31]

| MOTIVATE 1 & 2 | Treatment-experienced, R5-tropic HIV-1 | Maraviroc + Optimized Background Therapy (OBT) vs. Placebo + OBT | Significantly greater reduction in viral load and increase in CD4+ cells in the Maraviroc arms compared to placebo. |[28][30] |

Key Experimental Protocols

Accurate quantification of CCR5 expression and antagonist efficacy is essential for research and clinical management.

Quantification of CCR5 Surface Expression by Flow Cytometry

This protocol allows for the measurement of CCR5 protein levels on the surface of specific cell populations (e.g., CD4+ T-cells).

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation. For each sample, aliquot approximately 0.5 x 10^6 cells into a FACS tube.

  • Pelleting: Centrifuge the cells (e.g., 300 x g for 5 minutes) and discard the supernatant.

  • Antibody Staining: Resuspend the cell pellet in 100 µL of cold staining buffer (e.g., PBS with 1% BSA). Add fluorochrome-conjugated antibodies against CCR5 (e.g., anti-CCR5-PE) and other cell markers (e.g., anti-CD4-FITC). An isotype control antibody should be used in a separate tube to control for non-specific binding.

  • Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

  • Washing: Add 2 mL of cold staining buffer to each tube and centrifuge as before. Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in an appropriate volume of sheath fluid for immediate analysis or in a fixative solution (e.g., 1% formaldehyde in PBS) for later analysis.

  • Data Acquisition: Acquire the samples on a flow cytometer. Gate on the lymphocyte population based on forward and side scatter, then on the CD4+ T-cell population.

  • Analysis: Quantify the percentage of CCR5-positive cells and the mean fluorescence intensity (MFI) of the CCR5 signal within the CD4+ gate, comparing it to the isotype control.[26][32]

Flow_Cytometry_Workflow start Isolate PBMCs pellet Pellet Cells (0.5 x 10⁶ per tube) start->pellet stain Resuspend & Stain with Anti-CCR5 & Anti-CD4 Abs pellet->stain isotype Stain with Isotype Control Ab pellet->isotype incubate Incubate 30 min at 4°C (in dark) stain->incubate isotype->incubate wash Wash with Staining Buffer incubate->wash resuspend Resuspend for Analysis wash->resuspend acquire Acquire on Flow Cytometer resuspend->acquire analyze Analyze Data: Gate on CD4+ cells, Quantify %CCR5+ & MFI acquire->analyze end Result analyze->end

Caption: Workflow for CCR5 surface expression analysis.

Assessment of Antagonist Efficacy using an HIV-1 Antiviral Assay

This assay measures the ability of a CCR5 antagonist to inhibit the replication of an R5-tropic HIV-1 strain in primary cells. The half-maximal inhibitory concentration (IC50) is a key output.

Methodology:

  • Cell Culture: Culture stimulated PBMCs or enriched CD4+ T-cells in the presence of IL-2.

  • Compound Dilution: Prepare serial dilutions of the CCR5 antagonist in culture medium.

  • Treatment and Infection: Plate the cells and add the different concentrations of the antagonist. Subsequently, infect the cells with a known amount of an R5-tropic HIV-1 laboratory strain (e.g., JR-CSF). Include a "no drug" positive control and a "no virus" negative control.

  • Incubation: Culture the infected cells for a period of 4 to 7 days to allow for several rounds of viral replication.

  • Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.

  • Quantify Viral Replication: Measure the amount of viral replication in the supernatant, typically by quantifying the p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the percentage of viral inhibition against the log of the antagonist concentration. Use a non-linear regression model to calculate the IC50 value, which is the concentration of the drug that inhibits viral replication by 50%.[12][26]

Antiviral_Assay_Workflow start Culture Stimulated PBMCs plate Plate cells and add serial dilutions of CCR5 antagonist start->plate infect Infect cells with R5-tropic HIV-1 plate->infect incubate Incubate for 4-7 days infect->incubate collect Collect Culture Supernatant incubate->collect elisa Quantify Viral p24 Antigen (ELISA) collect->elisa calculate Calculate % Inhibition and determine IC₅₀ elisa->calculate end Result calculate->end

Caption: Workflow for determining antagonist IC50.

Conclusion

The expression of CCR5 is meticulously controlled by a combination of transcriptional, epigenetic, and genetic factors. The CCR5-Δ32 polymorphism stands out as the most impactful genetic variant, conferring natural resistance to R5-tropic HIV-1 in homozygotes and slowing disease progression in heterozygotes. While host genetics that determine receptor density are linked to disease progression, the clinical efficacy of CCR5 antagonists is primarily dictated by the tropism of the infecting HIV-1 strain. A thorough understanding of this interplay between host genetics, viral tropism, and receptor biology is paramount for the continued development and optimized clinical application of CCR5-targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for CCR5 Antagonist Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the trafficking of immune cells such as T-lymphocytes and macrophages.[1] It is also the primary co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, making it a significant therapeutic target for HIV/AIDS and other inflammatory diseases.[1][2] The development of CCR5 antagonists requires robust and reliable cell-based assays to screen and characterize the potency and efficacy of new chemical entities.

These application notes provide detailed protocols for two key functional cell-based assays used to evaluate CCR5 antagonists: the Calcium Mobilization Assay and the Chemotaxis Assay. Additionally, a summary of quantitative data for known CCR5 antagonists is presented for comparative purposes.

CCR5 Signaling Pathway

CCR5, upon binding its natural chemokine ligands such as RANTES (CCL5), MIP-1α (CCL3), or MIP-1β (CCL4), activates intracellular signaling cascades.[3][4] This process is initiated by a conformational change in the receptor, leading to the activation of heterotrimeric G proteins.[1][5] The Gα subunit of the G protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration.[3][5] This calcium flux is a hallmark of CCR5 activation and can be measured to determine the efficacy of receptor antagonists.

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space chemokine Chemokine Ligand (e.g., RANTES, MIP-1α/β) ccr5 CCR5 Receptor chemokine->ccr5 Binds g_protein G Protein (Gα, Gβγ) ccr5->g_protein Activates antagonist CCR5 Antagonist antagonist->ccr5 Blocks plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 er Endoplasmic Reticulum (ER) ip3->er Binds to receptor ca2_release Ca²⁺ Release er->ca2_release Triggers downstream Downstream Signaling (e.g., PKC, MAPK activation) ca2_release->downstream Initiates

CCR5 signaling cascade upon ligand binding and its inhibition by an antagonist.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of a CCR5 antagonist to inhibit the transient increase in intracellular calcium concentration induced by a CCR5 agonist.

Materials:

  • Cells: CHO-K1 or HEK-293 cells stably expressing human CCR5.

  • Reagents:

    • Cell culture medium (e.g., DMEM/F-12) with 10% FBS, penicillin/streptomycin.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) or aequorin substrate.[4]

    • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

    • CCR5 agonist (e.g., RANTES, MIP-1α).

    • Test compounds (CCR5 antagonists).

    • Positive control: Ionomycin.

    • Negative control: Assay buffer.

  • Equipment:

    • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation) or luminometer.

    • Cell culture incubator (37°C, 5% CO2).

    • Black-walled, clear-bottom 96- or 384-well microplates.

Protocol:

  • Cell Culture and Plating:

    • Culture CCR5-expressing cells to ~80-90% confluency.

    • Harvest cells and seed them into black-walled, clear-bottom microplates at a density of 20,000-50,000 cells per well.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions.

    • Aspirate the culture medium from the cell plate and add the dye-loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.[6]

  • Compound Addition:

    • Prepare serial dilutions of the test compounds (CCR5 antagonists) in assay buffer.

    • Wash the cells twice with assay buffer to remove excess dye.

    • Add the diluted test compounds to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Prepare the CCR5 agonist (e.g., RANTES) at a concentration that elicits a submaximal response (EC80).

    • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

    • Inject the agonist into the wells and continue to measure the fluorescence intensity over time (typically 60-120 seconds).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (agonist only).

    • Generate a dose-response curve and calculate the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced response).

Chemotaxis (Cell Migration) Assay

This assay assesses the ability of a CCR5 antagonist to block the migration of CCR5-expressing cells towards a chemoattractant gradient.

Materials:

  • Cells: CCR5-expressing cells capable of migration (e.g., Ba/F3-CCR5, THP-1, or primary T-cells).

  • Reagents:

    • Cell culture medium.

    • Chemoattractant (CCR5 agonist, e.g., RANTES, MIP-1α).

    • Test compounds (CCR5 antagonists).

    • Fixation solution (e.g., 70% ethanol).

    • Staining solution (e.g., 0.2% crystal violet in 20% methanol or DAPI).

  • Equipment:

    • Transwell inserts (e.g., 5 µm pore size for monocytes).[7][8]

    • 24-well companion plates.

    • Cell culture incubator.

    • Microscope for cell counting or a plate reader for fluorescently labeled cells.

Protocol:

  • Cell Preparation:

    • Culture CCR5-expressing cells and resuspend them in serum-free medium at a concentration of 1-2 x 10^6 cells/mL.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.

  • Assay Setup:

    • Add the chemoattractant (e.g., RANTES) to the lower wells of the 24-well plate in serum-free medium.

    • Add serum-free medium without the chemoattractant to control wells (for measuring basal migration).

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the cell suspension (containing the test compound) to the upper chamber of each insert.[9]

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[9]

  • Cell Fixation and Staining:

    • Carefully remove the inserts from the plate.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the bottom of the membrane by immersing the insert in 70% ethanol for 10 minutes.

    • Stain the migrated cells with 0.2% crystal violet for 10 minutes or with DAPI.[1]

  • Quantification:

    • Wash the inserts to remove excess stain and allow them to dry.

    • Count the number of migrated cells in several random fields of view under a microscope.

    • Alternatively, if using a fluorescent stain like DAPI, the fluorescence can be quantified using a plate reader after eluting the dye.

  • Data Analysis:

    • Calculate the average number of migrated cells for each condition.

    • Determine the percentage of inhibition of migration for each concentration of the antagonist compared to the vehicle control.

    • Generate a dose-response curve and calculate the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis cell_culture 1. Cell Culture (CCR5-expressing cells) plate_cells 2. Plate Cells in Microplate cell_culture->plate_cells dye_loading 3a. Dye Loading (Calcium Assay) plate_cells->dye_loading compound_prep 3b. Compound Preparation (Serial Dilutions) plate_cells->compound_prep pre_incubation 4. Pre-incubation with Antagonist dye_loading->pre_incubation compound_prep->pre_incubation agonist_addition 5. Add Agonist (Chemoattractant/Ligand) pre_incubation->agonist_addition incubation 6. Incubation agonist_addition->incubation signal_read 7a. Read Signal (Fluorescence/Luminescence) incubation->signal_read stain_count 7b. Fix, Stain & Count (Migration Assay) incubation->stain_count data_analysis 8. Data Analysis (IC50 Calculation) signal_read->data_analysis stain_count->data_analysis

A generalized workflow for CCR5 antagonist cell-based functional assays.

Data Presentation: Potency of Known CCR5 Antagonists

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized CCR5 antagonists in different cell-based assays. These values can serve as a benchmark for newly developed compounds.

CompoundAssay TypeCell Line/SystemIC50 (nM)
Maraviroc Calcium FluxHEK-293 cells expressing CCR50.22
Anti-HIV-1 ActivityPrimary Isolates2.0 (IC90)
[125I]CCL3 DisplacementCCR5-expressing membranes7.7 - 75.5 (fold increase with mutations)
Vicriviroc ChemotaxisBa/F3-CCR5 cells< 1.0
Anti-HIV-1 ActivityPrimary Isolates0.04 - 2.3
[3H]SCH-C CompetitionCCR5-expressing membranes-
Aplaviroc Anti-HIV-1 ActivityPHA-PBMCs0.7
[125I]-MIP-1α BindingCCR5-expressing cells-

Note: IC50 values can vary depending on the specific experimental conditions, cell line, and agonist concentration used.

References

Application Notes and Protocols for Measuring CCR5 Antagonist Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus type 1 (HIV-1) into host cells. Small molecule antagonists that block the interaction between the viral envelope glycoprotein gp120 and CCR5 are a validated class of antiretroviral drugs. Accurate and robust methods to quantify the antiviral activity of these antagonists are essential for the discovery and development of new therapeutic agents.

These application notes provide detailed protocols for key assays used to measure the antiviral activity of CCR5 antagonists. The methodologies cover a range of approaches, from target-based binding assays to cell-based infectivity and replication assays.

Key Experimental Techniques

Several assays are routinely employed to determine the efficacy of CCR5 antagonists. These can be broadly categorized as:

  • Biochemical Assays: These assays directly measure the interaction between the antagonist and the CCR5 receptor.

  • Cell-Based Assays: These assays assess the ability of an antagonist to inhibit viral entry and replication in a cellular context.

This document details the protocols for the following key experiments:

  • Radioligand Binding Assay: To determine the affinity of the antagonist for the CCR5 receptor.

  • CCR5-Mediated Cell-Cell Fusion Assay: A functional assay that mimics the gp120-CCR5 interaction leading to membrane fusion.

  • Single-Round HIV-1 Infectivity Assay (Pseudovirus Assay): To measure the inhibition of viral entry.

  • Peripheral Blood Mononuclear Cell (PBMC) Assay: To evaluate the inhibition of viral replication in primary target cells.

Data Presentation

The following tables summarize the antiviral activity of representative CCR5 antagonists determined using the assays described in these notes.

Table 1: Inhibitory Activity of CCR5 Antagonists in Various Assays

CompoundAssay TypeCell Line/Primary CellsTarget/VirusIC50 / EC50 (nM)Reference
Maraviroc Radioligand Binding ([¹²⁵I]MIP-1α)CHO/CCR5CCR52.3[1]
Cell-Cell FusionCHO-Tat/HeLa-CD4-LTR-βgalgp120/CCR5~1-10[2]
Single-Round InfectivityU87.CD4.CCR5HIV-1 BaL (R5)1.2[3]
PBMC AssayHuman PBMCsHIV-1 BaL (R5)0.7[4]
Vicriviroc Radioligand Binding (Ki)CCR5-expressing cellsCCR50.8[5]
Single-Round InfectivityVariousR5-tropic isolates0.04 - 2.3[5]
Aplaviroc Radioligand Binding ([¹²⁵I]MIP-1α)CHO/CCR5CCR5~1[4]
PBMC AssayHuman PBMCsHIV-1 BaL (R5)0.7[4]
TAK-779 Radioligand Binding ([¹²⁵I]-RANTES)CHO/CCR5CCR51.4[4]
PBMC AssayHuman PBMCsHIV-1 BaL (R5)20[4]

IC50: 50% inhibitory concentration; EC50: 50% effective concentration.

Signaling Pathways and Experimental Workflows

HIV-1 Entry and CCR5 Signaling

The binding of HIV-1 gp120 to the CD4 receptor triggers a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The interaction with CCR5 initiates a cascade of events leading to the fusion of the viral and cellular membranes, allowing the viral core to enter the cytoplasm. While essential for viral entry, the engagement of CCR5 by gp120 can also trigger intracellular signaling pathways, although this signaling is not required for viral entry itself.[6][7][8] CCR5 antagonists physically block the interaction between gp120 and CCR5, thereby preventing viral entry.[9]

HIV1_Entry_Signaling cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->gp120 2. Conformational Change G_protein G-protein CCR5->G_protein Signaling (Optional) Signaling Intracellular Signaling (e.g., Pyk2, MAP Kinase) G_protein->Signaling CCR5_Antagonist CCR5 Antagonist CCR5_Antagonist->CCR5 Inhibition

Caption: HIV-1 entry pathway and the mechanism of CCR5 antagonist inhibition.

Experimental Workflow: Single-Round Infectivity Assay

The single-round infectivity assay is a widely used method to assess the activity of entry inhibitors. It utilizes pseudoviruses that are capable of only a single round of infection, making it a safe and quantitative method.

Single_Round_Assay_Workflow start Start prepare_cells Seed Target Cells (e.g., U87.CD4.CCR5) start->prepare_cells incubate_cells Incubate Cells with Virus and Compound prepare_cells->incubate_cells prepare_virus Prepare Pseudovirus Stock (e.g., HIV-1 Env-pseudotyped luciferase reporter virus) prepare_virus->incubate_cells prepare_compounds Prepare Serial Dilutions of CCR5 Antagonist prepare_compounds->incubate_cells lyse_cells Lyse Cells incubate_cells->lyse_cells measure_luciferase Measure Luciferase Activity lyse_cells->measure_luciferase analyze_data Data Analysis (Calculate IC50) measure_luciferase->analyze_data end End analyze_data->end

Caption: Workflow for a single-round HIV-1 infectivity assay.

Experimental Protocols

Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]MIP-1α or [¹²⁵I]RANTES) for binding to the CCR5 receptor expressed on cell membranes.[1][10][11][12][13] The concentration of the test compound that inhibits 50% of the radioligand binding is the IC50 value, which is a measure of the compound's affinity for the receptor.

Materials and Reagents:

  • Cell membranes from cells overexpressing CCR5 (e.g., CHO-CCR5 or HEK293-CCR5)

  • Radioligand (e.g., [¹²⁵I]MIP-1α)

  • Test CCR5 antagonist

  • Unlabeled CCR5 ligand (for determining non-specific binding, e.g., MIP-1α)

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid

  • Microplate scintillation counter

Protocol:

  • Prepare serial dilutions of the test CCR5 antagonist in binding buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or unlabeled CCR5 ligand (for non-specific binding) or test compound dilution.

    • 50 µL of radioligand diluted in binding buffer.

    • 100 µL of cell membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Harvest the membranes by vacuum filtration onto the filter plate.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate.

  • Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate specific binding: Total binding - Non-specific binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).[14][15]

CCR5-Mediated Cell-Cell Fusion Assay

Principle: This assay reconstitutes the initial steps of HIV-1 entry by using two cell populations: effector cells expressing HIV-1 Env and the Tat protein, and target cells expressing CD4, CCR5, and a Tat-responsive reporter gene (e.g., luciferase or β-galactosidase).[2][16][17][18] When the two cell types are co-cultured, Env-mediated fusion occurs, allowing Tat from the effector cells to enter the target cells and activate the reporter gene. CCR5 antagonists block this fusion, leading to a decrease in the reporter signal.

Materials and Reagents:

  • Effector cells (e.g., CHO or 293T cells expressing HIV-1 Env and Tat)

  • Target cells (e.g., HeLa or U87 cells expressing CD4, CCR5, and an LTR-driven reporter gene)

  • Test CCR5 antagonist

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Reporter gene assay system (e.g., luciferase assay kit)

  • Luminometer

Protocol:

  • Plate target cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test CCR5 antagonist.

  • Add the antagonist dilutions to the target cells and incubate for a short period (e.g., 30-60 minutes).

  • Add effector cells to the wells containing the target cells and antagonist.

  • Co-culture the cells for a defined period (e.g., 6-8 hours) to allow for cell fusion.

  • Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

Data Analysis:

  • Normalize the reporter signal to control wells (no antagonist).

  • Plot the percentage of fusion inhibition against the log concentration of the antagonist.

  • Calculate the IC50 value using a non-linear regression analysis.

Single-Round HIV-1 Infectivity Assay (Pseudovirus Assay)

Principle: This assay measures the ability of a CCR5 antagonist to inhibit the entry of replication-incompetent HIV-1 pseudoviruses into target cells.[19][20][21][22] The pseudoviruses are engineered to express an HIV-1 Env protein and contain a reporter gene (e.g., luciferase or GFP) in place of the viral env gene. The amount of reporter gene expression is proportional to the number of successful viral entry events.

Materials and Reagents:

  • Target cells (e.g., U87.CD4.CCR5 or TZM-bl cells)

  • HIV-1 Env-pseudotyped reporter virus stock

  • Test CCR5 antagonist

  • Cell culture medium

  • Reporter gene assay system

  • Luminometer or flow cytometer

Protocol:

  • Seed target cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test CCR5 antagonist.

  • Pre-incubate the cells with the antagonist dilutions for 30-60 minutes.

  • Add a standardized amount of pseudovirus to each well.

  • Incubate for 48-72 hours to allow for viral entry and reporter gene expression.

  • Lyse the cells and measure the reporter gene activity.

Data Analysis:

  • Calculate the percentage of infection relative to control wells (no antagonist).

  • Plot the percentage of infection against the log concentration of the antagonist.

  • Determine the EC50 (or IC50) value using a non-linear regression analysis.

Peripheral Blood Mononuclear Cell (PBMC) Assay

Principle: This assay evaluates the antiviral activity of CCR5 antagonists against replication-competent HIV-1 in primary human PBMCs, which are natural target cells for the virus.[23][24][25][26] The inhibition of viral replication is typically measured by quantifying the amount of HIV-1 p24 antigen in the culture supernatant.

Materials and Reagents:

  • Human PBMCs from healthy donors

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • Replication-competent R5-tropic HIV-1 stock

  • Test CCR5 antagonist

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS and IL-2)

  • HIV-1 p24 antigen ELISA kit

Protocol:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Stimulate the PBMCs with PHA for 2-3 days.

  • Wash the cells and culture them in medium containing IL-2.

  • In a 96-well plate, add the stimulated PBMCs, serial dilutions of the CCR5 antagonist, and a standardized amount of HIV-1.

  • Incubate the cultures for 7 days, replacing the medium with fresh medium containing the antagonist every 3-4 days.

  • Collect the culture supernatants at the end of the incubation period.

  • Measure the p24 antigen concentration in the supernatants using an ELISA kit.

Data Analysis:

  • Calculate the percentage of p24 production relative to control wells (no antagonist).

  • Plot the percentage of p24 production against the log concentration of the antagonist.

  • Determine the EC50 value using a non-linear regression analysis.

Cytotoxicity Assessment

It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed antiviral activity is not due to cell death.[27] A common method is the MTT or XTT assay, which measures mitochondrial activity as an indicator of cell viability. The 50% cytotoxic concentration (CC50) should be determined in parallel with the antiviral assays. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window. A higher SI value indicates a more promising drug candidate.[28]

References

Application Notes and Protocols: Utilizing CCR5 Antagonists in Cancer Metastasis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor type 5 (CCR5) and its principal ligand, CCL5 (RANTES), have emerged as a critical axis in promoting cancer metastasis.[1][2] Normally involved in leukocyte trafficking, the CCL5/CCR5 signaling pathway can be co-opted by tumor cells to facilitate invasion, migration, and colonization of distant sites.[2][3] Expression of CCR5 has been correlated with poor prognosis in several cancers, including breast, prostate, and colorectal cancer.[4] Consequently, antagonizing the CCR5 receptor presents a promising therapeutic strategy to inhibit metastatic progression. Several CCR5 antagonists, originally developed for the treatment of HIV-1 infection, are now being repurposed and investigated for their anti-metastatic properties.[4][5]

These application notes provide an overview and detailed protocols for studying the effects of CCR5 antagonists on cancer metastasis, intended for researchers in both academic and industrial settings. The focus is on providing practical guidance for in vitro and in vivo experimental designs.

Featured CCR5 Antagonists

Several CCR5 antagonists have been investigated in preclinical cancer metastasis studies. The most prominent are:

  • Maraviroc (Selzentry®): An FDA-approved small molecule inhibitor of CCR5 for HIV treatment, it is the most extensively studied antagonist in cancer research.[6][7]

  • Vicriviroc: Another small molecule CCR5 antagonist that has shown efficacy in preclinical cancer models.[5][8]

  • Leronlimab (PRO 140): A humanized monoclonal antibody that binds to CCR5 and has demonstrated potent anti-metastatic effects in preclinical studies.[9][10]

  • TAK-779: A small molecule antagonist that has been shown to reduce tumor growth and metastasis in pancreatic cancer models.[11]

  • Anibamine: A natural product CCR5 antagonist that has shown to reduce prostate cancer cell growth, adhesion, and invasion.[11]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the efficacy of CCR5 antagonists in inhibiting cancer metastasis.

Table 1: In Vivo Efficacy of CCR5 Antagonists on Cancer Metastasis

AntagonistCancer TypeAnimal ModelDosage and AdministrationKey FindingsReference(s)
MaravirocBreast Cancer (Basal)NOD/SCID mice with MDA-MB-231-luc2 cells8 mg/kg every 12 hoursReduced pulmonary metastases.[8][12]
MaravirocProstate CancerFVB mice with v-Src-PEC cellsOral administrationReduced total body metastasis by >60% and bone metastasis by >60%.[13]
MaravirocGastric CancerSCID mice with MKN45 cells10 mg/kg i.p. for 7 daysSignificantly reduced peritoneal and mesenteric nodules.[14]
LeronlimabBreast Cancer (TNBC)Nu/Nu mice with MDA-MB-231 cellsNot specifiedReduced lung metastasis by >98% at 6 weeks.[9]
LeronlimabColon CarcinomaHumanized mouse xenograft modelNot specifiedDecreased lung metastatic burden by ~87%.[15]

Table 2: In Vitro Efficacy of CCR5 Antagonists

AntagonistCancer Cell LineAssayConcentrationKey FindingsReference(s)
MaravirocMDA-MB-231 (Breast)Invasion Assay100 nmol/LInhibited FBS-induced invasion.[8]
MaravirocHs578T (Breast)Calcium Mobilization100 nmol/LInhibited CCL5-induced calcium responses by 65%.[8]
VicrivirocMDA-MB-231 (Breast)Invasion Assay100 nmol/LInhibited FBS-induced invasion.[8]
VicrivirocMDA-MB-231 (Breast)Calcium Mobilization100 nmol/LInhibited CCL5-induced calcium responses by 90%.[8]
LeronlimabMultiple Breast Cancer Cell LinesInvasion AssayNot specifiedReduced invasion into Matrigel.[9]

Signaling Pathways and Experimental Logic

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling CCR5 CCR5 G_Protein G-protein CCR5->G_Protein Activates CCL5 CCL5 (RANTES) CCL3, CCL4, CCL8 CCL5->CCR5 Binds PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization ERK ERK DAG->ERK Invasion_Migration Invasion & Migration Ca_Mobilization->Invasion_Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation NF_kB NF-κB ERK->NF_kB NF_kB->Cell_Survival NF_kB->Invasion_Migration Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture 1. Cancer Cell Line Selection (e.g., MDA-MB-231, Hs578T) CCR5_Expression 2. Confirm CCR5 Expression (FACS, qRT-PCR) Cell_Culture->CCR5_Expression Antagonist_Treatment 3. Treat with CCR5 Antagonist (e.g., Maraviroc, Vicriviroc) CCR5_Expression->Antagonist_Treatment Functional_Assays 4. Functional Assays - Invasion (Transwell) - Migration (Wound Healing) - Calcium Flux Antagonist_Treatment->Functional_Assays Animal_Model 5. Animal Model Selection (e.g., NOD/SCID, FVB mice) Functional_Assays->Animal_Model Proceed if in vitro effects are observed Tumor_Implantation 6. Orthotopic or IV Injection of Cancer Cells Animal_Model->Tumor_Implantation Antagonist_Administration 7. Administer CCR5 Antagonist (Oral, IP) Tumor_Implantation->Antagonist_Administration Metastasis_Assessment 8. Assess Metastasis (Bioluminescence, Histology) Antagonist_Administration->Metastasis_Assessment Data_Analysis 9. Data Analysis & Interpretation Metastasis_Assessment->Data_Analysis

References

Application Notes: The Role and Utility of CCR5 Antagonists in Immunological Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to C-C Chemokine Receptor 5 (CCR5)

C-C chemokine receptor type 5 (CCR5) is a seven-transmembrane G protein-coupled receptor (GPCR) that plays a pivotal role in immune cell trafficking and function.[1][2] It is primarily expressed on the surface of various immune cells, including T cells (especially memory/effector Th1 lymphocytes), macrophages, monocytes, and immature dendritic cells.[1][2][3] The natural ligands for CCR5 are pro-inflammatory chemokines, most notably CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[1][3] Upon ligand binding, CCR5 initiates intracellular signaling cascades that mediate chemotaxis, leading to the recruitment of these cells to sites of inflammation and infection.[1][4]

Beyond chemotaxis, CCR5 signaling contributes to T cell activation and cytokine secretion, acting as a costimulatory molecule.[1][5][6] Its central role in mediating inflammatory responses has made it a key therapeutic target in a wide range of diseases.

Mechanism of Action of CCR5 Antagonists

CCR5 antagonists are broadly classified into two categories:

  • Small Molecule Inhibitors: These molecules, such as Maraviroc and Vicriviroc , act as non-competitive allosteric modulators.[7][8][9][10] They bind to a hydrophobic pocket within the transmembrane domains of the CCR5 receptor, inducing a conformational change.[7] This change prevents the receptor from interacting with its natural chemokine ligands and, crucially, blocks the interaction with the gp120 envelope protein of R5-tropic HIV-1 strains, thereby inhibiting viral entry into host cells.[7][8]

  • Monoclonal Antibodies (mAbs): These are humanized antibodies, such as Leronlimab (PRO 140) , that bind to extracellular domains of the CCR5 receptor.[11][12][13] This binding physically obstructs the interaction sites for both natural ligands and HIV gp120, effectively blocking receptor function and subsequent signaling.[13]

Key Applications in Immunology Research

The ability to block CCR5-mediated cell trafficking and signaling has made these antagonists invaluable tools in several areas of immunology research.

  • HIV/Virology: CCR5 is the primary co-receptor used by the most commonly transmitted strains of HIV-1 (R5-tropic) to enter CD4+ T cells.[7][13] CCR5 antagonists were initially developed as antiretroviral therapies and are used extensively in research to study viral entry mechanisms and immune reconstitution in HIV-infected individuals.[7][10][14]

  • Cancer Immunology: Research has revealed a critical role for the CCL5/CCR5 axis in cancer progression. Tumors often secrete CCL5 to recruit CCR5-expressing regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment, which suppresses the anti-tumor immune response.[1][15] Furthermore, some cancer cells express CCR5 themselves, and its activation can promote their invasion and metastasis.[11][15] CCR5 antagonists are being investigated to block the recruitment of immunosuppressive cells and to directly inhibit the metastasis of cancers like triple-negative breast cancer (TNBC) and prostate cancer.[12][15][16]

  • Graft-versus-Host Disease (GvHD): GvHD is a major complication of allogeneic hematopoietic cell transplantation, driven by donor T cells migrating to and attacking host tissues.[17][18] Since activated T cells involved in GvHD upregulate CCR5, antagonists like Maraviroc are used in clinical and preclinical studies to inhibit the trafficking of these pathogenic T cells to target organs such as the gut and liver, thereby reducing GvHD incidence and severity.[17][18][19][20]

  • Inflammatory and Autoimmune Diseases: The role of CCR5 in recruiting inflammatory cells makes it a target for diseases characterized by chronic inflammation. In non-alcoholic steatohepatitis (NASH), for instance, CCR5 is implicated in the recruitment of macrophages to the liver, which contributes to inflammation and fibrosis.[21][22][23] Dual CCR2/CCR5 antagonists like Cenicriviroc are being studied to mitigate this process by blocking the infiltration of inflammatory monocytes and macrophages.[21][23][24]

Quantitative Data Summary

The following tables summarize key quantitative data for representative CCR5 antagonists from preclinical and clinical research.

Table 1: In Vitro Potency of CCR5 Antagonists

Antagonist Assay Type Target/Cell Line Ligand/Virus IC50 / EC90 Reference
Maraviroc Ligand Binding CCR5 Receptor MIP-1β IC50 = 2 nM [9]
Maraviroc Antiviral Activity PM1 Cells HIV-1 (BAL) EC90 = 1 nM [9]
Vicriviroc Chemotaxis Ba/F3-CCR5 Cells MIP-1α Similar efficacy to SCH-C [25]

| Vicriviroc | Calcium Flux | U-87-CCR5 Cells | RANTES (CCL5) | Dose-dependent inhibition |[25] |

Table 2: Effects of CCR5 Antagonists on Cell Migration and Disease Models

Antagonist Research Area Model Effect Quantitative Result Reference
Leronlimab Cancer (TNBC) Xenograft (Nu/Nu mice) Inhibition of Lung Metastasis >98% reduction at 6 weeks [12]
Maraviroc GvHD Clinical Trial (Phase II) Prevention of visceral aGvHD Low incidence of liver and gut GvHD [18][20]
Maraviroc Cancer (TNBC) Xenograft (mice) Reduction of Lung Metastasis Reduced metastatic tumor burden [15]
Maraviroc Chemotaxis Human Monocytes Inhibition of migration to MIP-1β Significant dose-dependent reduction [26]

| Cenicriviroc | NASH | Clinical Trial (Phase IIb) | Fibrosis Improvement | Significant improvement vs. placebo |[21][23] |

Visualizations of Pathways and Workflows

CCR5 Signaling Pathway and Antagonist Intervention

The diagram below illustrates the canonical G-protein coupled signaling pathway initiated by CCR5 upon ligand binding and indicates the points of inhibition by small molecule and monoclonal antibody antagonists.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonists Antagonists cluster_cytoplasm Cytoplasm ligand Chemokine Ligand (CCL3, CCL4, CCL5) ccr5 CCR5 Receptor ligand->ccr5 gp120 HIV gp120 gp120->ccr5 g_protein Gαi/βγ ccr5->g_protein activates pi3k PI3K / Akt g_protein->pi3k mapk MAPK Cascade (p38, JNK) g_protein->mapk calcium Ca²⁺ Mobilization g_protein->calcium mAb Monoclonal Ab (e.g., Leronlimab) mAb->ccr5 Blocks Binding sm Small Molecule (e.g., Maraviroc) sm->ccr5 Allosteric Inhibition chemotaxis Chemotaxis & Cell Migration pi3k->chemotaxis gene_exp Gene Expression (Pro-inflammatory) mapk->gene_exp calcium->chemotaxis

CCR5 Signaling Pathway and Points of Antagonism
Experimental Workflow: In Vitro Chemotaxis Assay

This workflow outlines the key steps for assessing the effect of a CCR5 antagonist on immune cell migration towards a CCR5 ligand using a transwell (Boyden chamber) system.

Chemotaxis_Workflow start Start prep_cells 1. Prepare Cell Suspension (e.g., T cells, Monocytes) in serum-free media start->prep_cells pre_incubate 2. Pre-incubate cells with CCR5 Antagonist (or vehicle control) prep_cells->pre_incubate add_cells 4. Add antagonist-treated cells to upper chamber (insert) pre_incubate->add_cells setup_chamber 3. Add chemoattractant (e.g., CCL5) to lower chamber of Transwell plate setup_chamber->add_cells incubate 5. Incubate plate to allow cell migration (e.g., 2-4 hours at 37°C) add_cells->incubate quantify 6. Quantify migrated cells in lower chamber (e.g., Flow Cytometry, Cell Titer-Glo) incubate->quantify analyze 7. Analyze Data (Compare migration in antagonist-treated vs. control wells) quantify->analyze end End analyze->end RO_Assay_Logic RO_Formats Receptor Occupancy (RO) Assay Formats by Flow Cytometry Free Free Receptor Assay Measures unbound receptors. Uses a labeled, competing antibody or ligand. Detection Reagent (competing) Target Cell RO (%) = 100 - (Free Signal / Total Signal) Bound Bound Receptor Assay Measures drug-occupied receptors. Uses a labeled secondary antibody that detects the drug. Detection Reagent (anti-drug) Target Cell RO (%) = Bound Signal / Total Signal Total Total Receptor Assay Measures all receptors (bound + free). Uses a labeled, non-competing antibody. Detection Reagent (non-competing) Target Cell Used to normalize Free or Bound measurements.

References

Application Notes and Protocols for In Vivo Efficacy Assessment of CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a significant role in mediating leukocyte trafficking to sites of inflammation. Its function as a primary co-receptor for the entry of R5-tropic strains of HIV-1 into host cells has made it a major target for antiretroviral therapy.[1][2] Beyond HIV, CCR5 is implicated in a range of pathologies including cancer, inflammatory diseases, and neurological conditions like stroke, making CCR5 antagonists a promising class of therapeutics.[3][4][5]

Assessing the in vivo efficacy of novel CCR5 antagonists is a critical step in their preclinical development. This process involves selecting appropriate animal models that recapitulate human disease, defining robust experimental protocols, and measuring key pharmacodynamic and efficacy endpoints. These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to evaluate the in vivo performance of CCR5 antagonists across different therapeutic areas.

Preclinical Animal Models for Efficacy Testing

The choice of animal model is crucial and often dictated by the therapeutic indication and the species selectivity of the antagonist.

  • Humanized Mice: For HIV-1 research, humanized mice are the gold standard. These are typically immunodeficient strains (e.g., NOD-scid gamma, NSG) engrafted with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs).[6] This allows for the establishment of a functional human immune system, which can be subsequently infected with R5-tropic HIV-1, providing an essential platform for evaluating antiviral efficacy and effects on human immune cells.[6]

  • Transgenic Mice: Many small-molecule CCR5 antagonists exhibit high selectivity for the human receptor. To overcome this limitation, transgenic mice expressing human CCR5 (hCCR5) have been developed.[7] These models are invaluable for studying the pharmacodynamics and in vivo effects of human-selective antagonists in the context of inflammatory or other non-HIV disease models.[7]

  • Standard Inbred/Outbred Mice: For antagonists that show cross-reactivity with the murine CCR5 receptor, standard mouse models of disease (e.g., cancer xenografts, stroke models) can be employed. These models are useful for evaluating the therapeutic potential of CCR5 blockade in conditions where the receptor's role in pathophysiology is conserved between species.[3][4]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the CCR5 signaling pathway and the mechanism by which antagonists block HIV-1 entry.

CCR5_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCR5 CCR5 Receptor G_Protein G-Protein Activation CCR5->G_Protein Fusion Viral Fusion & Entry CCR5->Fusion 4. Fusion CCR5->Fusion CD4 CD4 CD4->CCR5 2. Conformational Change gp120 HIV-1 gp120 gp120->CCR5 3. Co-receptor Binding gp120->CD4 1. Binding CCL5 CCL5 (RANTES) CCL5->CCR5 Agonist Binding Antagonist CCR5 Antagonist Antagonist->CCR5 Inhibition Calcium Ca2+ Mobilization G_Protein->Calcium Chemotaxis Chemotaxis Calcium->Chemotaxis Block Blocked

Caption: CCR5 signaling and antagonist inhibition mechanism.

Experimental Workflow Diagrams

The following diagrams outline typical workflows for assessing CCR5 antagonist efficacy in vivo.

Preclinical_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis cluster_outcome Phase 4: Outcome T0 Select CCR5 Antagonist Candidate T1 Choose Appropriate Animal Model (e.g., Humanized Mouse) T0->T1 T2 Establish Disease Model (e.g., HIV Infection, Tumor) T1->T2 T3 Administer Antagonist (vs. Vehicle Control) T2->T3 T4 Monitor Animal Health & Collect Samples (Blood, Tissues) T3->T4 T5 Pharmacokinetic (PK) Analysis T4->T5 T6 Pharmacodynamic (PD) Analysis (e.g., Receptor Occupancy) T4->T6 T7 Efficacy Endpoint Analysis (e.g., Viral Load, Tumor Size) T4->T7 T8 Data Interpretation & Go/No-Go Decision T5->T8 T6->T8 T7->T8

Caption: General workflow for preclinical in vivo efficacy testing.

HIV_Workflow start Start: Immunodeficient Mice (e.g., NSG) engraft Engraft with Human CD34+ HSCs start->engraft wait Wait 12-16 Weeks for Immune Reconstitution engraft->wait confirm Confirm Humanization (Flow Cytometry for hCD45+) wait->confirm infect Infect with R5-Tropic HIV-1 confirm->infect group Randomize into Treatment Groups (Antagonist vs. Vehicle) infect->group treat Daily Dosing Regimen group->treat monitor Weekly Monitoring: - Viral Load (qRT-PCR) - CD4+ T-Cell Count (Flow) treat->monitor treat->monitor 4-8 Weeks end Endpoint: Sacrifice & Tissue Analysis monitor->end

Caption: Experimental workflow for HIV efficacy in humanized mice.

Experimental Protocols

Protocol 1: HIV Efficacy Assessment in Humanized Mice

This protocol details the evaluation of a CCR5 antagonist against an R5-tropic HIV-1 strain in mice reconstituted with a human immune system.[6]

1. Materials:

  • Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG mice), 6-8 weeks old.
  • Human CD34+ hematopoietic stem cells (HSCs).
  • R5-tropic HIV-1 viral stock (e.g., HIV-1Ba-L).
  • Test CCR5 antagonist and vehicle control.
  • Materials for intravenous injection, blood collection, and flow cytometry.
  • RNA extraction and qRT-PCR kits for viral load quantification.

2. Procedure:

  • Humanization: Engraft NSG mice with 1-2 x 105 human CD34+ HSCs via intravenous injection.
  • Reconstitution Monitoring: At 12 weeks post-engraftment, collect peripheral blood to confirm human immune cell reconstitution. Use flow cytometry to quantify the percentage of human CD45+ cells and CD4+ T-cells.
  • HIV-1 Infection: Once reconstitution is confirmed, infect mice with a known titer of R5-tropic HIV-1 (typically 1 x 105 TCID50) via intraperitoneal injection.
  • Treatment Initiation: One week post-infection, confirm viremia. Randomize mice into treatment and control groups (n=8-10 per group). Begin daily administration of the CCR5 antagonist or vehicle control. The route of administration (e.g., oral gavage, subcutaneous injection) will depend on the compound's properties.
  • Monitoring:
  • Viral Load: Collect plasma weekly. Extract viral RNA and perform qRT-PCR to determine the number of HIV-1 RNA copies/mL.[8]
  • CD4+ T-Cell Count: Collect whole blood weekly. Perform flow cytometry to monitor the absolute counts and percentage of human CD4+ T-cells. Preservation of CD4+ T-cells is a key efficacy marker.[6]
  • Endpoint: Continue treatment for 4-8 weeks. At the study endpoint, euthanize animals and collect tissues (spleen, lymph nodes) for further analysis of viral reservoirs and immune cell distribution.

Protocol 2: Ex Vivo CCR5 Receptor Occupancy Assay

This pharmacodynamic assay measures the extent to which an antagonist binds to and blocks CCR5 on target cells in a living animal.[7][9]

1. Materials:

  • Animals treated with CCR5 antagonist at various doses and time points.
  • Untreated control animals.
  • Fluorochrome-conjugated anti-CCR5 antibody that does not compete with the antagonist for binding, OR a fluorescently labeled natural ligand (e.g., CCL4/MIP-1β).
  • Blood collection tubes with anticoagulant (e.g., EDTA).
  • RBC lysis buffer.
  • Flow cytometer.

2. Procedure:

  • Dosing: Administer the CCR5 antagonist to animals. Include a vehicle-treated group as a negative control (0% occupancy) and a group treated with a saturating dose as a positive control (100% occupancy).
  • Blood Collection: At predetermined time points post-dosing (e.g., 1, 4, 8, 24 hours), collect peripheral blood from the animals.
  • Cell Staining:
  • Aliquot 50-100 µL of whole blood into flow cytometry tubes.
  • Add the fluorescently labeled anti-CCR5 antibody or ligand at a predetermined saturating concentration.
  • Incubate for 30 minutes at 4°C in the dark.
  • RBC Lysis: Lyse red blood cells using a commercial lysis buffer according to the manufacturer's instructions.
  • Flow Cytometry: Wash the remaining leukocytes and resuspend in FACS buffer. Acquire data on a flow cytometer, gating on the leukocyte population of interest (e.g., lymphocytes, monocytes).
  • Data Analysis:
  • Calculate the Mean Fluorescence Intensity (MFI) of the CCR5 staining for each sample.
  • Determine receptor occupancy (RO) using the following formula: RO (%) = [1 - (MFI_treated - MFI_unstained) / (MFI_vehicle - MFI_unstained)] * 100

Data Presentation

Quantitative data from in vivo studies should be summarized for clear interpretation and comparison.

Table 1: Representative In Vivo Efficacy of CCR5 Antagonists in HIV Humanized Mouse Models

CompoundDose & RegimenDurationMean Log10 Reduction in HIV-1 RNAChange in CD4+ T-Cell CountCitation(s)
Maraviroc100 mg/kg, BID10 Days>1.6 log10Stabilized / Increased[8][10]
AplavirocVarious Doses10 Days1.0 - 1.6 log10Not Reported[8]
VicrivirocBoosted w/ Ritonavir14 Days~1.5 log10Increased[10]
ZFN-Engineered HSPCsSingle TreatmentLong-termReduced HIV-1 ReplicationPreserved vs. Control[6]

Table 2: Summary of CCR5 Antagonist Efficacy in Non-HIV Preclinical Models

CompoundDisease ModelAnimal ModelKey Efficacy EndpointOutcomeCitation(s)
AnibamineProstate CancerMouse XenograftTumor Growth InhibitionSignificant inhibition of tumor growth[3]
MaravirocIschemic StrokeMouse (MCAO)Infarct VolumeReduced by ~50%[4]
TAK-779Japanese EncephalitisMouseSurvival RateImproved survival and reduced inflammation[11]
MaravirocS. aureus InfectionMouseSurvival RateProtected mice from lethal infection[5]

References

Application Notes and Protocols for Evaluating CCR5 Antagonists in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune responses by mediating the migration of T cells, macrophages, and other immune cells to sites of inflammation.[1][2][3] It also functions as a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[4][5][6][7] Consequently, CCR5 has emerged as a significant therapeutic target for a range of inflammatory diseases and HIV-1 infection.[1][4] This document provides detailed protocols for evaluating the efficacy of CCR5 antagonists in primary cell cultures, focusing on key functional assays.

Key Concepts and Signaling Pathways

Upon binding its cognate chemokines, such as CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES), CCR5 undergoes a conformational change.[8][9] This activates intracellular signaling cascades, primarily through the Gαi subunit of the heterotrimeric G protein.[9][10] Dissociation of the G protein subunits initiates downstream pathways including the phosphoinositide 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and mobilization of intracellular calcium.[8][9] These signaling events ultimately lead to cellular responses such as chemotaxis, proliferation, and cytokine release.[8][11] CCR5 antagonists function by binding to the receptor and preventing these ligand-induced conformational changes and subsequent signaling.

CCR5 Signaling Pathway

CCR5_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand CCL3, CCL4, CCL5 CCR5 CCR5 Ligand->CCR5 Binds Antagonist CCR5 Antagonist Antagonist->CCR5 Blocks G_Protein Gαiβγ CCR5->G_Protein Activates G_alpha Gαi G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma PLC PLC G_beta_gamma->PLC PI3K PI3K G_beta_gamma->PI3K MAPK MAPK (ERK1/2) G_beta_gamma->MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Chemotaxis Chemotaxis Ca_cyto->Chemotaxis Cytokine_Release Cytokine Release PKC->Cytokine_Release Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation MAPK->Proliferation MAPK->Cytokine_Release

Caption: CCR5 signaling cascade upon ligand binding and its inhibition by an antagonist.

Experimental Protocols

Chemotaxis Assay

This assay evaluates the ability of a CCR5 antagonist to inhibit the directional migration of primary cells towards a chemoattractant gradient.

Chemotaxis_Workflow A Isolate primary cells (e.g., PBMCs) B Pre-incubate cells with CCR5 antagonist or vehicle A->B D Seed pre-incubated cells into the upper chamber B->D C Add chemoattractant (e.g., CCL5) to the lower chamber of a Transwell plate C->D E Incubate to allow migration D->E F Quantify migrated cells in the lower chamber (e.g., by flow cytometry) E->F G Calculate percent inhibition F->G

Caption: Workflow for a standard Transwell chemotaxis assay.

  • Cell Preparation:

    • Isolate primary cells of interest, such as Peripheral Blood Mononuclear Cells (PBMCs), from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Wash the cells twice with phosphate-buffered saline (PBS) and resuspend them in chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.[11]

  • Antagonist Pre-incubation:

    • In a separate plate, incubate the cell suspension with various concentrations of the CCR5 antagonist or a vehicle control for 30-60 minutes at 37°C.[3][11]

  • Assay Setup:

    • Use a Transwell plate with a pore size appropriate for the cell type (e.g., 5 µm for lymphocytes).[11]

    • Add chemotaxis buffer containing a predetermined optimal concentration of a CCR5 ligand (e.g., 10 nM CCL5) to the lower chambers of the Transwell plate.[11]

    • Add chemotaxis buffer without the chemokine to some wells to serve as a negative control.

  • Cell Migration:

    • Carefully add the pre-incubated cell suspension to the upper chambers of the Transwell plate.[11]

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours to allow for cell migration.[3][11]

  • Quantification of Migration:

    • After incubation, carefully remove the upper chambers.

    • Collect the cells that have migrated to the lower chambers.

    • Quantify the number of migrated cells using a flow cytometer, a hemocytometer, or a cell viability assay (e.g., CellTiter-Glo).

  • Data Analysis:

    • Calculate the percentage of migration for each condition relative to the positive control (chemokine alone).

    • Determine the percent inhibition for each antagonist concentration.

    • Plot the percent inhibition against the antagonist concentration to determine the IC50 value (the concentration of antagonist that inhibits 50% of the chemotactic response).

Calcium Mobilization Assay

This assay measures the ability of a CCR5 antagonist to block the transient increase in intracellular calcium concentration that occurs upon chemokine binding to the receptor.

Calcium_Mobilization_Workflow A Isolate and prepare primary cells B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Wash cells to remove extracellular dye B->C D Aliquot cells into a 96-well plate C->D E Add CCR5 antagonist or vehicle control D->E F Measure baseline fluorescence E->F G Add CCR5 agonist (e.g., CCL5) F->G H Monitor fluorescence changes over time G->H I Calculate inhibition of calcium response H->I

Caption: Workflow for a fluorescence-based calcium mobilization assay.

  • Cell Preparation:

    • Isolate and prepare primary cells as described in the chemotaxis assay protocol.

    • Resuspend the cells in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.[5]

    • Wash the cells twice with the assay buffer to remove any extracellular dye.

  • Assay Setup:

    • Resuspend the dye-loaded cells in the assay buffer and aliquot them into a 96-well black-walled, clear-bottom plate.

    • Add various concentrations of the CCR5 antagonist or a vehicle control to the wells.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) capable of kinetic reading.[12]

    • Measure the baseline fluorescence for a short period.

    • Using the instrument's injection system, add a CCR5 agonist (e.g., CCL5) to all wells simultaneously.

    • Immediately begin monitoring the change in fluorescence intensity over time. The response is typically rapid, peaking within seconds to minutes.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each condition.

    • Determine the percent inhibition of the calcium response for each antagonist concentration relative to the agonist-only control.

    • Plot the percent inhibition against the antagonist concentration to calculate the IC50 value.[5]

HIV-1 Entry/Fusion Assay

This assay assesses the ability of a CCR5 antagonist to block the entry of R5-tropic HIV-1 into primary target cells, such as CD4+ T cells.

HIV_Entry_Workflow A Isolate primary CD4+ T cells B Activate cells (e.g., with PHA and IL-2) A->B C Pre-incubate activated cells with CCR5 antagonist or vehicle B->C D Infect cells with an R5-tropic HIV-1 reporter virus C->D E Incubate for 48-72 hours D->E F Lyse cells and measure reporter gene activity (e.g., luciferase, β-galactosidase) E->F G Calculate percent inhibition of viral entry F->G

Caption: Workflow for an HIV-1 entry assay using a reporter virus.

  • Cell Preparation:

    • Isolate primary CD4+ T cells from PBMCs using negative selection magnetic beads.

    • Activate the CD4+ T cells by treating them with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days. This is necessary to upregulate CCR5 expression and make the cells susceptible to HIV-1 infection.[13]

  • Antagonist Pre-incubation:

    • Plate the activated CD4+ T cells in a 96-well plate.

    • Add various concentrations of the CCR5 antagonist or a vehicle control and incubate for 1 hour at 37°C.[13]

  • Viral Infection:

    • Prepare a stock of R5-tropic HIV-1. This can be a replication-competent virus or, more commonly for screening purposes, a pseudotyped virus carrying a reporter gene such as luciferase or β-galactosidase.[13][14]

    • Add the virus to the wells containing the pre-incubated cells at a predetermined multiplicity of infection (MOI).

  • Incubation and Reporter Gene Assay:

    • Incubate the infected cells for 48-72 hours at 37°C to allow for viral entry, reverse transcription, integration, and reporter gene expression.[13]

    • After incubation, lyse the cells and measure the activity of the reporter gene using a suitable substrate and a luminometer or spectrophotometer.[13][14]

  • Data Analysis:

    • The reporter gene activity is directly proportional to the amount of viral entry.

    • Calculate the percent inhibition of viral entry for each antagonist concentration relative to the virus-only control.

    • Plot the percent inhibition against the antagonist concentration to determine the EC50 value (the concentration of antagonist that inhibits 50% of viral entry).[13]

Data Presentation

The efficacy of CCR5 antagonists is typically quantified by their IC50 or EC50 values, which represent the concentration of the antagonist required to inhibit 50% of the measured biological response.

Table 1: Representative IC50/EC50 Values for CCR5 Antagonists in Primary Cell Assays
CompoundAssay TypePrimary Cell TypeLigand/VirusIC50/EC50 (nM)Reference
MaravirocHIV-1 ReplicationPBMCsPrimary HIV-1 isolates~1-10[13]
TAK-779HIV-1 ReplicationMAGI-CCR5 cellsHIV-1 JR-FL1.4[14]
TAK-779Membrane FusionMAGI-CCR5/293THIV-1 JR-FL Env0.87[14]
AplavirocHIV-1 EntryPrimary CD4+ T cellsPseudotyped HIV-1Varies with Env[15]
SCH-CHIV-1 ReplicationPrimary HIV-1 isolatesR5-tropic isolates0.4 - 9[16]
TD-0680HIV-1 EntryPBMCsPrimary HIV-1 isolates0.97[13]

Note: IC50/EC50 values can vary depending on the specific experimental conditions, cell type, and virus strain used.

Conclusion

The protocols outlined in this document provide a robust framework for the preclinical evaluation of CCR5 antagonists in primary cell cultures. By employing a combination of chemotaxis, calcium mobilization, and HIV-1 entry assays, researchers can obtain a comprehensive understanding of the functional activity and potency of novel CCR5-targeting compounds. Consistent and rigorous application of these methods is essential for the successful development of new therapeutics for HIV-1 infection and inflammatory diseases.

References

Application Note: Assessing CCR5 Receptor Occupancy by Antagonists Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune responses by mediating the migration of various immune cells, including T cells, monocytes, and macrophages, to sites of inflammation.[1][2] Beyond its physiological function, CCR5 is also a critical co-receptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus (HIV-1) into host cells.[2] This central role in both inflammatory diseases and HIV-1 pathogenesis has made CCR5 a prime therapeutic target for the development of antagonist drugs that block its function.

Flow cytometry is a powerful and versatile technique for quantifying the binding of therapeutic agents to their cell surface targets.[3] This application note provides a detailed protocol and supporting information for assessing the receptor occupancy (RO) of CCR5 by antagonist molecules on primary human peripheral blood mononuclear cells (PBMCs) using flow cytometry. Understanding the relationship between drug concentration and receptor occupancy is crucial for establishing pharmacokinetic/pharmacodynamic (PK/PD) models, guiding dose selection in preclinical and clinical development, and ultimately predicting therapeutic efficacy.[3]

CCR5 Signaling Pathway

Upon binding of its natural chemokine ligands, such as CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES), CCR5 undergoes a conformational change, leading to the activation of intracellular signaling cascades. This process is initiated by the coupling of the receptor to heterotrimeric G proteins, primarily of the Gi family. The dissociation of the G protein subunits triggers a downstream signaling network that includes the activation of phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), and mitogen-activated protein kinases (MAPKs), as well as the mobilization of intracellular calcium. These signaling events ultimately culminate in various cellular responses, including chemotaxis, cell survival, and proliferation. CCR5 antagonists are designed to bind to the receptor and prevent these ligand-induced signaling events.

CCR5_Signaling_Pathway Ligand CCL3, CCL4, CCL5 CCR5 CCR5 Ligand->CCR5 G_Protein Gi Protein (αβγ) CCR5->G_Protein Antagonist Antagonist 2 Antagonist->CCR5 G_alpha Gαi G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC PLC PLC G_betagamma->PLC PI3K PI3K G_betagamma->PI3K cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization ↑ Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC Cellular_Response Cellular Responses (Chemotaxis, Survival, Proliferation) Ca_Mobilization->Cellular_Response MAPK MAPK (ERK, p38, JNK) PKC->MAPK Akt Akt PI3K->Akt Akt->Cellular_Response MAPK->Cellular_Response Experimental_Workflow start Isolate PBMCs from whole blood incubate Incubate cells with varying concentrations of Antagonist 2 start->incubate wash1 Wash cells incubate->wash1 stain Stain for cell surface markers (e.g., CD3, CD4, CD14) and CCR5 wash1->stain stain_free Stain for free CCR5 (competing anti-CCR5 Ab) stain->stain_free stain_bound Stain for bound Antagonist 2 (anti-drug secondary Ab) stain->stain_bound stain_total Stain for total CCR5 (non-competing anti-CCR5 Ab) stain->stain_total wash2 Wash cells stain_free->wash2 stain_bound->wash2 stain_total->wash2 acquire Acquire data on a flow cytometer wash2->acquire analyze Analyze data and calculate % Receptor Occupancy acquire->analyze

References

Troubleshooting & Optimization

Technical Support Center: Overcoming CCR5 Antagonist Resistance in HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions regarding resistance to CCR5 antagonists in HIV-1.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of HIV-1 resistance to CCR5 antagonists like maraviroc?

There are two main pathways by which HIV-1 can develop resistance to CCR5 antagonists:

  • Switch in Coreceptor Usage: The virus may adapt to use the alternative coreceptor, CXCR4, for cell entry.[1][2] This can involve the selection of pre-existing minor CXCR4-using viral variants or the evolution of new mutations that enable CXCR4 use.[2][3] Viruses that can use CXCR4 are referred to as X4-tropic or dual-tropic (able to use both CCR5 and CXCR4).

  • Utilization of Drug-Bound CCR5: The virus can develop mutations in its envelope glycoprotein (Env), primarily gp120, that allow it to recognize and use the CCR5 coreceptor even when the antagonist is bound to it.[4][5][6] This mechanism allows the virus to remain R5-tropic while circumventing the drug's inhibitory effect.

Q2: How do mutations in the HIV-1 envelope (Env) confer resistance?

Mutations in various regions of the gp120 and gp41 subunits of Env can confer resistance. The V3 loop of gp120 is a critical determinant.[4][6] These mutations alter the way Env interacts with CCR5, often increasing the virus's reliance on the N-terminal region of the coreceptor or changing its interaction with the extracellular loops (ECLs) that are modified by the antagonist.[4][7] However, there is no single universal mutation; the genetic pathway to resistance can vary depending on the specific viral strain and the CCR5 antagonist used.[8]

Q3: Does resistance to one CCR5 antagonist mean the virus is resistant to all of them (cross-resistance)?

Not always. Cross-resistance profiles can be narrow or broad.[6]

  • Broad Cross-Resistance: Often occurs when resistant viruses develop a high efficiency in using the CCR5 coreceptor, making them less susceptible to various antagonists that bind to a similar pocket.[4]

  • Narrow Cross-Resistance: Some viruses develop resistance to a specific antagonist (e.g., maraviroc) but remain susceptible to others (e.g., vicriviroc, aplaviroc).[6] This is because different antagonists can induce slightly different conformational changes in CCR5. A virus that adapts to one specific drug-bound shape may not be able to use the receptor when it's bound by a different drug.[6][9]

Q4: What are some of the next-generation strategies and compounds being developed to overcome this resistance?

Several strategies are in development to address CCR5 antagonist resistance:

  • Dual CCR5/CCR2 Antagonists: Cenicriviroc is an example that targets both CCR5 and CCR2, showing potency against HIV-1.[5][10]

  • Monoclonal Antibodies: Leronlimab (PRO 140) is a humanized monoclonal antibody that binds to a different site on CCR5 than small-molecule antagonists.[11][12] It has shown potent antiviral activity, including against strains resistant to other drug classes.[11]

  • Host-Targeting Strategies: Since CCR5 is a host protein, the barrier to resistance is generally higher than for drugs targeting viral enzymes.[13] Future strategies may involve gene editing techniques to disrupt CCR5 expression or using compounds that cause its internalization from the cell surface.[14][15]

Troubleshooting Guide

Q5: My viral isolate shows reduced susceptibility to a CCR5 antagonist in a phenotypic assay, but a tropism test still classifies it as R5-tropic. What is the likely cause?

This scenario strongly suggests that the resistance mechanism is the virus's ability to use the antagonist-bound form of the CCR5 coreceptor, rather than a switch to using CXCR4.[5][6] The virus maintains its R5 tropism but is no longer effectively inhibited by the drug. This is often indicated by a reduced maximal percent inhibition (MPI) in susceptibility assays.[5]

Q6: I have sequenced the env gene of a resistant virus and found several mutations in the V3 loop. How can I experimentally confirm their role in resistance?

To confirm the role of specific V3 loop mutations, you can perform site-directed mutagenesis and create chimeric viruses.

  • Create Chimeric Viruses: Swap the V3 loop from your resistant Env clone into the backbone of a known sensitive, heterologous virus (e.g., JRFL or ADA).[4][6]

  • Perform Pseudotype Infection Assays: Test the infectivity of these chimeric viruses in the presence of increasing concentrations of the CCR5 antagonist.

  • Analyze the Results: If the chimeric virus carrying the resistant V3 loop shows a resistant phenotype (high IC50, low MPI), it confirms that the V3 loop mutations are key determinants of resistance.[6]

Q7: How can I determine if a resistant HIV-1 strain has altered its interaction with the CCR5 coreceptor?

You can use specialized cell lines and assays to probe the virus-coreceptor interaction:

  • 293-Affinofile Cells: This cell line can be induced to express varying levels of CD4 and CCR5 on the cell surface. By measuring viral entry across this matrix, you can determine if the resistant virus has become more or less efficient at using low levels of CCR5.[4][7]

  • Mutant CCR5 Assays: Use cell lines expressing CCR5 with mutations in specific domains, such as the N-terminus or the extracellular loops (ECLs). Comparing the infectivity of sensitive versus resistant viruses on these mutant receptors can reveal an altered dependence on specific CCR5 domains.[4][7] For example, many resistant viruses show a dramatically increased reliance on sulfated tyrosine residues in the CCR5 N-terminus.[7]

Quantitative Data Summary

Table 1: Potency of Select CCR5 Antagonists

Compound Type Average IC90 Notes
Maraviroc (MVC) Small Molecule Antagonist ~14 nM Approved for clinical use. Broad activity against R5 clinical isolates.[10]
Vicriviroc (SCH-D) Small Molecule Antagonist 2-40x more potent than SCH-C Development was discontinued but showed clinical efficacy.[16]
Leronlimab (PRO 140) Humanized Monoclonal Antibody N/A (viral load reduction) A single 5 mg/kg dose resulted in a mean maximal viral load reduction of 1.83 log10.[16]

| Cenicriviroc (CVC) | Dual CCR5/CCR2 Antagonist | Potent activity in vivo | Shown to control HIV-1 replication in clinical studies.[5] |

Table 2: Example Resistance Profiles from Clinical and In Vitro Studies

Virus/Study Antagonist Resistance Level Key Finding
Patient 6061 Clones[6] Maraviroc (MVC) High (MPI: -13.2% to 0.5%) Showed narrow cross-resistance; remained sensitive to vicriviroc and aplaviroc.
MVC-Resistant Strain[17] Maraviroc (MVC) Resistant in PBMCs Resistance was associated with increased dependence on the CCR5 N-terminus and attenuated macrophage tropism.

| Aplaviroc-Resistant Envs[4] | Aplaviroc (APL) | Resistant | Showed broad cross-resistance to other small-molecule CCR5 antagonists. |

Experimental Protocols

Protocol 1: Phenotypic Tropism and Susceptibility Assay

This protocol is used to determine the coreceptor tropism (R5, X4, or dual/mixed) of a patient's HIV-1 strain and its susceptibility to CCR5 antagonists.

  • Sample Collection: Obtain plasma from the patient. A viral load of ≥1,000 copies/mL is typically required.[18][19]

  • RNA Extraction and Amplification: Extract viral RNA from the plasma. Use RT-PCR to amplify the full-length env gene.[6]

  • Cloning and Pseudovirus Production: Clone the amplified env genes into an expression vector. Co-transfect these vectors with an env-deficient HIV-1 backbone plasmid (containing a reporter gene like luciferase) into producer cells (e.g., 293T cells) to generate replication-defective pseudoviruses.[4][6]

  • Infection of Target Cells: Infect target cell lines that express CD4 and either CCR5 or CXCR4 (e.g., NP2/CD4/CCR5 and NP2/CD4/CXCR4). For susceptibility testing, perform infections in the presence of serial dilutions of the CCR5 antagonist.[4][6]

  • Data Analysis: After 48-72 hours, measure the reporter gene activity (e.g., luminescence).

    • Tropism: Compare infection levels on CCR5- and CXCR4-expressing cells to classify the virus.

    • Susceptibility: Plot the percentage of infection against the drug concentration to calculate the IC50 and maximal percent inhibition (MPI).[6]

Protocol 2: Genotypic Tropism Assay (V3 Loop Sequencing)

This protocol predicts coreceptor tropism based on the genetic sequence of the V3 loop.

  • Sample and Amplification: Extract viral RNA from plasma and perform RT-PCR to amplify the V3 region of the env gene.[18]

  • Sequencing: Sequence the amplified V3 DNA. Deep sequencing can be used to detect minor variants.[3][20]

  • Bioinformatic Analysis: Use a phenotypic prediction algorithm (e.g., Geno2Pheno) to analyze the V3 sequence.[20] These algorithms use rules, such as the "11/25 rule" (presence of positively charged amino acids at positions 11 and/or 25), and statistical models to predict CXCR4 usage.[18]

  • Interpretation: The output predicts the virus as R5-tropic or CXCR4-using. This method is faster and less expensive than phenotypic assays.[18]

Visualizations

HIV_Entry_and_Antagonist_Action cluster_virus HIV-1 cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Coreceptor CD4->CCR5 2. Conformational Change & Binding Membrane Cell Fusion CCR5->Membrane 3. Fusion & Entry Antagonist CCR5 Antagonist (e.g., Maraviroc) Antagonist->Block Block->CCR5 Blocks Interaction

Caption: HIV-1 entry pathway and the mechanism of CCR5 antagonists.

Resistance_Pathways Start HIV-1 under CCR5 Antagonist Pressure TropismSwitch Pathway 1: Coreceptor Switch Start->TropismSwitch UseBoundCCR5 Pathway 2: Adaptation to Drug-Bound CCR5 Start->UseBoundCCR5 Outcome1 Virus becomes X4-tropic or Dual-tropic TropismSwitch->Outcome1 Outcome2 Virus remains R5-tropic but is no longer inhibited UseBoundCCR5->Outcome2 Mechanism1 Selects for pre-existing CXCR4-using variants Outcome1->Mechanism1 Mechanism2 Mutations in gp120 (e.g., V3 loop) allow recognition of altered CCR5 Outcome2->Mechanism2

Caption: The two primary resistance pathways for CCR5 antagonists.

Experimental_Workflow A Isolate Virus from Patient with Virologic Failure B Viral RNA Extraction & env Gene Amplification (RT-PCR) A->B C Split for Analysis B->C D Genotypic Assay: V3 Loop Sequencing C->D Genotyping E Phenotypic Assay: Pseudovirus Production C->E Phenotyping F Prediction of Tropism (e.g., Geno2Pheno) D->F G Infect CCR5+ & CXCR4+ Cells +/- Antagonist E->G H Determine Tropism & IC50/MPI G->H I If R5-Tropic & Resistant: Characterize Mechanism H->I J Site-Directed Mutagenesis & Chimeric Virus Construction I->J K Affinofile / Mutant CCR5 Assays I->K

Caption: Workflow for characterizing CCR5 antagonist resistance.

References

troubleshooting ccr5 antagonist 2 in vitro assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCR5 antagonist in vitro assays.

Frequently Asked questions (FAQs)

Q1: What are the most common sources of variability in CCR5 antagonist assays?

A1: Variability in CCR5 antagonist assays can arise from several factors, including:

  • Cell Health and Culture Conditions: Cell viability, passage number, and confluency can significantly impact receptor expression and signaling.

  • Reagent Quality and Consistency: Variations in serum lots, agonist/antagonist batches, and dye quality can lead to inconsistent results.

  • Assay Conditions: Suboptimal incubation times, temperature fluctuations, and improper cell densities can all contribute to variability.

  • Plate Effects: Evaporation and temperature gradients across the assay plate, particularly at the edges, can cause an "edge effect".[1][2][3]

  • Instrument Settings: Incorrect gain settings or read times on plate readers can affect the signal-to-background ratio.[4]

Q2: How can I minimize variability in my experiments?

A2: To minimize variability, it is crucial to standardize your protocols. This includes using a consistent cell passage number, optimizing cell seeding density, using the same lot of reagents whenever possible, and carefully controlling incubation times and temperatures.[5] Implementing proper plate controls and being mindful of potential edge effects are also essential.

Q3: What are typical IC50 values for a known CCR5 antagonist like Maraviroc?

A3: The IC50 value for Maraviroc can vary depending on the specific assay and cell line used. However, published in vitro IC50 values for Maraviroc are generally in the low nanomolar range. For example, a geometric mean IC50 of 0.56 nM has been reported in assays using primary HIV-1 isolates.[6] It's important to establish a baseline IC50 for your specific assay conditions using a reference antagonist.

Q4: What is a good Z'-factor for a CCR5 functional assay?

A4: The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent, indicating a large separation between positive and negative controls.[7] For GPCR calcium mobilization assays, Z' factors are often greater than 0.7.[8] An acceptable Z'-factor should generally be >0.5.[9]

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered in three key CCR5 antagonist in vitro assays: Calcium Mobilization, Chemotaxis, and Radioligand Binding assays.

Calcium Mobilization Assay Troubleshooting

Issue 1: Low Signal-to-Background Ratio

Potential Cause Recommended Solution
Low CCR5 expression on cells. Verify CCR5 expression using flow cytometry or another method. Ensure you are using a stable cell line with consistent receptor expression.[10]
Suboptimal agonist concentration. Perform an agonist concentration-response curve to determine the EC80 (the concentration that gives 80% of the maximal response). Use this concentration for antagonist screening.[11]
Calcium dye loading issues. Ensure proper incubation time and temperature for dye loading.[12] Some cell lines may require different dye formulations or loading conditions. Consider using a no-wash calcium assay kit to simplify the protocol.[13]
Cell health is poor. Ensure cells are healthy and not over-confluent.[5] Use cells within a consistent and low passage number range.
Incorrect instrument settings. Optimize the gain setting on your plate reader to maximize the signal without saturating the detector.[4]

Issue 2: High Background Signal

Potential Cause Recommended Solution
Autofluorescence from media or compounds. Use phenol red-free media and screen compounds for autofluorescence. Fetal Bovine Serum can also be a source of background fluorescence.[4]
Leaky cells or spontaneous calcium oscillations. Reduce cell seeding density. Ensure gentle handling of cells during plating and reagent addition.
Contamination of reagents or cell culture. Use sterile techniques and regularly test for mycoplasma contamination.
Chemotaxis Assay Troubleshooting

Issue 1: High Spontaneous Migration (High Background)

Potential Cause Recommended Solution
Cells are overly motile or activated. Optimize serum concentration in the assay medium. Serum can contain chemokines that induce migration.
Chemoattractant in the upper chamber. Ensure no chemoattractant has accidentally been added to the upper chamber with the cells.
Pore size of the membrane is too large. Use a smaller pore size membrane that allows for active migration but prevents passive cell passage.

Issue 2: Low Chemotactic Response

Potential Cause Recommended Solution
Suboptimal chemoattractant concentration. Perform a chemoattractant dose-response curve to determine the optimal concentration for migration.
Low CCR5 expression. Confirm CCR5 expression on the cell surface.[14]
Incorrect incubation time. Optimize the incubation time. Too short may not allow for sufficient migration, while too long can lead to desensitization or nutrient depletion.
Cell density is too high or too low. Titrate the number of cells seeded in the upper chamber to find the optimal density for migration.[15]
Radioligand Binding Assay Troubleshooting

Issue 1: High Non-Specific Binding

Potential Cause Recommended Solution
Radioligand is sticking to the filter plate or tube walls. Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI). Include a detergent (e.g., 0.1% BSA) in the binding buffer.
Radioligand concentration is too high. Use a radioligand concentration at or below its Kd for the receptor.
Insufficient washing. Increase the number and volume of washes to remove unbound radioligand. Ensure the wash buffer is cold.

Issue 2: Low Specific Binding

Potential Cause Recommended Solution
Low receptor density in the membrane preparation. Prepare membranes from a cell line with high CCR5 expression. Quantify receptor number (Bmax) using a saturation binding experiment.
Degraded radioligand. Use a fresh batch of radioligand and store it properly to avoid degradation.
Assay not at equilibrium. Determine the time to reach equilibrium with an association kinetics experiment and ensure your incubation time is sufficient.[16]
Incorrect buffer composition. Optimize buffer pH and ionic strength as these can affect ligand binding.

Quantitative Data Summary

Parameter Assay Type Typical Value/Range Reference
IC50 of Maraviroc Antiviral Assay0.56 nM (geometric mean)[6]
Antiviral Assay0.003 - 3.22 nM[17]
Z'-Factor Calcium Mobilization> 0.7[8]
HTS Assays (general)0.5 - 1.0 (Excellent)[7]
Signal-to-Background Ratio Calcium Mobilization>2 (Acceptable)[9]
ChemotaxisVaries greatly, optimization is key.
Signal-to-Noise Ratio HTS Assays (general)>10 (Acceptable)[9]

Experimental Protocols

Calcium Mobilization Assay Protocol

This protocol is a general guideline for a no-wash, fluorescence-based calcium mobilization assay in a 384-well format.

Materials:

  • CCR5-expressing cells (e.g., CHO-K1 or HEK293 stable cell line)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • CCR5 agonist (e.g., CCL5/RANTES)

  • CCR5 antagonist (test compounds and reference like Maraviroc)

  • Black-walled, clear-bottom 384-well assay plates

Procedure:

  • Cell Plating:

    • Harvest and count cells. Resuspend cells in assay buffer to the optimized seeding density.

    • Dispense the cell suspension into the 384-well plate.

    • Incubate the plate at 37°C and 5% CO2 for the optimized duration (e.g., 1-2 hours or overnight).

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions.

    • Add the dye-loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature in the dark.[13]

  • Compound Addition:

    • Prepare serial dilutions of your antagonist compounds and the reference antagonist.

    • Add the antagonist solutions to the appropriate wells.

    • Incubate for the desired time to allow for antagonist binding (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Reading:

    • Prepare the agonist solution at a concentration that will give an EC80 response in the final assay volume.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).

    • Set the reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).

    • Initiate the reading, collecting a baseline fluorescence for a few seconds.

    • Inject the agonist into the wells and continue reading the fluorescence signal for 1-3 minutes to capture the calcium flux.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔRFU) for each well.

    • Plot the antagonist concentration versus the percent inhibition of the agonist response to determine the IC50 values.

Chemotaxis Assay Protocol

This protocol provides a general method for a transwell chemotaxis assay.

Materials:

  • CCR5-expressing migratory cells (e.g., T-lymphocytes)

  • Transwell inserts with an appropriate pore size (e.g., 5 µm)

  • 24-well companion plates

  • Chemotaxis buffer (e.g., RPMI with 0.5% BSA)

  • CCR5 chemoattractant (e.g., CCL5/RANTES)

  • CCR5 antagonist (test compounds)

  • Cell staining and quantification reagents (e.g., Calcein-AM or DAPI)

Procedure:

  • Preparation:

    • Starve the cells in serum-free media for 2-4 hours before the assay to reduce spontaneous migration.

  • Assay Setup:

    • Add chemoattractant (at the optimal concentration) to the lower wells of the 24-well plate. For negative controls, add only chemotaxis buffer.

    • Carefully place the Transwell inserts into the wells, avoiding air bubbles.

  • Cell Treatment and Seeding:

    • Resuspend the starved cells in chemotaxis buffer.

    • Incubate the cells with the CCR5 antagonist at various concentrations for 30 minutes at 37°C.

    • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation:

    • Incubate the plate at 37°C and 5% CO2 for the optimized migration time (e.g., 2-4 hours).

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts.

    • Wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

    • Quantify the migrated cells on the bottom side of the membrane. This can be done by:

      • Staining the cells with a fluorescent dye (e.g., Calcein-AM) and reading the plate on a fluorescence plate reader.

      • Fixing and staining the cells with a nuclear stain (e.g., DAPI) and counting the cells under a microscope.

  • Data Analysis:

    • Calculate the percent inhibition of migration for each antagonist concentration compared to the untreated control.

    • Plot the antagonist concentration versus percent inhibition to determine the IC50.

Radioligand Binding Assay Protocol

This protocol outlines a general procedure for a competitive radioligand binding assay using cell membranes.[18]

Materials:

  • Cell membranes prepared from CCR5-expressing cells

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Radiolabeled CCR5 ligand (e.g., [125I]-CCL5)

  • Unlabeled CCR5 antagonist (test compounds and a reference compound)

  • Non-specific binding control (a high concentration of an unlabeled CCR5 ligand)

  • Glass fiber filter plates

  • Vacuum filtration manifold

  • Scintillation fluid and a scintillation counter

Procedure:

  • Assay Plate Preparation:

    • In a 96-well plate, add binding buffer, the unlabeled antagonist at various concentrations, and the radiolabeled ligand at a fixed concentration (typically at its Kd).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled ligand).

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for the predetermined equilibrium time (e.g., 60-90 minutes) with gentle shaking.

  • Filtration:

    • Pre-soak the filter plate with an appropriate solution (e.g., 0.5% PEI).

    • Rapidly transfer the contents of the assay plate to the filter plate and apply a vacuum to separate the bound from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

  • Counting:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the concentration of the unlabeled antagonist versus the percent specific binding.

    • Fit the data to a one-site competition model to determine the IC50 and subsequently calculate the Ki value.

Visualizations

CCR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCR5 CCR5 G_protein Gαi/βγ CCR5->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, etc.) Ca_release->Cellular_Response MAPK MAPK Pathway PKC->MAPK MAPK->Cellular_Response Chemokine Chemokine (e.g., CCL5) Chemokine->CCR5 Binds Antagonist CCR5 Antagonist Antagonist->CCR5 Blocks Experimental_Workflow start Start cell_prep Cell Preparation (Culture, Harvest, Count) start->cell_prep plating Cell Plating (Optimize Density) cell_prep->plating treatment Compound Treatment (Antagonist Incubation) plating->treatment stimulation Agonist Stimulation treatment->stimulation readout Signal Detection (e.g., Fluorescence, Migration) stimulation->readout analysis Data Analysis (IC50 Determination) readout->analysis end End analysis->end Troubleshooting_Decision_Tree decision Is Z'-factor > 0.5? high_bg High Background? decision->high_bg No low_signal Low Signal? decision->low_signal No inconsistent_results Inconsistent Results? decision->inconsistent_results Yes issue Assay Variability or Failure issue->decision Check solution solution high_bg->low_signal No solution_bg Check for autofluorescence. Optimize washing steps. Test for contamination. high_bg->solution_bg Yes low_signal->inconsistent_results No solution_signal Verify CCR5 expression. Optimize agonist concentration. Check cell health and density. low_signal->solution_signal Yes solution_inconsistent Standardize cell passage. Check reagent lot consistency. Address plate edge effects. inconsistent_results->solution_inconsistent Yes

References

optimizing ccr5 antagonist 2 dosage for in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers using Ceralimod (a fictional CCR5 Antagonist 2) in in vivo experiments. It includes frequently asked questions, troubleshooting guides, and detailed protocols to help optimize your experimental design and outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Ceralimod?

Ceralimod is a small molecule, non-competitive antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] It binds to a transmembrane pocket of the CCR5 receptor, inducing a conformational change that prevents the binding of its natural chemokine ligands (e.g., CCL3, CCL4, CCL5/RANTES) and viral glycoproteins like HIV-1 gp120.[2][3] This blockade inhibits the downstream signaling cascade that mediates leukocyte trafficking and inflammation, and it also prevents the entry of R5-tropic HIV into host cells.[4][5][6]

cluster_membrane Cell Membrane CCR5 CCR5 Receptor GProtein G-Protein Activation CCR5->GProtein Activates Ligand Chemokine Ligand (e.g., CCL5) Ligand->CCR5 Binds Ceralimod Ceralimod (this compound) Ceralimod->CCR5 Binds & Blocks Blocked Blocked Signaling Downstream Signaling (e.g., Ca2+ mobilization) GProtein->Signaling Response Cellular Response (e.g., Migration, HIV Entry) Signaling->Response

Caption: Mechanism of action of Ceralimod, a CCR5 antagonist.

Q2: How do I determine a starting dose for my in vivo experiment?

Determining the optimal dose requires a multi-step approach, starting with literature data and culminating in a pilot study.

  • Literature Review: Examine preclinical studies using similar CCR5 antagonists in your specific disease model. Doses can range widely from 0.01 to 100 mg/kg depending on the model and administration route.[7] For example, studies in rodent models of gastric cancer have used doses of 10-50 mg/kg/day.[8]

  • In Vitro to In Vivo Extrapolation: Use your in vitro IC50 or Ki values as a starting point. While not a direct predictor, it helps establish a target plasma concentration. The goal is to achieve plasma concentrations several-fold higher than the in vitro IC90.[9]

  • Pilot Dose-Response Study: Conduct a small-scale study in your animal model using a range of doses (e.g., 3, 10, and 30 mg/kg). The primary endpoints should be target engagement (see Q4) and a relevant pharmacodynamic (PD) biomarker, not just the final therapeutic outcome.

The following table provides general starting points for Ceralimod based on data from analogous compounds.

Animal Model Disease Area Route of Administration Recommended Starting Dose Range (mg/kg/day) Reference Compounds
MouseOncology (Xenograft)Intraperitoneal (i.p.), Oral (p.o.)10 - 50Maraviroc[8]
MouseInflammation/FibrosisOral (p.o.), Subcutaneous (s.c.)20 - 100Cenicriviroc[10]
RatNeurology (Stroke)Intraperitoneal (i.p.), Intranasal1 - 10Maraviroc, TAK-779[7]
MouseInfectious Disease (HIV)Oral (p.o.)10 - 30Maraviroc, Vicriviroc[11]
Q3: How should Ceralimod be formulated and administered?

Formulation: Ceralimod is a hydrophobic small molecule. A common vehicle for preclinical studies is a suspension in 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween 80 in sterile water . Alternatively, for intraperitoneal injections, a solution of 5-10% DMSO, 40% PEG300, and 50-55% saline can be used. Always prepare the formulation fresh daily and ensure it is properly solubilized or suspended before administration.

Administration Route:

  • Oral (p.o.): Preferred for studies mimicking clinical use. Bioavailability can be variable and may be affected by food.[12]

  • Intraperitoneal (i.p.): Bypasses first-pass metabolism, often resulting in higher and more consistent exposure compared to oral dosing.[7][8]

  • Subcutaneous (s.c.): Can provide a slower release and more sustained plasma concentration.

  • Intravenous (i.v.): Used primarily for initial pharmacokinetic studies to determine absolute bioavailability.[7]

The choice depends on the experimental goals, required dosing frequency, and the pharmacokinetic profile of the compound.

Pharmacokinetics and Pharmacodynamics

Q4: What are the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters to consider?

Understanding the PK/PD relationship is critical for effective dosing. The goal is to maintain a plasma concentration sufficient to achieve high CCR5 receptor occupancy at the target tissue.

Pharmacokinetics (PK): The table below summarizes the expected PK properties of Ceralimod in common preclinical species, based on data from similar CCR5 antagonists.[4][13]

Parameter Mouse Rat Dog
Oral Bioavailability (F%) 20 - 40%15 - 35%50 - 70%
Half-life (T½) 1 - 2 hours3 - 5 hours6 - 8 hours
Time to Max Concentration (Tmax) 0.5 - 1 hour1 - 2 hours2 - 4 hours
Clearance (CL) HighModerateLow

Pharmacodynamics (PD): The key PD marker is CCR5 receptor occupancy (RO) . For many CCR5 antagonists, near-maximal RO is required for efficacy.[1][14] Studies with Maraviroc showed that doses as low as 3 mg b.i.d. could achieve >50% RO, but higher levels were needed for a significant antiviral effect.[1][14] RO can be measured ex vivo using flow cytometry on peripheral blood mononuclear cells (PBMCs) or tissue-resident immune cells.

Troubleshooting Guide

Q5: I am not observing the expected therapeutic effect. What should I check?

If Ceralimod is not producing the desired outcome, a systematic troubleshooting approach is necessary.

Start No or Low Efficacy Observed CheckDose Is the dose appropriate? (See FAQ 2) Start->CheckDose CheckFormulation Is the formulation correct? (Solubility, Stability) CheckDose->CheckFormulation Yes IncreaseDose Action: Increase Dose or change route (e.g., p.o. to i.p.) CheckDose->IncreaseDose No CheckPK Is drug exposure adequate? (Measure plasma concentration) CheckFormulation->CheckPK Yes Reformulate Action: Reformulate Drug (Check vehicle, sonicate, prepare fresh) CheckFormulation->Reformulate No CheckPD Is the target engaged? (Measure CCR5 Receptor Occupancy) CheckPK->CheckPD Yes PK_Analysis Action: Conduct PK study to confirm exposure CheckPK->PK_Analysis No CheckModel Is CCR5 relevant in the model? (Confirm CCR5 expression on key cells) CheckPD->CheckModel Yes PD_Analysis Action: Conduct PD study (See Protocol 2) CheckPD->PD_Analysis No RevalModel Action: Re-evaluate Model (Immunohistochemistry, Flow Cytometry) CheckModel->RevalModel No/Unsure

Caption: Troubleshooting workflow for low in vivo efficacy.

Issue Potential Cause Recommended Action
High variability between animals Improper dosing technique; differences in animal age, sex, or health status; formulation instability.Refine dosing procedure for consistency. Ensure formulation is homogenous. Standardize animal characteristics for each group.
Observed toxicity (e.g., weight loss, lethargy) Dose is too high; off-target effects; vehicle toxicity.Reduce the dose. Run a vehicle-only control group. Monitor liver enzymes, as hepatotoxicity has been a concern for some CCR5 antagonists.[11]
Effect diminishes over time Development of resistance (e.g., viral tropism shift from CCR5 to CXCR4 in HIV models); rapid drug clearance.[4][15]Confirm viral tropism post-treatment. Increase dosing frequency based on T½ to maintain adequate trough concentrations.

Experimental Protocols

Protocol 1: General Workflow for In Vivo Dose Optimization

This protocol outlines the steps for selecting and validating a dose of Ceralimod for an efficacy study.

A Step 1: In Vitro Potency Determine IC50/Ki for Ceralimod on target cells (e.g., mouse, rat) B Step 2: Pilot PK Study Administer single dose (e.g., 10 mg/kg p.o. & i.v.) to determine T½ and Bioavailability A->B C Step 3: Dose-Range Finding Study Administer 3-4 doses (e.g., 3, 10, 30 mg/kg) for 5-7 days. B->C D Step 4: Assess Target Engagement At Tmax after final dose in Step 3, measure CCR5 Receptor Occupancy (Protocol 2) C->D E Step 5: Select Doses for Efficacy Study Choose 2-3 doses that show a dose-response in receptor occupancy (e.g., 50%, 80%, >95%) D->E F Step 6: Definitive Efficacy Study Run full-scale study with selected doses, including vehicle control and PK/PD satellites. E->F

Caption: Experimental workflow for in vivo dose selection.

Protocol 2: Measuring CCR5 Receptor Occupancy by Flow Cytometry

This protocol allows for the quantification of target engagement on immune cells (e.g., CD4+ T-cells) from blood or tissue.

Principle: This assay uses two different anti-CCR5 antibodies. One competes with Ceralimod for the binding site, measuring unoccupied receptors. The other is a secondary antibody that binds to Ceralimod itself (if it's an antibody-based antagonist) or a labeled version of the drug, measuring occupied receptors. This protocol focuses on measuring unoccupied receptors.

Materials:

  • Whole blood or single-cell suspension from tissues.

  • FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide).

  • Fc Block (e.g., anti-CD16/32).

  • Fluorochrome-conjugated antibodies:

    • Anti-CD4 (or other cell type marker).

    • Anti-CCR5 antibody that competes with the antagonist (e.g., clone 2D7).

  • Live/Dead stain (e.g., Propidium Iodide, 7-AAD).

  • RBC Lysis Buffer.

Methodology:

  • Sample Collection: Collect whole blood (e.g., via cardiac puncture or tail vein) into EDTA-coated tubes at a predetermined time point after the final Ceralimod dose (ideally at Tmax and trough).

  • Cell Staining: a. Aliquot 100 µL of whole blood or 1x10^6 cells from tissue into a FACS tube. b. Add Fc Block and incubate for 10 minutes at 4°C to prevent non-specific binding. c. Add the antibody cocktail containing anti-CD4 and the competing anti-CCR5 antibody. d. Incubate for 30 minutes at 4°C in the dark.

  • RBC Lysis: a. Add 2 mL of 1X RBC Lysis Buffer. b. Incubate for 10 minutes at room temperature. c. Centrifuge at 300 x g for 5 minutes. Decant the supernatant.

  • Washing: a. Resuspend the cell pellet in 2 mL of FACS buffer. b. Centrifuge at 300 x g for 5 minutes. Decant the supernatant. Repeat once.

  • Acquisition: a. Resuspend the final pellet in 300 µL of FACS buffer containing a live/dead stain. b. Acquire samples on a flow cytometer. Collect at least 50,000 events in the live-cell gate.

  • Data Analysis: a. Gate on live, single cells, and then on your population of interest (e.g., CD4+ T-cells). b. Determine the Mean Fluorescence Intensity (MFI) of the anti-CCR5 antibody staining on the CD4+ T-cells for each treatment group. c. Calculate Receptor Occupancy (%RO): %RO = (1 - [MFI of Treated Group - MFI of Isotype Control] / [MFI of Vehicle Group - MFI of Isotype Control]) * 100

This technical guide is intended to support the planning and execution of in vivo studies with Ceralimod. For further assistance, please consult relevant literature on other CCR5 antagonists.

References

Technical Support Center: Addressing Off-Target Effects of CCR5 Antagonist 2 (CA-2) in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of CCR5 Antagonist 2 (CA-2) during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CA-2?

A1: CA-2 is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] It functions as an entry inhibitor, primarily for R5-tropic HIV-1 strains, by binding to the CCR5 co-receptor on the surface of host immune cells, such as CD4+ T lymphocytes.[1][3] This binding event prevents the viral envelope glycoprotein gp120 from interacting with CCR5, thereby blocking the conformational changes necessary for viral fusion and entry into the host cell.[1]

Q2: What are the potential off-target effects of CCR5 antagonists like CA-2?

A2: While designed to be specific for CCR5, small molecule antagonists can sometimes interact with other cellular targets. Potential off-target effects for CCR5 antagonists may include interactions with other chemokine receptors (e.g., CXCR4, CCR2), ion channels (e.g., hERG), or various kinases.[4][5] Such interactions can lead to unintended biological consequences, including cytotoxicity, immunomodulatory effects beyond CCR5 inhibition, and cardiovascular effects.[4][5][6] For example, the discontinued CCR5 antagonist aplaviroc was associated with hepatotoxicity.[5]

Q3: How can I determine if my experimental observations are due to off-target effects of CA-2?

A3: Distinguishing between on-target and off-target effects is crucial. A multi-pronged approach is recommended, including:

  • Use of Controls: Employing a structurally distinct CCR5 antagonist as a positive control and an inactive enantiomer of CA-2 as a negative control.

  • Dose-Response Analysis: Correlating the observed effect with the known IC50 of CA-2 for CCR5. Off-target effects may occur at different concentration ranges.

  • Cell Line Specificity: Testing CA-2 in cell lines that do not express CCR5. Any observed activity in these cells would suggest an off-target mechanism.

  • Rescue Experiments: Attempting to rescue the phenotype by adding the natural CCR5 ligand, such as RANTES (CCL5), to outcompete the antagonist.[4]

  • Gene Knockout/Knockdown: Using siRNA or CRISPR/Cas9 to eliminate CCR5 expression and observing if the effect of CA-2 persists.[7]

Q4: What is a tropism assay and why is it important when working with CA-2 in the context of HIV research?

A4: A tropism assay is used to determine which co-receptor, CCR5 or CXCR4, a patient's HIV strain uses for cell entry.[8][9] CA-2 is only effective against CCR5-tropic (R5) HIV strains.[10] If the virus is CXCR4-tropic (X4) or dual/mixed-tropic, CA-2 will not be effective.[8] Therefore, performing a tropism test is essential before and during experiments to ensure the correct viral tropism and to monitor for any potential shifts in co-receptor usage, which can be a mechanism of drug resistance.[4][11] Both phenotypic (e.g., Trofile assay) and genotypic assays are available.[9][11][12]

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected Cell Toxicity CA-2 may be interacting with essential cellular machinery or other receptors.1. Perform a standard cytotoxicity assay (e.g., MTT, LDH) on CCR5-negative cell lines. 2. Conduct a broad kinase profiling screen to identify unintended inhibition of essential kinases. 3. Evaluate for mitochondrial toxicity.
Inconsistent Anti-HIV-1 Activity The HIV-1 strain may not be purely R5-tropic or a shift in tropism to CXCR4 may have occurred.1. Re-verify the viral tropism of your HIV-1 stock using a sensitive tropism assay.[8][9] 2. Sequence the V3 loop of the viral gp120 to check for mutations associated with CXCR4 usage.[8]
Altered Immune Cell Migration (Non-T-cell) CA-2 may have antagonist activity at other chemokine receptors expressed on different immune cells (e.g., CCR2 on monocytes).1. Perform chemotaxis assays using various immune cell types and chemokines (e.g., MCP-1 for CCR2). 2. Conduct competitive binding assays with radiolabeled ligands for other chemokine receptors.
Cardiovascular Liabilities in Animal Models Potential interaction with ion channels, such as the hERG potassium channel, which can affect cardiac repolarization.1. Perform an in vitro hERG patch-clamp assay to determine the IC50 of CA-2 for the hERG channel. 2. Monitor ECGs in animal studies.

Key Experimental Protocols

Protocol 1: Off-Target Profiling using a Kinase Panel

Objective: To identify potential off-target interactions of CA-2 with a broad range of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of CA-2 in DMSO. Create a series of dilutions to be tested, typically at a high concentration (e.g., 10 µM) for initial screening.

  • Kinase Panel: Utilize a commercially available kinase panel (e.g., DiscoverX KINOMEscan™, Promega Kinase-Glo®). These panels typically cover a significant portion of the human kinome.

  • Assay Principle: The assay principle varies by platform. For example, in a binding assay, the ability of CA-2 to displace a ligand from the kinase is measured. In an activity assay, the inhibition of kinase-mediated phosphorylation is quantified.

  • Data Analysis: The results are usually expressed as a percentage of inhibition or a dissociation constant (Kd). A significant inhibition of a kinase other than the intended target suggests an off-target interaction.

  • Follow-up: For any identified off-target "hits," perform a dose-response curve to determine the IC50 or Kd to assess the potency of the off-target interaction.

Protocol 2: hERG Channel Inhibition Assay (Automated Patch Clamp)

Objective: To assess the potential for CA-2 to inhibit the hERG potassium channel, a common cause of drug-induced cardiac arrhythmias.

Methodology:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Prepare a range of concentrations of CA-2.

  • Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., Patchliner, QPatch).

  • Voltage Protocol: Apply a specific voltage protocol to the cells to elicit hERG channel currents.

  • Data Acquisition: Measure the tail current in the presence of different concentrations of CA-2.

  • Data Analysis: Calculate the percentage of inhibition at each concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary

Table 1: Selectivity Profile of CA-2 against other G-Protein Coupled Receptors (GPCRs)

TargetAssay TypeCA-2 IC50 (nM)
CCR5 (On-Target) [125I]-RANTES Binding 2.5
CXCR4[125I]-SDF-1α Binding>10,000
CCR2[125I]-MCP-1 Binding1,500
CCR1[125I]-MIP-1α Binding>10,000
Muscarinic M1[3H]-pirenzepine Binding>10,000
Adrenergic α1A[3H]-prazosin Binding8,000

Data is hypothetical and for illustrative purposes only.

Table 2: Off-Target Kinase and hERG Channel Activity of CA-2

TargetAssay TypeCA-2 IC50 (nM)
LCKKinase Activity5,000
SRCKinase Activity12,000
ABL1Kinase Activity>20,000
hERG ChannelPatch Clamp18,000

Data is hypothetical and for illustrative purposes only.

Visualizations

G cluster_0 On-Target CCR5 Pathway HIV R5-Tropic HIV-1 gp120 gp120 HIV->gp120 CD4 CD4 Receptor gp120->CD4 Binds CCR5 CCR5 Co-Receptor CD4->CCR5 Conformational Change in gp120, enabling binding to Fusion Membrane Fusion & Viral Entry CCR5->Fusion NoFusion Viral Entry Blocked CCR5->NoFusion CA2 CA-2 CA2->CCR5 Blocks G cluster_1 Troubleshooting Workflow for Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed with CA-2 CCR5_Negative Test in CCR5-Negative Cell Line Start->CCR5_Negative Cytotoxicity_Persists Cytotoxicity Persists? CCR5_Negative->Cytotoxicity_Persists Off_Target Likely Off-Target Effect Cytotoxicity_Persists->Off_Target Yes On_Target Likely On-Target CCR5-Mediated Effect Cytotoxicity_Persists->On_Target No Profiling Perform Broad Off-Target Profiling (e.g., Kinase Panel, hERG assay) Off_Target->Profiling Investigate Investigate Specific CCR5 Signaling Pathway On_Target->Investigate

References

Technical Support Center: CCR5 Antagonist 2 (Featuring Vicriviroc as a representative example)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCR5 Antagonist 2, with a focus on improving its solubility and stability. For the purpose of providing concrete data, the well-characterized CCR5 antagonist Vicriviroc is used as a representative example.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of Vicriviroc (this compound)?

A1: The reported aqueous solubility of Vicriviroc varies depending on the experimental conditions. One source indicates a water solubility of 0.0362 mg/mL[1]. Another suggests a solubility of 25 mg/mL can be achieved with the aid of ultrasound and warming[2]. This variation highlights the importance of experimental conditions in determining solubility. For routine experiments, starting with the lower value as a baseline is recommended.

Q2: I am observing low solubility of Vicriviroc in my aqueous buffer. What can I do to improve it?

A2: Low aqueous solubility is a common challenge with many small molecule inhibitors. Here are a few strategies you can employ:

  • pH Adjustment: The solubility of ionizable compounds is pH-dependent. Determine the pKa of Vicriviroc (strongest basic pKa is reported as 8.44) and adjust the pH of your buffer to increase the proportion of the more soluble ionized form[1].

  • Use of Co-solvents: Introducing a small percentage of an organic co-solvent, such as DMSO or ethanol, into your aqueous buffer can significantly enhance solubility. However, be mindful of the potential effects of the co-solvent on your downstream assay.

  • Formulation with Excipients: For in vivo studies or complex cell-based assays, consider formulating Vicriviroc with solubility-enhancing excipients. Techniques such as creating solid dispersions with polymers like polyvinylpyrrolidone (PVP) have been shown to improve the solubility and release rates of similar CCR5 antagonists[3]. Other approaches include the use of surfactants or complexing agents like cyclodextrins[4][5][6].

Q3: My stock solution of Vicriviroc in DMSO is precipitating upon dilution in aqueous media. How can I prevent this?

A3: This is a common issue when diluting a high-concentration DMSO stock into an aqueous buffer, as the compound may crash out of solution. To mitigate this:

  • Lower the DMSO Stock Concentration: If possible, start with a lower concentration of Vicriviroc in your DMSO stock.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes help maintain solubility.

  • Vortexing During Dilution: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing.

Q4: What are the known stability issues with this compound (Vicriviroc)?

A4: While Vicriviroc has shown good long-term efficacy and a favorable pharmacokinetic profile in clinical studies, suggesting reasonable in vivo stability, specific degradation pathways are not extensively published[7][8][9]. However, like many complex organic molecules, it can be susceptible to degradation under certain conditions. A related CCR5 antagonist, Maraviroc, has been shown to be susceptible to degradation by UVA light and oxidation (e.g., with hydrogen peroxide)[10]. It is prudent to assume Vicriviroc may have similar sensitivities.

Q5: How should I store stock solutions of Vicriviroc to ensure stability?

A5: For short-term storage (days to weeks), stock solutions should be kept at 0-4°C in the dark[11]. For long-term storage (months to years), it is recommended to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles[2][11]. Always protect solutions from light.

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays.
  • Possible Cause: Poor solubility or precipitation of the antagonist in the cell culture medium.

  • Troubleshooting Steps:

    • Visually inspect the media for any signs of precipitation after adding the antagonist.

    • Perform a solubility test of the antagonist in the specific cell culture medium used.

    • Consider pre-complexing the antagonist with a vehicle like methyl-β-cyclodextrin to enhance solubility.

    • If using a DMSO stock, ensure the final concentration of DMSO in the media is low (typically <0.5%) and consistent across all experiments, including controls.

Issue: Loss of antagonist potency over time in prepared solutions.
  • Possible Cause: Chemical degradation of the antagonist.

  • Troubleshooting Steps:

    • Protect from Light: Store all solutions containing the antagonist in amber vials or wrapped in foil to prevent photodegradation.

    • Avoid Oxidizing Agents: Ensure buffers and solvents are free from oxidizing contaminants. Consider degassing aqueous buffers.

    • pH Stability: Investigate the pH stability profile of the antagonist. Prepare fresh solutions in a buffer at a pH that confers maximal stability.

    • Perform a Forced Degradation Study: To identify the likely degradation pathways, subject the antagonist to stress conditions (acid, base, oxidation, heat, light) as detailed in the experimental protocols section. This will help in identifying the conditions to avoid.

Quantitative Data Summary

Table 1: Solubility of Vicriviroc

SolventSolubilityConditionsSource
Water0.0362 mg/mLNot specified[1]
Water25 mg/mLWith ultrasound and warming[2]
DMSO50 mg/mLWith ultrasound[2]

Table 2: In Vitro Activity of Vicriviroc

AssayIC50 / KiSource
CCR5 Binding Affinity (Ki)2.5 nM[2]
Inhibition of HIV-1 in PBMC (IC90)1.8 - 10 nM (strain dependent)[2]
Inhibition of MIP-1α induced chemotaxis< 1 nM[2]
Inhibition of RANTES-induced signaling4.2 ± 1.3 nM[2]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Nephelometric Method)

This high-throughput method is suitable for early-stage assessment of compound solubility.[12][13]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of Vicriviroc in 100% DMSO.

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a clear-bottom 96-well plate.

  • Addition of Buffer: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final compound concentration of 100 µM and a DMSO concentration of 1%.

  • Mixing and Incubation: Mix the plate on a shaker for 2 hours at room temperature.

  • Measurement: Measure the light scattering of the solutions using a nephelometer. An increase in light scattering compared to a buffer-only control indicates precipitation. The highest concentration that does not show significant light scattering is reported as the kinetic solubility.

Protocol 2: Forced Degradation Study

This study helps to identify potential degradation pathways and the intrinsic stability of the antagonist.[14][15][16][17][18]

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of Vicriviroc in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Stress Conditions (perform in separate vials):

    • Acid Hydrolysis: Add an equal volume of 0.1 N HCl. Incubate at 60°C for 8 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 N NaOH. Incubate at 60°C for 8 hours.

    • Oxidation: Add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a light source that provides combined visible and UV output (e.g., 1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw an aliquot from each stress condition, neutralize the acid and base samples, and dilute all samples to a suitable concentration. Analyze by a stability-indicating HPLC-UV method to quantify the remaining parent compound and detect the formation of degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient[15][17].

Visualizations

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokines Chemokines (CCL3, CCL4, CCL5) CCR5 CCR5 Chemokines->CCR5 Binds & Activates Vicriviroc Vicriviroc (Antagonist 2) Vicriviroc->CCR5 Binds & Blocks G_Protein G-Protein (Gαi, Gβγ) CCR5->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K Calcium Ca²⁺ Mobilization PLC->Calcium MAPK MAPK Pathway (ERK, JNK, p38) PI3K->MAPK Cellular_Response Cellular Response (Chemotaxis, etc.) Calcium->Cellular_Response MAPK->Cellular_Response

Caption: CCR5 signaling pathway and the mechanism of action of Vicriviroc.

Experimental_Workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment Start_Sol Compound Stock (Vicriviroc in DMSO) Kinetic_Sol Kinetic Solubility Assay (Nephelometry/UV) Start_Sol->Kinetic_Sol Thermo_Sol Thermodynamic Solubility Assay Kinetic_Sol->Thermo_Sol If needed Sol_Result Solubility Data Kinetic_Sol->Sol_Result Formulation Formulation Development (e.g., Solid Dispersion) Thermo_Sol->Formulation Formulation->Sol_Result Start_Stab Compound Stock Forced_Deg Forced Degradation Study (Acid, Base, Ox, Heat, Light) Start_Stab->Forced_Deg HPLC Stability-Indicating HPLC Method Forced_Deg->HPLC Deg_ID Degradant Identification HPLC->Deg_ID Stab_Result Stability Profile Deg_ID->Stab_Result

Caption: Workflow for solubility and stability assessment of this compound.

References

Technical Support Center: Development of Second-Generation CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on second-generation C-C chemokine receptor type 5 (CCR5) antagonists.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of HIV-1 resistance to CCR5 antagonists?

A1: HIV-1 can develop resistance to CCR5 antagonists through two main pathways:

  • Co-receptor Tropism Switch: The virus may switch its co-receptor usage from CCR5 to CXCR4.[1][2] This is often due to the selection of pre-existing CXCR4-using viral variants.[1][3]

  • Utilization of Drug-Bound CCR5: The virus can acquire mutations, primarily in the V3 loop of the gp120 envelope protein, that allow it to bind to and use the CCR5 receptor even when the antagonist is bound.[2][3][4] This leads to a phenotype where the dose-response curve plateaus at less than 100% maximal inhibition.[1]

Q2: What are the major safety and off-target concerns observed with CCR5 antagonists?

A2: The primary safety concerns that have emerged during the development of CCR5 antagonists include:

  • Hepatotoxicity: Liver toxicity has been a significant concern, highlighted by the discontinuation of the first-generation antagonist aplaviroc due to severe hepatotoxicity in some patients.[5][6] While not a consistent "class effect" for all CCR5 antagonists, it remains a critical safety parameter to monitor in preclinical and clinical studies.[5]

  • Cardiovascular Effects: Some novel piperidine scaffolds have been associated with adverse cardiovascular side effects at submicromolar concentrations.[2]

  • Malignancies: An increased risk of certain malignancies was a concern raised during the clinical trials of vicriviroc, although this has not been substantiated as a class-wide effect for approved antagonists like maraviroc.[6] Long-term surveillance in clinical trials is crucial to address this potential risk.[5]

Q3: What are the key pharmacokinetic challenges in developing second-generation CCR5 antagonists?

A3: A major goal for second-generation CCR5 antagonists is to improve upon the pharmacokinetic (PK) profiles of first-generation agents. Key challenges include:

  • Bioavailability and Food Effects: First-generation antagonists like maraviroc have moderate oral bioavailability and their absorption can be affected by food.[7]

  • Dosing Frequency: The twice-daily dosing regimen of maraviroc can be inconvenient and may impact patient adherence.[8] A primary objective for second-generation agents is to achieve a once-daily dosing profile.[8]

  • Metabolic Stability: Improving metabolic stability to reduce drug-drug interactions and achieve more predictable exposures is an ongoing effort.[7][9]

Q4: Why is viral tropism testing essential when using CCR5 antagonists?

A4: Viral tropism testing is critical because CCR5 antagonists are only effective against HIV-1 strains that use the CCR5 co-receptor for cell entry (R5-tropic virus).[10] Using these drugs in patients with CXCR4-using (X4-tropic) or dual/mixed-tropic virus would result in suboptimal therapy and an increased risk of virologic failure.[10] Therefore, a reliable tropism assay must be performed before initiating treatment with a CCR5 antagonist.[8][11]

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected potency in anti-HIV assays.
Possible Cause Troubleshooting Step
Viral Tropism Confirm that the HIV-1 strain used in the assay is exclusively R5-tropic. Use a validated tropism assay (phenotypic or genotypic) to verify the co-receptor usage of your viral stock.[11]
Assay Conditions Optimize cell density, virus input (multiplicity of infection), and incubation times. Ensure the cell line (e.g., PBMCs, specific engineered cell lines) is appropriate for the assay.[2]
Compound Stability Assess the stability of your compound in the assay medium over the course of the experiment. Degradation can lead to an underestimation of potency.
Off-target Effects At high concentrations, some compounds may exhibit cytotoxicity, which can confound the interpretation of antiviral activity. Determine the 50% cytotoxic concentration (CC50) and ensure your experimental concentrations are well below this value.
Problem 2: High inter-subject variability in pharmacokinetic studies.
Possible Cause Troubleshooting Step
Food Effects Investigate the effect of food on the absorption of your compound by conducting PK studies in both fed and fasted states.[7]
CYP450 Metabolism Characterize the metabolic profile of the compound to identify the major cytochrome P450 enzymes involved in its metabolism. This can help predict potential drug-drug interactions.[9]
Transporter Interactions Evaluate whether the compound is a substrate or inhibitor of key drug transporters (e.g., P-glycoprotein), which can influence its absorption and distribution.
Formulation Issues Optimize the drug formulation to improve solubility and dissolution, which can enhance absorption and reduce variability.
Problem 3: Emergence of viral resistance in long-term in vitro selection studies.
Possible Cause Troubleshooting Step
Tropism Switch Regularly monitor the co-receptor tropism of the resistant viral isolates. A switch from R5 to X4 tropism is a known mechanism of resistance.[1]
Drug-Bound Receptor Usage Sequence the gp120 V3 loop of the resistant viruses to identify mutations that may enable the virus to utilize the antagonist-bound CCR5 receptor.[3][4]
Incomplete Viral Suppression If the antagonist does not achieve complete viral suppression (i.e., the maximal percentage inhibition is less than 100%), this can facilitate the selection of resistant variants.[1][3] Consider combination studies with other antiretroviral agents.

Quantitative Data Summary

Table 1: Pharmacokinetic Properties of Selected CCR5 Antagonists

CompoundIC50 (Binding/Functional Assay)Oral Bioavailability (%)Half-life (t1/2)Notes
Maraviroc ~5.1 nM (CCR5 binding)[2]Moderate, with food effects[7]10.7 h (for a related analog)[2]First-in-class approved CCR5 antagonist.
PF-232798 (30) Improved antiviral activity vs. Maraviroc[7]Complete (in rat and dog)[7]Not specifiedSecond-generation analog with improved metabolic stability.[7]
Diazaspiro 21 30 nM (RANTES-binding)[2]66% (in rats)[2]4.19 h (in rats)[2]Novel scaffold with good PK profile and low CYP/hERG inhibition.[2]
Piperidine 19 25.73 nM (calcium mobilization)[2]15% (in rats)[2]Not specifiedExhibited modest hERG channel inhibition.[2]
TAK-652 (Cenicriviroc) 3.1 nM (CCR5), 5.9 nM (CCR2)[2]Good (in rats, dogs, monkeys)[2]Not specifiedDual CCR5/CCR2 antagonist.[2][12]

Experimental Protocols

Protocol 1: Phenotypic HIV-1 Co-receptor Tropism Assay (Recombinant Virus Assay)

This protocol is a generalized method for determining HIV-1 co-receptor usage.

  • RNA Extraction and PCR Amplification:

    • Extract viral RNA from patient plasma (requiring a viral load of at least 1,000 copies/mL).[11]

    • Perform reverse transcription PCR (RT-PCR) to amplify the region of the env gene encoding the gp120 protein.

  • Generation of Pseudoviruses:

    • Ligate the amplified env gene into a plasmid vector that lacks its own envelope gene.

    • Co-transfect a cell line (e.g., HEK293T) with the env-containing plasmid and a plasmid containing the rest of the HIV-1 genome, which includes a reporter gene (e.g., luciferase).

    • Harvest the supernatant containing the replication-defective pseudoviruses.[11]

  • Infection of Target Cells:

    • Plate target cell lines that express CD4 and either CCR5 or CXCR4 exclusively.

    • Infect the target cells with the generated pseudoviruses.

  • Data Analysis:

    • After a set incubation period (e.g., 48-72 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence).

    • R5-tropic: Signal detected only in CCR5-expressing cells.

    • X4-tropic: Signal detected only in CXCR4-expressing cells.

    • Dual/Mixed-tropic: Signal detected in both cell lines.[13]

    • The results can be confirmed by demonstrating that infection is blocked by specific CCR5 or CXCR4 inhibitors.[11]

Protocol 2: CCR5 Radioligand Binding Assay

This protocol is used to determine the binding affinity of a test compound to the CCR5 receptor.

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing high levels of human CCR5 (e.g., CHO-K1 or HEK-293).

    • Homogenize the cells and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable binding buffer.

  • Binding Reaction:

    • In a 96-well plate, add the cell membranes, a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α), and varying concentrations of the test compound.

    • To determine non-specific binding, include wells with an excess of a non-labeled CCR5 ligand.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all measurements.

    • Plot the specific binding as a function of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Visualizations

HIV_Entry_and_CCR5_Antagonist_Action cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor gp120->CCR5 2. Conformational Change   & Co-receptor Binding gp41 gp41 CD4->gp120 CCR5->gp41 3. gp41 Fusion Membrane Antagonist CCR5 Antagonist Antagonist->CCR5 Blockade

Caption: HIV-1 entry mechanism and the action of a CCR5 antagonist.

Resistance_Mechanisms cluster_pathways Resistance Pathways cluster_outcomes Outcomes Start R5-tropic HIV-1 treated with CCR5 Antagonist Tropism_Switch Tropism Switch Start->Tropism_Switch Drug_Bound_Usage Drug-Bound Receptor Usage Start->Drug_Bound_Usage X4_Virus Emergence of X4-tropic Virus Tropism_Switch->X4_Virus Selection of pre-existing variants V3_Mutation gp120 V3 Loop Mutations Drug_Bound_Usage->V3_Mutation Acquired mutations

Caption: Major pathways of HIV-1 resistance to CCR5 antagonists.

Drug_Development_Workflow A 1. Target Identification (CCR5) B 2. Lead Discovery (HTS, Structure-Based Design) A->B C 3. Lead Optimization (Improve Potency, PK/PD) B->C D 4. Preclinical Development (In vivo efficacy, Toxicology) C->D G Challenges: - Resistance - Off-target toxicity - PK properties C->G E 5. Clinical Trials (Phase I, II, III) D->E D->G F Approval & Post-Market Surveillance E->F E->G

Caption: Workflow for second-generation CCR5 antagonist development.

References

Technical Support Center: Mitigating Potential Hepatotoxicity of CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential hepatotoxicity of experimental CCR5 antagonists, referred to herein as CCR5 Antagonist 2. The guidance is based on established principles of drug-induced liver injury (DILI) assessment and experiences with other CCR5 antagonists like Maraviroc and the discontinued Aplaviroc.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: Is hepatotoxicity a known class effect for CCR5 antagonists?

A1: The development of some CCR5 antagonists has been associated with hepatotoxicity. For instance, the development of aplaviroc was halted due to instances of severe liver toxicity observed in clinical trials.[1][3][4] Maraviroc, an approved CCR5 antagonist, carries a boxed warning for hepatotoxicity, although the incidence is considered rare.[2] Therefore, it is crucial to proactively assess the potential for liver injury with any new experimental CCR5 antagonist.

Q2: What are the initial signs of potential hepatotoxicity in in vitro studies?

A2: Initial signs in in vitro models, such as primary human hepatocytes or liver-derived cell lines (e.g., HepG2, HepaRG), include a decrease in cell viability, increased release of lactate dehydrogenase (LDH) into the culture medium, and morphological changes like cell rounding or detachment.[5] More specific indicators can include depletion of intracellular glutathione (GSH), increased production of reactive oxygen species (ROS), and mitochondrial membrane potential disruption.[5][6]

Q3: In preclinical animal studies, what are the key indicators of hepatotoxicity?

A3: Key indicators in animal models include elevations in serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[7][8][9] Depending on the nature of the injury, elevations in alkaline phosphatase (ALP) and bilirubin may also be observed.[9][10] Histopathological examination of liver tissue is essential to identify cellular damage, such as necrosis, apoptosis, steatosis (fatty change), and inflammation.[7][11]

Q4: What are the potential mechanisms behind CCR5 antagonist-induced hepatotoxicity?

A4: The precise mechanisms can vary but may involve several pathways. One study on an experimental CCR5 antagonist pointed towards mitochondrial inhibition leading to steatosis.[12] Other general mechanisms of drug-induced liver injury include the formation of reactive metabolites that can cause oxidative stress and form protein adducts, triggering an immune response.[13][14][15] Organelle stress, particularly in the endoplasmic reticulum and mitochondria, and cholestasis (impaired bile flow) are also implicated in DILI.[16][17]

Troubleshooting Guides

Issue 1: Unexpected Increase in Liver Enzyme Levels in Animal Studies

Problem: You observe a significant elevation in serum ALT and/or AST levels in animals treated with this compound compared to the vehicle control group.

Possible Causes & Troubleshooting Steps:

  • Confirm the Finding: Repeat the analysis with stored serum samples to rule out assay error. Ensure proper sample handling and storage.

  • Dose-Response Relationship: Analyze if the enzyme elevation is dose-dependent. A clear dose-response relationship strengthens the evidence for drug-induced toxicity.

  • Time-Course Analysis: If your study design allows, examine the onset and duration of the enzyme elevation. Early and sharp rises may indicate acute hepatocellular injury.[18]

  • Rule Out Other Causes:

    • Vehicle Effects: Ensure the vehicle used for drug administration is not causing liver injury.

    • Underlying Health Status: Check the health records of the animals for any pre-existing conditions.

    • Concomitant Medications: If other drugs were used, consider potential drug-drug interactions.[1]

  • Histopathology: Perform a thorough histopathological examination of the liver tissue to characterize the nature and extent of the injury (e.g., necrosis, inflammation, steatosis).

  • Mechanism-Based Assays: Consider conducting further mechanistic studies, such as measuring markers of oxidative stress or mitochondrial dysfunction in liver tissue.

Issue 2: Discrepancy Between In Vitro and In Vivo Hepatotoxicity Results

Problem: In vitro assays with this compound in liver cell lines showed no significant cytotoxicity, but subsequent in vivo studies revealed elevated liver enzymes.

Possible Causes & Troubleshooting Steps:

  • Metabolic Activation: The hepatotoxicity of this compound may be caused by a metabolite formed in vivo that is not produced, or is produced in smaller quantities, in your in vitro model.

    • Solution: Use primary human hepatocytes or 3D liver spheroids, which have more comprehensive metabolic capabilities than standard 2D cell lines.[19][20] Co-culture systems with non-parenchymal cells like Kupffer cells can also provide a more physiologically relevant model.[21]

  • Immune-Mediated Injury: The toxicity could be mediated by the immune system, which is absent in simple cell culture models.[11][14]

    • Solution: Analyze liver tissue from the in vivo study for immune cell infiltration. Consider using humanized mouse models for further investigation.

  • Systemic Effects: The toxicity may result from systemic effects of the drug that are not captured in an isolated liver cell culture.

  • Model Sensitivity: The in vitro model used may not be sensitive enough to detect the specific type of toxicity induced by your compound.

    • Solution: Employ a broader range of in vitro assays, including those that measure mitochondrial function, oxidative stress, and bile salt export pump (BSEP) inhibition.[6]

Data Presentation

Table 1: Example In Vitro Hepatotoxicity Profile of this compound

Assay TypeCell ModelEndpointConcentrationResult
CytotoxicityHepG2Cell Viability (MTT)10 µM95% of control
LDH Release10 µMNo significant increase
Mitochondrial ToxicityPrimary HepatocytesMitochondrial Membrane Potential10 µM70% of control
Oxidative StressHepaRGROS Production10 µM2.5-fold increase
CholestasisSandwich-Cultured HepatocytesBSEP InhibitionIC505 µM

Table 2: Example In Vivo Hepatotoxicity Data for this compound in Rats (14-Day Study)

Treatment GroupDose (mg/kg)Serum ALT (U/L)Serum AST (U/L)Histopathology Findings
Vehicle Control045 ± 890 ± 15No significant findings
This compound5060 ± 12110 ± 20No significant findings
This compound250250 ± 45480 ± 70Mild centrilobular necrosis, vacuolation
This compound500600 ± 901200 ± 150Moderate to severe centrilobular necrosis

* p < 0.05 compared to vehicle control

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using HepG2 Cells
  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 24 or 48 hours. Include a vehicle control and a positive control (e.g., acetaminophen).

  • MTT Assay for Cell Viability:

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.

  • LDH Release Assay:

    • Collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength. LDH release is an indicator of cell membrane damage.

Protocol 2: In Vivo Acute Hepatotoxicity Assessment in Rodents
  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.

  • Dosing: Administer this compound orally or via intraperitoneal injection at three different dose levels (e.g., 50, 250, 500 mg/kg) once daily for 7 to 14 days. Include a vehicle control group.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

  • Sample Collection: At the end of the study, collect blood via cardiac puncture or from the retro-orbital sinus for serum chemistry analysis. Euthanize the animals and collect the liver.

  • Serum Analysis: Separate the serum and measure ALT, AST, ALP, and total bilirubin levels using an automated clinical chemistry analyzer.

  • Histopathology:

    • Fix a portion of the liver in 10% neutral buffered formalin.

    • Process the tissue, embed in paraffin, and cut sections (4-5 µm).

    • Stain the sections with hematoxylin and eosin (H&E).

    • A board-certified veterinary pathologist should examine the slides for evidence of necrosis, apoptosis, inflammation, steatosis, and other pathological changes.

Visualizations

DILI_Pathway cluster_drug Drug Metabolism cluster_stress Cellular Stress cluster_injury Hepatocellular Injury cluster_outcome Clinical Manifestation drug This compound metabolite Reactive Metabolite drug->metabolite CYP450 mito_dys Mitochondrial Dysfunction metabolite->mito_dys ros Oxidative Stress (ROS) metabolite->ros er_stress ER Stress metabolite->er_stress immune Immune Response metabolite->immune Adduct Formation mito_dys->ros necrosis Necrosis mito_dys->necrosis apoptosis Apoptosis ros->apoptosis er_stress->apoptosis alt_ast Elevated ALT/AST apoptosis->alt_ast necrosis->alt_ast

Caption: Potential mechanisms of CCR5 antagonist-induced liver injury.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation cluster_decision Decision Point cell_lines HepG2 / HepaRG Cells assays Cytotoxicity, ROS, Mito-Tox, BSEP cell_lines->assays primary_hep Primary Hepatocytes / 3D Spheroids primary_hep->assays decision Hepatotoxicity Risk Assessment assays->decision rodent_model Rodent Model (Rat/Mouse) dosing Dose Range-Finding rodent_model->dosing monitoring Clinical Signs & Body Weight dosing->monitoring biochem Serum ALT/AST Analysis monitoring->biochem histo Histopathology biochem->histo histo->decision

Caption: Workflow for assessing potential hepatotoxicity.

References

Technical Support Center: Managing Viral Breakthrough with CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCR5 antagonists and encountering viral breakthrough.

Frequently Asked Questions (FAQs)

Q1: What is viral breakthrough in the context of CCR5 antagonist treatment?

A1: Viral breakthrough, or virologic failure, during treatment with a CCR5 antagonist refers to the persistent detection or rebound of HIV-1 RNA in the plasma of a patient who had previously achieved viral suppression.[1][2] This indicates that the virus is replicating despite the presence of the drug.

Q2: What are the primary mechanisms of viral breakthrough against CCR5 antagonists?

A2: There are two main mechanisms by which HIV-1 can overcome the selective pressure of a CCR5 antagonist:

  • Coreceptor Switching: The virus may switch its coreceptor usage from CCR5 to CXCR4.[3][4] Since CCR5 antagonists only block the CCR5 coreceptor, CXCR4-tropic (X4) or dual/mixed-tropic (D/M) viruses can still enter and infect host cells.[5][6] This is the most common reason for virologic failure with this class of drugs.[7]

  • Resistance in CCR5-tropic (R5) Viruses: Less commonly, the R5 virus itself can develop resistance to the CCR5 antagonist. This occurs through mutations in the viral envelope glycoprotein (gp120), primarily in the V3 loop, which allow the virus to recognize and use the CCR5 receptor even when the antagonist is bound to it.[3][6][8]

Q3: Why is tropism testing essential before initiating CCR5 antagonist therapy?

A3: Tropism testing is crucial to determine the coreceptor usage of a patient's HIV-1 population.[9][10] CCR5 antagonists are only effective against R5-tropic viruses.[5] If a patient harbors X4 or D/M viruses, the CCR5 antagonist will not be effective, and these viruses will continue to replicate.[5][11] Therefore, a tropism assay must be performed to identify suitable candidates for this class of drugs.[10][11]

Q4: What are the main types of tropism assays available?

A4: There are two primary methods for determining HIV-1 coreceptor tropism:

  • Phenotypic Assays: These assays directly measure the ability of a patient's virus to enter cells expressing either CCR5 or CXCR4.[9][12] The most well-known is the Trofile™ assay, which is considered the "gold standard."[9] Phenotypic assays are generally preferred due to their higher sensitivity in detecting minor CXCR4-using variants.[10][12]

  • Genotypic Assays: These assays determine the genetic sequence of the V3 loop of the HIV-1 env gene.[5][13] This sequence is then analyzed using bioinformatics algorithms to predict coreceptor usage.[5][13] Genotypic assays are often faster and less expensive than phenotypic assays but may have lower sensitivity for detecting low levels of X4 variants.[5][9]

Q5: What should be done if viral breakthrough is observed in a patient on a CCR5 antagonist?

A5: If virologic failure occurs, it is recommended to perform a repeat coreceptor tropism test.[10][14] This will help determine if the breakthrough is due to a shift in tropism to CXCR4 or the development of resistance in the R5 virus population.[10] The results of this test, along with resistance testing for other antiretroviral drugs in the regimen, will guide the selection of a new, effective treatment combination.[1]

Troubleshooting Guides

Issue 1: Unexpected Virologic Failure in a Patient with a Baseline R5 Tropism Result

Possible Cause Troubleshooting Step
Presence of pre-existing minor CXCR4-using variants below the limit of detection of the initial tropism assay. 1. Repeat tropism testing using a more sensitive assay, such as an enhanced sensitivity phenotypic assay.[6][9] 2. Consider that even low levels of pre-existing X4 variants can lead to rapid virologic failure under the selective pressure of a CCR5 antagonist.[12]
Emergence of CXCR4-tropic virus during treatment. 1. Perform a current tropism assay on the plasma sample exhibiting virologic failure to determine if a switch to X4 or D/M tropism has occurred.[10][14]
Development of resistance in the R5-tropic virus population. 1. If the repeat tropism assay confirms the presence of only R5 virus, consider the possibility of resistance.[7] 2. Perform a phenotypic susceptibility test specifically for the CCR5 antagonist being used to assess for a reduced maximal percentage of inhibition (MPI).[8][15]
Poor adherence to the antiretroviral regimen. 1. Assess patient adherence to all components of the antiretroviral therapy.[2] 2. Suboptimal drug levels of any drug in the regimen can lead to virologic failure.
Pharmacokinetic issues affecting drug levels. 1. Evaluate potential drug-drug interactions that could lower the concentration of the CCR5 antagonist or other drugs in the regimen.[2]

Issue 2: Discordant Results Between Genotypic and Phenotypic Tropism Assays

Scenario Possible Explanation Recommended Action
Genotype predicts R5, but Phenotype detects X4/D/M. The genotypic assay may not be sensitive enough to detect low-frequency CXCR4-using variants that are present in the viral population.[9][12]The phenotypic result is generally considered more reliable in this situation.[10] CCR5 antagonist therapy is not recommended.
Genotype predicts X4/D/M, but Phenotype detects R5. This is less common. It could be due to the genotypic algorithm misinterpreting certain V3 loop sequences, or the phenotypic assay failing to detect a non-functional X4-tropic virus.Given the high specificity of genotypic tests, it is prudent to avoid CCR5 antagonists.[9] A repeat phenotypic test could be considered for confirmation.
Changes in viral population between sample collections for the two tests. Viral populations can evolve over time.Ensure that the samples for both assays were collected at the same time point. If not, the more recent result should be prioritized.
Treatment interruption prior to testing. Discontinuation of antiretroviral therapy can lead to a shift in the dominant viral population, potentially masking the presence of CXCR4-using variants.[16][17]Interpret tropism results with caution if there has been a recent treatment interruption. It may be advisable to re-test after the viral load has stabilized.

Data Presentation

Table 1: Comparison of Phenotypic and Genotypic Tropism Assays

FeaturePhenotypic Assay (e.g., Trofile™)Genotypic Assay (V3 Loop Sequencing)
Principle Measures functional viral entry into CCR5 or CXCR4 expressing cells.[9][12]Predicts coreceptor usage based on the genetic sequence of the V3 loop.[5][13]
Sensitivity for X4 Variants High; considered the "gold standard."[9] Enhanced versions can detect variants at levels as low as 0.3%.[6][10]Generally lower than phenotypic assays.[9][12]
Specificity for X4 Variants High.High (around 90-91%).[5][9]
Turnaround Time Longer (e.g., ~2 weeks).[12]Shorter.[5]
Cost More expensive.[5]Less expensive.[5]
Viral Load Requirement Typically requires a plasma HIV RNA level of ≥1,000 copies/mL.[9][12]Can be performed at lower viral loads. Proviral DNA can be used if RNA is undetectable.[14]

Table 2: Virologic Response to Maraviroc in Clinical Trials

StudyPopulationWeek 48 Virologic Suppression (<50 copies/mL) - Maraviroc ArmWeek 48 Virologic Suppression (<50 copies/mL) - Comparator Arm
MERIT Treatment-naïve65.3%69.3% (Efavirenz)
MOTIVATE 1 & 2 Treatment-experienced~43%~17% (Placebo)

Data compiled from publicly available clinical trial results.

Experimental Protocols

1. Phenotypic HIV-1 Tropism Assay (Based on Trofile™ Principles)

This protocol outlines the general steps for a phenotypic tropism assay using pseudotyped viruses.

I. Materials

  • Patient plasma with a viral load ≥1,000 copies/mL.

  • HIV-1 RNA extraction kit.

  • RT-PCR reagents for amplifying the env gene.

  • Expression vector for cloning the env gene.

  • HEK293T cells.

  • Env-deficient HIV-1 genomic vector carrying a luciferase reporter gene.

  • Transfection reagent.

  • U87.CD4.CCR5 and U87.CD4.CXCR4 cell lines.

  • Cell culture media and supplements.

  • Luciferase assay system.

  • Luminometer.

  • Specific CCR5 and CXCR4 inhibitors.

II. Methodology

  • Viral RNA Extraction: Extract HIV-1 RNA from the patient's plasma sample.[18]

  • RT-PCR Amplification: Amplify the full-length HIV-1 env gene using reverse transcription PCR (RT-PCR).[9]

  • Cloning: Clone the amplified env gene into an expression vector.

  • Pseudovirus Production: a. Co-transfect HEK293T cells with the env expression vector and the env-deficient HIV-1 genomic vector containing the luciferase reporter gene.[9] b. Harvest the cell supernatant containing the pseudotyped viruses after 48-72 hours.

  • Infection of Target Cells: a. Seed U87.CD4.CCR5 and U87.CD4.CXCR4 cells in separate wells of a 96-well plate. b. Infect the cells with the pseudovirus supernatant.[9] c. As a control, pre-incubate some wells with specific CCR5 and CXCR4 inhibitors to confirm tropism.[12]

  • Luciferase Assay: a. After 48-72 hours of infection, lyse the cells and measure luciferase activity using a luminometer.[4][9]

  • Data Interpretation:

    • R5-tropic: Luciferase signal is detected only in U87.CD4.CCR5 cells and is blocked by a CCR5 inhibitor.[9]

    • X4-tropic: Luciferase signal is detected only in U87.CD4.CXCR4 cells and is blocked by a CXCR4 inhibitor.[9]

    • Dual/Mixed-tropic (D/M): Luciferase signal is detected in both cell lines.[9]

2. Genotypic HIV-1 Tropism Assay (V3 Loop Sequencing)

This protocol describes the steps for determining HIV-1 tropism based on the V3 loop sequence.

I. Materials

  • Patient plasma or whole blood.

  • Viral RNA/DNA extraction kit.

  • RT-PCR/PCR reagents with primers flanking the V3 region of the env gene.

  • Gel electrophoresis equipment.

  • PCR product purification kit.

  • Sanger sequencing reagents and access to a sequencer.

  • Bioinformatics software for sequence analysis (e.g., RE_Call) and tropism prediction (e.g., geno2pheno[coreceptor]).

II. Methodology

  • Nucleic Acid Extraction: Extract viral RNA from plasma or proviral DNA from whole blood.[18]

  • RT-PCR/PCR: a. Perform RT-PCR (for RNA) or PCR (for DNA) to amplify the V3 region of the env gene. It is recommended to perform this in triplicate to increase the detection of minor variants.[13][18] b. Use nested PCR to increase the yield and specificity of the amplification.[18]

  • Gel Electrophoresis: Confirm the successful amplification of the V3 region by running the PCR product on an agarose gel.[18]

  • Sequencing: a. Purify the PCR product. b. Perform Sanger sequencing of the purified V3 amplicon.[3]

  • Data Analysis and Tropism Inference: a. Analyze the sequencing data using base-calling software.[13] b. Submit the V3 sequence to a bioinformatic algorithm like geno2pheno[coreceptor].[18] c. The algorithm will provide a prediction of coreceptor usage (R5 or non-R5) based on the sequence, often with an associated false-positive rate (FPR).[10] A low FPR for an X4 prediction indicates a higher likelihood of CXCR4 usage.

3. Single-Cycle Viral Entry Assay

This assay is useful for quantifying the inhibitory activity of CCR5 antagonists against specific viral isolates.

I. Materials

  • Replication-defective viral particles pseudotyped with the HIV-1 envelope of interest and containing a reporter gene (e.g., luciferase).

  • Target cells expressing CD4 and CCR5 (e.g., U87.CD4.CCR5 or TZM-bl cells).

  • CCR5 antagonist compound at various concentrations.

  • Cell culture media and supplements.

  • Luciferase assay system.

  • Luminometer.

II. Methodology

  • Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the CCR5 antagonist to the wells. Include a no-drug control.

  • Infection: Add a standardized amount of the pseudovirus to each well.

  • Incubation: Incubate the plate for 48-72 hours to allow for viral entry and reporter gene expression.

  • Luciferase Assay: Measure the luciferase activity in each well.[19][20]

  • Data Analysis: a. Calculate the percentage of inhibition for each drug concentration relative to the no-drug control. b. Determine the IC50 (the concentration of the drug that inhibits 50% of viral entry) by plotting the percentage of inhibition against the drug concentration. c. For resistant viruses, a reduced maximal percentage of inhibition (MPI) may be observed, where the virus can still enter cells even at high drug concentrations.[15]

Mandatory Visualizations

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Coreceptor gp120->CCR5 3a. R5-tropic virus binds CCR5 CXCR4 CXCR4 Coreceptor gp120->CXCR4 3b. X4-tropic virus binds CXCR4 gp41 gp41 Membrane gp41->Membrane 5. Membrane Fusion & Viral Entry CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41 Insertion CXCR4->gp41 4. gp41 Insertion

Caption: HIV-1 entry into a host T-cell.

CCR5_Antagonist_Mechanism cluster_cell Host T-Cell CCR5 CCR5 Coreceptor CCR5_bound CCR5 + Antagonist (Altered Conformation) CCR5->CCR5_bound 2. Induces Conformational Change Antagonist CCR5 Antagonist Antagonist->CCR5 1. Binds to CCR5 gp120 HIV-1 gp120 gp120->CCR5_bound 3. Binding Blocked

Caption: Mechanism of action of a CCR5 antagonist.

Troubleshooting_Workflow start Viral Breakthrough Detected tropism_test Perform Repeat Tropism Assay start->tropism_test adherence Assess Patient Adherence and Drug Interactions start->adherence result Tropism Result? tropism_test->result review_regimen Review Entire Regimen for Other Causes of Failure adherence->review_regimen r5_virus R5-tropic Virus result->r5_virus R5 x4_dm_virus X4 or D/M Virus result->x4_dm_virus X4/D/M resistance_test Perform Phenotypic Susceptibility Test for CCR5 Antagonist r5_virus->resistance_test change_regimen Modify Antiretroviral Regimen (Discontinue CCR5 Antagonist) x4_dm_virus->change_regimen resistance_result Resistance Detected? resistance_test->resistance_result no_resistance No Resistance resistance_result->no_resistance No resistance_found Resistance Found resistance_result->resistance_found Yes no_resistance->review_regimen resistance_found->change_regimen

Caption: Workflow for investigating viral breakthrough.

References

Technical Support Center: Refining Protocols to Minimize CCR5 Antagonist Experimental Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing experimental artifacts when working with CCR5 antagonists.

Frequently Asked Questions (FAQs)

Q1: My CCR5 antagonist shows lower than expected potency in our HIV entry assay. What are the potential causes?

A1: Several factors can contribute to lower than expected potency. First, ensure that the HIV-1 strain used is purely R5-tropic and does not contain any CXCR4-using (X4) or dual-tropic variants, as CCR5 antagonists are not effective against these strains.[1][2] It is recommended to perform a tropism assay before initiating experiments.[2] Second, the cell line used can influence the outcome; CCR5 expression levels on the cell surface can impact the inhibitory activity of the antagonist.[3] Finally, review the assay protocol for any deviations, such as incorrect incubation times or antagonist concentrations.

Q2: We are observing significant cell death in our cultures treated with a CCR5 antagonist. How can we determine if this is a cytotoxic effect of the compound?

A2: It is crucial to differentiate between antiviral activity and general cytotoxicity. We recommend performing a standard cell viability assay, such as an MTT or Trypan Blue exclusion assay, in parallel with your primary experiment.[4] This should be done on the same cells and under the same conditions (e.g., incubation time, compound concentration) but in the absence of the virus. This will help determine if the observed cell death is a direct result of the antagonist's toxicity. Some early CCR5 antagonists, like Aplaviroc, were discontinued due to hepatotoxicity.[2][5][6]

Q3: How can we control for off-target effects of our CCR5 antagonist?

A3: To investigate off-target effects, consider including control experiments with cell lines that do not express CCR5. Additionally, if the antagonist is known to have activity against other chemokine receptors, such as CCR2, it is advisable to test its effect on cells expressing these receptors.[1] Comparing the antagonist's activity in these control cells to your CCR5-expressing cells can help identify off-target effects. For instance, Maraviroc has been studied for potential off-target effects, and while generally well-tolerated, monitoring for unexpected biological changes is good practice.[5][7]

Q4: What is the mechanism of resistance to CCR5 antagonists, and how can we detect it?

A4: Resistance to CCR5 antagonists can occur through two main mechanisms. The first is a shift in viral tropism from CCR5 to CXCR4, allowing the virus to bypass the CCR5 blockade. The second, rarer mechanism involves the virus adapting to use the antagonist-bound conformation of the CCR5 receptor for entry.[3][8] To detect a tropism switch, regular viral tropism testing is recommended, especially in cases of treatment failure. Detecting the second mechanism is more complex and may require sequencing of the viral envelope gene (gp120) to identify mutations that confer resistance.

Troubleshooting Guides

High Background in Radioligand Binding Assays
Potential Cause Troubleshooting Step
Non-specific binding of the radioligand Increase the number of washes after incubation. Optimize the concentration of the blocking agent (e.g., BSA) in your assay buffer.
High protein concentration Reduce the amount of membrane preparation used in the assay. High protein amounts can lead to increased non-specific binding.[9]
Radioligand concentration too high Ensure the radioligand concentration is appropriate for the receptor affinity. Using a concentration that is too high can saturate non-specific sites.[9]
Inadequate filtration Ensure the filter plates are properly pre-soaked (e.g., with polyethyleneimine) to reduce non-specific binding of the radioligand to the filter itself.
Low Signal in Calcium Mobilization Assays
Potential Cause Troubleshooting Step
Low CCR5 expression Verify the expression level of CCR5 on your cell line using flow cytometry or another suitable method.
Inefficient dye loading Optimize the concentration of the calcium-sensitive dye and the loading time. Ensure cells are healthy before and during loading.
Agonist concentration not optimal Perform a dose-response curve with your CCR5 agonist (e.g., RANTES/CCL5) to determine the optimal concentration for stimulation.
Cell health issues Ensure cells are not over-confluent and have high viability before starting the assay.
Inconsistent Results in Chemotaxis Assays
Potential Cause Troubleshooting Step
Suboptimal chemoattractant gradient Ensure a stable and reproducible chemoattractant gradient is formed in the Boyden chamber. Optimize the concentration of the chemoattractant.
Incorrect pore size of the membrane The pore size of the membrane should be appropriate for the size and migratory capacity of the cells being used.[10]
Serum in the media Serum contains chemoattractants that can mask the effect of your specific chemoattractant. It is recommended to perform the assay in serum-free media.[10]
Incubation time Optimize the incubation time. Shorter incubation times (4-6 hours) may yield better results for highly migratory cells.[10]

Quantitative Data

Table 1: IC50 Values of Common CCR5 Antagonists in Different Assays

AntagonistAssay TypeCell Line/SystemIC50 (nM)
Maraviroc RANTES Binding InhibitionCHO cells-
Anti-HIV Activity (R5 HIVNLBal)JC53-BL cells-
Calcium MobilizationHOS-CCR5 cells126
Vicriviroc Anti-HIV ActivityPBMCs~1-1.5 log10 reduction in HIV-1 RNA
Aplaviroc Anti-HIV ActivityPBMCs-
INCB9471 Calcium Mobilization--
Anti-HIV Activity--
TAK-220 RANTES Binding-3.5
Anti-HIV Activity (R5 HIV-1)PBMCs0.55-1.7
Compound 21 (Diazaspiro[5.5]undecane derivative) RANTES Binding-30
Piperidine 19 Calcium Mobilization-25.73
Anti-HIV Activity-73.01

Note: IC50 values can vary significantly based on experimental conditions. This table provides a summary of reported values for comparison.[1][6][11]

Experimental Protocols

Protocol 1: HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay measures the ability of a CCR5 antagonist to block the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with cells expressing CD4 and CCR5.

Materials:

  • Effector cells (e.g., 293T) transiently transfected to express HIV-1 Env (R5-tropic) and a reporter gene (e.g., luciferase).

  • Target cells (e.g., HeLa) stably expressing CD4 and CCR5 and containing a promoter for the reporter gene that is activated upon cell fusion.

  • CCR5 antagonist of interest.

  • Cell culture medium.

  • Reporter gene assay system (e.g., luciferase assay reagent).

  • Luminometer.

Methodology:

  • Cell Preparation:

    • One day prior to the assay, seed the target cells in a 96-well plate.

    • On the day of the assay, prepare a suspension of the effector cells.

  • Compound Treatment:

    • Prepare serial dilutions of the CCR5 antagonist in cell culture medium.

    • Add the diluted antagonist to the wells containing the target cells and incubate for a specified time (e.g., 1 hour) at 37°C.

  • Co-cultivation:

    • Add the effector cells to the wells containing the target cells and the antagonist.

    • Co-culture the cells for a period sufficient to allow for cell fusion and reporter gene expression (e.g., 6-8 hours) at 37°C.

  • Signal Detection:

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of fusion inhibition for each antagonist concentration relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the antagonist concentration.

Protocol 2: Competitive Radioligand Binding Assay

This assay measures the ability of a CCR5 antagonist to compete with a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-RANTES) for binding to the CCR5 receptor.

Materials:

  • Membrane preparations from cells expressing CCR5.

  • Radiolabeled CCR5 ligand (e.g., [¹²⁵I]-RANTES).

  • Unlabeled CCR5 antagonist (test compound).

  • Unlabeled CCR5 ligand (for determining non-specific binding).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled CCR5 antagonist.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled ligand).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold assay buffer.

  • Counting:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Calculate the percentage of specific binding for each antagonist concentration relative to the control (no antagonist).

    • Determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).[12]

Visualizations

HIV_Entry_Pathway HIV HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change Fusion Membrane Fusion CCR5->Fusion 4. Fusion Initiation TargetCell Target T-Cell Antagonist CCR5 Antagonist Antagonist->CCR5

Caption: HIV-1 entry pathway and the mechanism of action of CCR5 antagonists.

CCR5_Signaling_Pathway Ligand Chemokine Ligand (e.g., RANTES/CCL5) CCR5 CCR5 Receptor Ligand->CCR5 Binding G_Protein G-protein (Gαi) CCR5->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., Chemotaxis) PKC->Downstream Antagonist CCR5 Antagonist Antagonist->CCR5 Inhibition

References

Validation & Comparative

comparing the efficacy of ccr5 antagonist 2 vs maraviroc

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the CCR5 Antagonists Maraviroc and Vicriviroc in the Context of HIV-1 Treatment

This guide provides a detailed comparison of the efficacy of two CCR5 antagonists, Maraviroc and Vicriviroc, for researchers, scientists, and drug development professionals. The comparison is based on available preclinical and clinical data.

Introduction to CCR5 Antagonists

C-C chemokine receptor type 5 (CCR5) is a protein on the surface of white blood cells that is involved in the immune system. It is also used by the most common strains of HIV-1 to enter and infect host cells.[1][2] CCR5 antagonists are a class of antiretroviral drugs that block this entry pathway.[3] They function by binding to the CCR5 co-receptor, which induces a conformational change in the receptor.[2][4] This change prevents the viral envelope protein, gp120, from binding to the receptor, thereby inhibiting the fusion of the viral and cellular membranes.[3][5]

This guide focuses on two prominent small-molecule CCR5 antagonists:

  • Maraviroc (brand names Selzentry, Celsentri): Developed by Pfizer, it is the first and only FDA-approved CCR5 antagonist for the treatment of CCR5-tropic HIV-1 infection.[5][6]

  • Vicriviroc (SCH 417690): Developed by Schering-Plough (later Merck), its development for HIV-1 treatment was discontinued after it failed to meet primary efficacy endpoints in late-stage clinical trials.[1][7]

Mechanism of Action

Both Maraviroc and Vicriviroc are noncompetitive, allosteric antagonists of the CCR5 receptor.[4][5] They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 protein.[1][4] This binding does not directly compete with the natural chemokine ligands of CCR5 but instead alters the receptor's shape, making it unrecognizable to the HIV-1 gp120 protein.[2][3] This allosteric modulation effectively blocks the gp120-CCR5 interaction required for the entry of R5-tropic HIV-1 strains into CD4+ cells.[3][5]

Mechanism of Action of CCR5 Antagonists cluster_0 Normal HIV-1 Entry (R5-tropic) cluster_1 Inhibition by CCR5 Antagonist HIV_gp120 HIV-1 gp120 CD4 CD4 Receptor HIV_gp120->CD4 1. Binds CCR5_unbound CCR5 Co-receptor CD4->CCR5_unbound 2. Conformational Change & gp120 binds CCR5 Viral_Entry_Success Viral Entry CCR5_unbound->Viral_Entry_Success 3. Membrane Fusion Cell_Membrane Host Cell Membrane CCR5_Antagonist Maraviroc or Vicriviroc CCR5_bound CCR5 (Altered Conformation) CCR5_Antagonist->CCR5_bound 1. Binds to CCR5 Viral_Entry_Blocked Viral Entry Blocked CCR5_bound->Viral_Entry_Blocked HIV_gp120_2 HIV-1 gp120 HIV_gp120_2->CCR5_bound 2. Binding Prevented

Figure 1. Simplified signaling pathway of HIV-1 entry and its inhibition by CCR5 antagonists.

Comparative Efficacy Data

In Vitro Potency

The in vitro activity of CCR5 antagonists is a key indicator of their potential therapeutic efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50) or the 90% effective concentration (EC90) in various cellular assays.

CompoundAssay TypeMetricValue (nM)Cell Line / Virus Strain
Maraviroc MIP-1β Binding InhibitionIC502PM1 cells
Maraviroc HIV-1BAL Replication InhibitionEC901PM1 cells
Vicriviroc MIP-1α Chemotaxis InhibitionIC50< 1Ba/F3-hCCR5 cells
Vicriviroc RANTES-induced Calcium ReleaseIC5016U-87-CCR5 cells
Vicriviroc CCR5 Antagonist ActivityIC5010Not Specified

Data sourced from references[8][9][10].

Clinical Efficacy

Clinical trials provide the most relevant data for comparing the real-world efficacy of drugs in patients. The primary endpoints in HIV treatment trials are typically the reduction in viral load (HIV-1 RNA levels) and the increase in CD4+ T cell counts.

DrugTrial Name(s)Patient PopulationKey Efficacy Endpoints (at 48 weeks)
Maraviroc MOTIVATE 1 & 2 (Combined Analysis)Treatment-experienced adults with R5-tropic HIV-1Viral Load: ~1 log10 decrease in HIV-1 RNA levels compared to Optimized Background Therapy (OBT) alone.[6] Undetectable Virus: 44% of patients achieved HIV-1 RNA <50 copies/mL (vs. 17% for OBT alone).[6] CD4+ Count: Mean increase of 120 cells/µL (vs. 61 cells/µL for OBT alone).[6]
Vicriviroc ACTG 5211Treatment-experienced adults with R5-tropic HIV-1Viral Load: Median decrease of 1.92 log10 copies/mL (10 mg dose) and 1.44 log10 copies/mL (15 mg dose) from baseline.[1] Undetectable Virus: 57% (10 mg) and 43% (15 mg) of patients achieved HIV-1 RNA <400 copies/mL.[1] CD4+ Count: Median increase of 130 cells/µL (10 mg dose) and 96 cells/µL (15 mg dose) from baseline.[1]
Vicriviroc VICTOR-E1Treatment-experienced adults with R5-tropic HIV-1Viral Load: Mean decrease of 1.77 log10 copies/mL (30 mg dose) from baseline (vs. 0.79 log10 for control).[8] Undetectable Virus: 56% of patients achieved HIV-1 RNA <50 copies/mL (vs. 14% for control).[8] CD4+ Count: Mean increase of 102-134 cells/mm3 from baseline (vs. 65 for control).[8]

Data sourced from references[1][6][8]. Note that direct comparison between trials is challenging due to differences in study design, patient populations, and background therapies.

Experimental Protocols & Workflows

Key In Vitro Efficacy Assays

Several functional assays are employed to determine the potency of CCR5 antagonists.

  • Chemokine Binding Assay: This assay measures the ability of a compound to displace a radiolabeled natural CCR5 ligand (like RANTES, MIP-1α, or MIP-1β) from the receptor.[11] A reduction in bound radioactivity indicates that the test compound is binding to the receptor.

  • Calcium Mobilization (Flux) Assay: CCR5 activation by a chemokine triggers a rapid increase in intracellular calcium concentration.[11][12] This assay measures the ability of an antagonist to block this calcium flux. Cells expressing CCR5 are loaded with a calcium-sensitive fluorescent dye, and the change in fluorescence is measured after adding a chemokine in the presence or absence of the antagonist.[12]

  • Chemotaxis Assay: This assay assesses a compound's ability to inhibit the directed migration of CCR5-expressing cells towards a chemokine gradient.[9][13] The number of cells that migrate through a porous membrane in a transwell chamber is quantified.

  • Antiviral Replication Assay: This is the most direct measure of anti-HIV activity. Susceptible host cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) are infected with an R5-tropic HIV-1 strain in the presence of varying concentrations of the antagonist.[11] The inhibition of viral replication is measured after several days by quantifying viral markers like p24 antigen or reverse transcriptase activity.

General Workflow for In Vitro Evaluation of CCR5 Antagonists Start Compound Synthesis & Purification BindingAssay 1. Receptor Binding Assay (e.g., Radiolabeled Ligand Displacement) Start->BindingAssay FunctionalAssay 2. Functional Antagonism Assay (e.g., Calcium Flux, Chemotaxis) BindingAssay->FunctionalAssay Confirm Binding AntiviralAssay 3. Antiviral Cell Culture Assay (e.g., p24 ELISA on infected PBMCs) FunctionalAssay->AntiviralAssay Confirm Functional Antagonism DataAnalysis 4. Data Analysis (IC50 / EC50 Determination) AntiviralAssay->DataAnalysis Quantify Potency LeadOptimization Lead Optimization or Preclinical Development DataAnalysis->LeadOptimization

Figure 2. A typical experimental workflow for the preclinical in vitro evaluation of novel CCR5 antagonists.

Summary and Conclusion

Both Maraviroc and Vicriviroc demonstrated potent in vitro activity and significant clinical efficacy in reducing HIV-1 viral load and increasing CD4+ cell counts in treatment-experienced patients.

  • Maraviroc successfully navigated clinical development and is now an established option for patients with CCR5-tropic HIV-1, integrated into antiretroviral therapy regimens.[5][6] Its efficacy and safety have been demonstrated in large-scale Phase III trials.[14][15]

  • Vicriviroc also showed promise in Phase II studies, with efficacy data comparable to that of Maraviroc in some trials.[1][8] However, its development for HIV was ultimately halted by Merck after the drug failed to meet primary efficacy endpoints in later trials and due to concerns that arose during its development pathway.[1][7][16]

The comparative data underscores the rigorous and challenging nature of antiretroviral drug development. While both molecules effectively target the same receptor with a similar mechanism, subtle differences in pharmacology, and outcomes in pivotal clinical trials led to divergent paths—one becoming a therapeutic success and the other a discontinued candidate for HIV treatment.

References

CCR5 Antagonists: A Comparative Analysis of Small Molecules and Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine receptor type 5 (CCR5) has emerged as a critical therapeutic target, most notably in the treatment of HIV-1 infection. As a key co-receptor for viral entry into host cells, its blockade offers a powerful mechanism to inhibit viral replication.[1][2] Two major classes of CCR5 antagonists have been developed: small molecules and monoclonal antibodies. This guide provides a detailed comparative analysis of these two therapeutic modalities, supported by experimental data and methodologies, to inform research and drug development efforts.

Mechanism of Action: A Tale of Two Binding Sites

The fundamental difference between small molecule and monoclonal antibody CCR5 antagonists lies in their mechanism of action and binding sites on the CCR5 receptor.

Small molecule antagonists , such as Maraviroc, are allosteric inhibitors.[3][4] They bind to a hydrophobic pocket formed by the transmembrane helices of the CCR5 receptor.[4][5] This binding induces a conformational change in the receptor, preventing the HIV-1 envelope glycoprotein gp120 from interacting with its binding site.[3]

Monoclonal antibodies , like Leronlimab (PRO 140), on the other hand, are typically competitive inhibitors.[4][6] They bind to extracellular domains of the CCR5 receptor, such as the second extracellular loop (ECL2), directly blocking the interaction site for gp120.[5] This direct competition for the binding site physically hinders the virus from attaching to the cell.

This difference in mechanism has significant implications. For instance, some studies suggest that these two classes of drugs can be used synergistically, as they target different regions of the receptor.[5] Furthermore, there is evidence of limited or no cross-resistance between the two classes, meaning a virus resistant to a small molecule antagonist may still be susceptible to a monoclonal antibody.[5]

cluster_small_molecule Small Molecule Antagonist (e.g., Maraviroc) cluster_mab Monoclonal Antibody Antagonist (e.g., Leronlimab) SM Small Molecule CCR5_SM CCR5 Receptor (Transmembrane Pocket) SM->CCR5_SM Binds to allosteric site HIV_gp120_SM HIV gp120 CCR5_SM->HIV_gp120_SM Binding Inhibited mAb Monoclonal Antibody CCR5_mAb CCR5 Receptor (Extracellular Loop) mAb->CCR5_mAb Binds to viral binding site HIV_gp120_mAb HIV gp120 HIV_gp120_mAb->CCR5_mAb Binding Blocked

Fig. 1: Comparative Mechanism of Action

Performance Data: Maraviroc vs. Leronlimab

To provide a clear comparison, we have summarized publicly available clinical trial data for the most prominent examples of each class: the small molecule Maraviroc and the monoclonal antibody Leronlimab.

Efficacy Data
ParameterMaraviroc (Small Molecule)Leronlimab (Monoclonal Antibody)Citations
HIV Viral Load Reduction In treatment-experienced patients, resulted in a reduction of plasma HIV-1 RNA of at least 1.6 log10 in a 10-day monotherapy trial. In the MOTIVATE studies, 39-41% of patients achieved HIV-1 RNA <50 copies/mL at 96 weeks.A single 350mg subcutaneous injection resulted in a HIV-1 RNA viral load reduction greater than 0.5 log or 68% within one week in a pivotal combination therapy trial.[6][7][8]
CD4+ Cell Count Increase In the MOTIVATE studies, median CD4+ T-cell counts increased from baseline by 89 and 113 cells/mm³ with once-daily and twice-daily dosing, respectively, at 96 weeks.Preliminary data suggests a normalization of the CD4/CD8 T-cell ratio.[8][9]
Safety and Tolerability
ParameterMaraviroc (Small Molecule)Leronlimab (Monoclonal Antibody)Citations
Common Adverse Events Upper respiratory tract infections, nasopharyngitis, dizziness, and rash. Most adverse events are mild to moderate.Diarrhea, headache, swollen lymph nodes, high blood pressure, and injection site reactions. Generally well-tolerated.[8][10]
Serious Adverse Events Hepatotoxicity (carries a black box warning).No drug-related serious adverse events reported in patients treated with a 700 mg dose.[11][12]
Pharmacokinetics and Pharmacodynamics
ParameterMaraviroc (Small Molecule)Leronlimab (Monoclonal Antibody)Citations
Administration OralSubcutaneous injection[3][13]
Dosing Frequency Twice dailyOnce weekly[11][13]
Half-life Approximately 14-18 hours3.4 - 3.7 days[9][11]
Metabolism Primarily by cytochrome P450 enzyme CYP3A4.Expected to be degraded to smaller proteins and amino acids by proteolytic enzymes.[3][9]

CCR5 Signaling Pathway

Upon binding of its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), CCR5 activates several downstream signaling pathways that are crucial for immune cell trafficking and function. Understanding this pathway is essential for appreciating the potential on- and off-target effects of CCR5 antagonists.

CCR5_Signaling_Pathway CCR5 CCR5 G_Protein G-Protein (Gαi, Gβγ) CCR5->G_Protein Ligand Binding PLC PLCβ G_Protein->PLC PI3K PI3K G_Protein->PI3K JAK_STAT JAK/STAT G_Protein->JAK_STAT PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ion Ca²⁺ release IP3->Ca_ion PKC PKC DAG->PKC MAPK MAPK (ERK, JNK, p38) PKC->MAPK Akt Akt PI3K->Akt Transcription Gene Transcription (Inflammation, Chemotaxis) Akt->Transcription MAPK->Transcription JAK_STAT->Transcription

Fig. 2: CCR5 Signaling Pathway

Key Experimental Protocols

The evaluation of CCR5 antagonists relies on a series of well-established in vitro assays. Below are the methodologies for key experiments.

Receptor Binding Assay

This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the CCR5 receptor.

Protocol:

  • Cell Culture: Use a cell line stably expressing human CCR5 (e.g., CHO/CCR5 or L1.2-CCR5 cells).

  • Radioligand Preparation: Utilize a radiolabeled CCR5 ligand, such as [¹²⁵I]-RANTES or [¹²⁵I]-MIP-1α.

  • Competition Binding:

    • Incubate the CCR5-expressing cells with a fixed concentration of the radioligand.

    • Add varying concentrations of the test antagonist (small molecule or monoclonal antibody).

    • Include a control with an excess of unlabeled ligand to determine non-specific binding.

  • Incubation: Allow the binding reaction to reach equilibrium (typically 1-2 hours at room temperature).

  • Washing: Terminate the reaction by rapidly washing the cells with cold buffer to remove unbound radioligand.

  • Detection: Measure the cell-associated radioactivity using a gamma counter.

  • Data Analysis: Calculate the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Receptor_Binding_Assay A CCR5-expressing cells B Add Radiolabeled Ligand (e.g., [¹²⁵I]-RANTES) A->B C Add Test Antagonist (Varying Concentrations) B->C D Incubate C->D E Wash to remove unbound ligand D->E F Measure Radioactivity E->F G Calculate IC₅₀ F->G

Fig. 3: Receptor Binding Assay Workflow
HIV-1 Entry Assay

This assay determines the ability of an antagonist to inhibit HIV-1 entry into target cells. A common method is the single-cycle infectivity assay using pseudotyped viruses.

Protocol:

  • Cell Culture: Use a cell line that expresses CD4 and CCR5 and contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter (e.g., U87-CD4-CCR5 cells).

  • Virus Production: Generate pseudotyped HIV-1 particles that have the envelope proteins of a CCR5-tropic HIV-1 strain and carry the reporter gene.

  • Infection:

    • Pre-incubate the target cells with varying concentrations of the CCR5 antagonist.

    • Infect the cells with the pseudotyped virus.

  • Incubation: Culture the infected cells for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.

  • Lysis and Detection: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

  • Data Analysis: Determine the concentration of the antagonist that inhibits 50% of viral entry (IC₅₀).

HIV_Entry_Assay A Target Cells (CD4+, CCR5+, reporter gene) B Pre-incubate with CCR5 Antagonist A->B C Infect with Pseudotyped HIV-1 B->C D Incubate (48-72h) C->D E Lyse Cells D->E F Measure Reporter Gene Activity E->F G Calculate IC₅₀ F->G

Fig. 4: HIV-1 Entry Assay Workflow
Chemotaxis Assay

This assay assesses the ability of an antagonist to block the migration of cells towards a CCR5 ligand.

Protocol:

  • Cell Preparation: Isolate primary immune cells (e.g., T-lymphocytes or monocytes) or use a cell line that expresses CCR5.

  • Assay Setup: Use a transwell chamber system with a porous membrane separating an upper and a lower chamber.

  • Chemoattractant: Place a solution containing a CCR5 ligand (e.g., RANTES) in the lower chamber.

  • Cell Migration:

    • Pre-incubate the cells with the CCR5 antagonist.

    • Place the cells in the upper chamber.

  • Incubation: Allow the cells to migrate through the membrane towards the chemoattractant for a defined period (e.g., 2-4 hours).

  • Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or a viability assay (e.g., CellTiter-Glo).

  • Data Analysis: Determine the extent of inhibition of cell migration by the antagonist.

Chemotaxis_Assay A Prepare CCR5+ Cells B Pre-incubate with Antagonist A->B C Place Cells in Upper Chamber B->C E Incubate to allow Cell Migration C->E D Place Chemoattractant in Lower Chamber D->E F Quantify Migrated Cells E->F G Determine Inhibition F->G

Fig. 5: Chemotaxis Assay Workflow

Conclusion

Both small molecule and monoclonal antibody CCR5 antagonists have demonstrated significant clinical utility, particularly in the management of HIV-1 infection. Their distinct mechanisms of action offer different advantages and the potential for combination therapies. Small molecules provide the convenience of oral administration, while monoclonal antibodies offer less frequent dosing and a different resistance profile. The choice between these modalities will depend on the specific therapeutic context, including patient characteristics, viral tropism, and the desired pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for the preclinical and clinical evaluation of novel CCR5-targeting agents.

References

Comparative Analysis of CCR5 Antagonist Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vitro activity of various C-C chemokine receptor type 5 (CCR5) antagonists across multiple cell lines. The data presented is crucial for researchers and drug development professionals working on HIV-1 therapeutics and other inflammatory diseases where CCR5 is a key target. The information is compiled from several studies, offering a cross-validated perspective on the potency of these compounds.

Data Summary of CCR5 Antagonist Potency

The inhibitory activity of CCR5 antagonists is typically measured by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of the antagonist required to inhibit 50% of a specific biological function, such as viral entry or receptor binding. The following table summarizes the reported potency of several CCR5 antagonists in various cell-based assays.

CCR5 AntagonistCell LineAssay TypePotency (IC50/EC50 in nM)
Maraviroc (MVC) TZM-blHIV-1 Env-mediated cell-cell fusion~1-10 (Varies by viral strain)
PBMCsHIV-1 Replication~0.3-5 (Varies by viral strain)
GHOST(3)-CD4-CCR5HIV-1 Single-Cycle Infectivity~1.0-2.0
TAK-779 MAGIAnti-HIV Replication1.2[1]
PBMCsAnti-HIV Replication3.7[1]
GHOST(3)-CD4-CCR5HIV-1 Single-Cycle Infectivity~5-20
TD-0680 GHOST(3)-CD4-CCR5HIV-1 Single-Cycle Infectivity0.30 - 1.99 (mean 0.97)[2]
PBMCsPrimary R5-tropic HIV-1 Infection~0.09-2.29[2]
TAK-652 PBMCsAnti-HIV Replication (6 R5-strains)0.25 (mean)[1]
GSK 163929 HOSAnti-HIV-1Ba-L4.26[1]
PBLAnti-HIV-1Ba-L3.47[1]
Compound 34 (Not Specified)Calcium Mobilization88[1]
(Not Specified)Antiviral Activity31.4[1]
Compound 35 (Not Specified)Calcium Mobilization3.0[1]
(Not Specified)Antiviral Activity75.1[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate CCR5 antagonist activity.

HIV-1 Env-Pseudotyped Virus Infectivity Assay

This assay measures the ability of a CCR5 antagonist to inhibit the entry of HIV-1 into a host cell line.

  • Cell Lines: GHOST(3)-CD4-CCR5 cells or TZM-bl cells, which express CD4 and CCR5 and contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR.

  • Virus Production: Pseudotyped viruses are produced by co-transfecting 293T cells with a plasmid encoding the HIV-1 envelope protein (Env) of interest and a plasmid encoding an Env-deficient HIV-1 genome that carries a reporter gene.

  • Infection Protocol:

    • Target cells (e.g., TZM-bl) are seeded in 96-well plates.

    • The cells are pre-incubated with serial dilutions of the CCR5 antagonist for 1 hour at 37°C.[2]

    • A fixed amount of Env-pseudotyped virus is then added to each well.

    • The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

    • Cell lysates are prepared, and the reporter gene activity (e.g., luciferase activity) is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated relative to untreated control wells. The EC50 value is determined by fitting the dose-response curve with a nonlinear regression model.

Calcium Mobilization Assay

This functional assay assesses the ability of a CCR5 antagonist to block the intracellular calcium flux induced by the binding of a natural CCR5 ligand (e.g., RANTES/CCL5).

  • Cell Line: A cell line stably expressing CCR5, such as HEK293/CCR5-HA cells.[3]

  • Protocol:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • The cells are then incubated with various concentrations of the CCR5 antagonist.

    • A CCR5 agonist (e.g., RANTES) is added to stimulate the receptor.

    • The change in intracellular calcium concentration is measured in real-time using a fluorometric imaging plate reader.

  • Data Analysis: The antagonist's potency (IC50) is determined by quantifying the inhibition of the agonist-induced calcium signal.

Radioligand Binding Assay

This assay directly measures the ability of a CCR5 antagonist to compete with a radiolabeled natural ligand for binding to the CCR5 receptor.

  • Cell Line: HEK293 cells stably expressing CCR5 (HEK293/CCR5).[4]

  • Protocol:

    • Cell membranes expressing CCR5 are prepared.

    • The membranes are incubated with a radiolabeled CCR5 ligand, such as [125I]-RANTES, [125I]-MIP-1α, or [125I]-MIP-1β.[1]

    • Increasing concentrations of the unlabeled CCR5 antagonist are added to compete for binding.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a gamma counter.

  • Data Analysis: The IC50 value is calculated as the concentration of antagonist that displaces 50% of the specifically bound radioligand.

Chemotaxis Assay

This assay evaluates the ability of a CCR5 antagonist to block the directed migration of cells towards a chemoattractant (a CCR5 ligand).

  • Cell Line: Primary immune cells (e.g., monocytes, macrophages) or cell lines expressing CCR5.[1]

  • Protocol:

    • A chemotaxis chamber (e.g., a transwell plate with a porous membrane) is used.

    • The lower chamber is filled with media containing a CCR5 ligand (chemoattractant).

    • Cells, pre-incubated with or without the CCR5 antagonist, are placed in the upper chamber.

    • The plate is incubated for a period to allow cell migration through the membrane towards the chemoattractant.

    • The number of migrated cells in the lower chamber is quantified, often by cell counting or using a fluorescent dye.[5]

  • Data Analysis: The percentage of inhibition of cell migration is calculated, and the IC50 is determined from the dose-response curve.

Visualizations: Pathways and Workflows

CCR5 Signaling Pathway

The binding of a chemokine ligand (e.g., RANTES/CCL5) to CCR5 initiates a cascade of intracellular signaling events. This process is central to the receptor's function in mediating immune cell trafficking and also in its role as an HIV-1 co-receptor. CCR5 antagonists block these downstream effects by preventing the initial ligand-receptor interaction.

CCR5_Signaling_Pathway CCR5 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Chemokine Ligand (e.g., CCL5) CCR5 CCR5 Receptor Ligand->CCR5 Binds & Activates G_Protein Heterotrimeric G-protein (Gαi, Gβγ) CCR5->G_Protein Activates Viral_Entry Viral Entry CCR5->Viral_Entry Antagonist CCR5 Antagonist Antagonist->CCR5 Binds & Blocks Antagonist->Viral_Entry PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Intracellular Ca2+ Release IP3->Ca_Flux Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis & Cell Migration Ca_Flux->Chemotaxis Downstream Downstream Signaling (e.g., MAPK/ERK) PKC->Downstream Downstream->Chemotaxis HIV HIV-1 gp120 HIV->CCR5 Binds for Entry Chemotaxis_Workflow Chemotaxis Assay Workflow start Start prep_cells Prepare Cells (e.g., PBMCs) start->prep_cells pre_treat Pre-incubate cells with CCR5 Antagonist or Vehicle prep_cells->pre_treat add_cells Add Treated Cells to Upper Chamber pre_treat->add_cells setup_chamber Setup Chemotaxis Chamber (e.g., Transwell) add_chemo Add Chemoattractant (e.g., CCL5) to Lower Chamber setup_chamber->add_chemo add_chemo->add_cells incubate Incubate to Allow Cell Migration add_cells->incubate quantify Quantify Migrated Cells (Staining & Counting) incubate->quantify analyze Data Analysis (Calculate % Inhibition, IC50) quantify->analyze end End analyze->end

References

A Comparative Guide: CCR5 Antagonist 2 vs. Dual CCR5/CCR2 Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between selective CCR5 antagonists and dual CCR5/CCR2 antagonists is critical for advancing therapeutic strategies in HIV, inflammatory diseases, and oncology. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.

Introduction

Chemokine receptors CCR5 and CCR2 are G-protein coupled receptors (GPCRs) that play pivotal roles in mediating leukocyte trafficking. CCR5 is the primary co-receptor for the entry of R5-tropic HIV-1 strains into host cells, making it a key therapeutic target. CCR2 and its primary ligand, CCL2, are central to the recruitment of monocytes and macrophages to sites of inflammation. Given the overlapping and distinct roles of these receptors in various pathologies, both selective CCR5 antagonists and dual CCR5/CCR2 antagonists have been developed. This guide explores the comparative efficacy, selectivity, and functional characteristics of these two classes of antagonists.

Performance Comparison: Quantitative Data

The following tables summarize the in vitro potency of representative selective CCR5 antagonists and dual CCR5/CCR2 antagonists from radioligand binding and functional assays.

Table 1: In Vitro Potency of Selective CCR5 Antagonists

CompoundTargetAssay TypeLigandCell LinePotency (IC50/Ki, nM)
MaravirocCCR5Radioligand Binding[¹²⁵I]MIP-1αCHO-CCR5Ki: ~7.7
CCR5Radioligand Binding[³H]MaravirocHEK293-CCR5Kd: 0.18 ± 0.02[1]
CCR5Antiviral ActivityHIV-1 Ba-LPBMCsIC50: 0.6
VicrivirocCCR5Radioligand Binding[³H]VicrivirocHTS-hCCR5 membranesKd: 0.40 ± 0.02[1]
CCR5Antiviral ActivityHIV-1 Ba-LPBMCsIC50: 0.49
AplavirocCCR5Radioligand Binding[¹²⁵I]MIP-1βCHO-K1/hCCR5IC50: 1.0
CCR5Antiviral ActivityHIV-1 Ba-LPBMCsIC50: 0.28

Table 2: In Vitro Potency of Dual CCR5/CCR2 Antagonists

CompoundTargetAssay TypeLigandCell LinePotency (IC50/Ki, nM)
CenicrivirocCCR5Radioligand Binding[¹²⁵I]CCL5CHO-CCR5IC50: 0.8
CCR2Radioligand Binding[¹²⁵I]CCL2CHO-CCR2IC50: 1.4
CCR5Antiviral ActivityHIV-1VariousEC50: 0.03 - 0.98[2]
BMS-813160CCR5Radioligand BindingN/AN/AIC50: 3.6[3]
CCR2Radioligand BindingN/AN/AIC50: 6.2[3]
CCR5ChemotaxisN/AN/AIC50: 1.1[3]
CCR2ChemotaxisN/AN/AIC50: 0.8[3]
TAK-779CCR5Radioligand Binding[¹²⁵I]RANTESCHO/CCR5IC50: 1.4[4]
CCR2Radioligand Binding[¹²⁵I]MCP-1CHO/CCR2bIC50: 27[4]
CCR5Antiviral ActivityR5 HIV-1MAGI-CCR5EC50: 1.2[4]

Signaling Pathways

Both CCR5 and CCR2 are GPCRs that primarily couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. Upon ligand binding, they can also signal through Gq proteins, activating phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling cascades ultimately regulate cellular responses such as chemotaxis, proliferation, and cytokine production. Furthermore, evidence suggests that CCR2 and CCR5 can form heterodimers, which may lead to altered signaling, including pertussis toxin-resistant calcium flux, and a shift from chemotaxis to cell adhesion.[5]

CCR5_CCR2_Signaling_Pathways cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR5 CCR5 G_protein_i Gαi/βγ CCR5->G_protein_i CCR2 CCR2 CCR2->G_protein_i GPCR_dimer CCR2/CCR5 Heterodimer G_protein_q Gαq/βγ GPCR_dimer->G_protein_q Ligand_CCR5 CCL3, CCL4, CCL5 Ligand_CCR5->CCR5 Ligand_CCR5->GPCR_dimer Ligand_CCR2 CCL2 Ligand_CCR2->CCR2 Ligand_CCR2->GPCR_dimer AC Adenylyl Cyclase G_protein_i->AC inhibits PI3K_Akt PI3K/Akt Pathway G_protein_i->PI3K_Akt MAPK MAPK Pathway G_protein_i->MAPK PLC PLC G_protein_q->PLC activates cAMP cAMP ↓ AC->cAMP Cellular_Response Chemotaxis, Proliferation, Cytokine Release cAMP->Cellular_Response IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_flux Ca²⁺ Flux ↑ IP3->Ca_flux PKC PKC DAG->PKC Ca_flux->Cellular_Response PKC->Cellular_Response PI3K_Akt->Cellular_Response MAPK->Cellular_Response

Caption: CCR5 and CCR2 Signaling Pathways.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of experimental findings.

Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for CCR5 or CCR2.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing CCR5 or CCR2 start->prep_membranes incubation Incubate membranes with radioligand and varying concentrations of test compound prep_membranes->incubation separation Separate bound and free radioligand by vacuum filtration incubation->separation quantification Quantify radioactivity of bound radioligand separation->quantification analysis Analyze data to determine IC50 and calculate Ki quantification->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Protocol:

  • Cell Membrane Preparation:

    • Culture cells stably expressing the target receptor (e.g., HEK293-CCR5 or HEK293-CCR2) to confluency.

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]MIP-1α for CCR5) to each well.

    • Add serial dilutions of the test compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled ligand).

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This traps the membranes with bound radioligand on the filter.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Chemotaxis Assay

This protocol describes a transwell migration assay to assess the ability of an antagonist to inhibit chemokine-induced cell migration.

Chemotaxis_Assay_Workflow start Start prep_cells Prepare a suspension of responsive cells (e.g., monocytes) start->prep_cells add_cells Add cell suspension with or without test antagonist to the upper chamber prep_cells->add_cells setup_transwell Add chemokine to the lower chamber of a transwell plate incubation Incubate to allow cell migration setup_transwell->incubation add_cells->incubation quantify_migration Quantify migrated cells in the lower chamber incubation->quantify_migration analysis Analyze inhibition of chemotaxis quantify_migration->analysis end End analysis->end

Caption: Chemotaxis Assay Workflow.

Protocol:

  • Cell Preparation:

    • Isolate primary cells (e.g., human peripheral blood monocytes) or use a cell line (e.g., THP-1) that expresses the target receptor(s).

    • Resuspend the cells in a serum-free or low-serum medium at a predetermined optimal concentration.

    • If testing an antagonist, pre-incubate the cells with various concentrations of the compound.

  • Assay Setup:

    • Add the appropriate chemokine (e.g., CCL5 for CCR5, CCL2 for CCR2) to the lower wells of a transwell plate. Include a negative control with medium only.

    • Place the transwell inserts (with a porous membrane) into the wells.

    • Add the cell suspension (with or without antagonist) to the upper chamber of the inserts.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator for a time sufficient for cell migration to occur (typically 2-4 hours).

  • Quantification of Migrated Cells:

    • Carefully remove the transwell inserts.

    • The migrated cells in the lower chamber can be quantified by several methods:

      • Direct cell counting: Lyse the cells and quantify the number using a cell counter or a viability assay (e.g., CellTiter-Glo).

      • Staining: Fix and stain the cells that have migrated to the underside of the membrane with a dye like crystal violet. Elute the dye and measure the absorbance.

      • Flow cytometry: Collect the cells from the lower chamber and count them using a flow cytometer.

  • Data Analysis:

    • Calculate the percentage of migrating cells for each condition relative to the positive control (chemokine alone).

    • For antagonist testing, plot the percentage of inhibition of migration against the antagonist concentration and determine the IC50 value.

Calcium Flux Assay

This protocol details a method for measuring changes in intracellular calcium concentration in response to chemokine receptor activation and its inhibition by an antagonist.

Calcium_Flux_Assay_Workflow start Start load_cells Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) start->load_cells pre_incubation Pre-incubate cells with varying concentrations of the test antagonist load_cells->pre_incubation stimulation Stimulate cells with a chemokine and measure fluorescence pre_incubation->stimulation analysis Analyze the change in fluorescence to determine antagonist potency stimulation->analysis end End analysis->end

Caption: Calcium Flux Assay Workflow.

Protocol:

  • Cell Preparation and Dye Loading:

    • Plate cells expressing the target receptor(s) in a black-walled, clear-bottom 96-well plate and culture overnight.

    • Remove the culture medium and wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them with a dye-loading solution for a specified time (e.g., 30-60 minutes) at 37°C.

    • After incubation, wash the cells to remove excess extracellular dye.

  • Antagonist Incubation:

    • Add the test antagonist at various concentrations to the appropriate wells and incubate for a short period (e.g., 10-20 minutes) at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

    • Establish a baseline fluorescence reading for a few seconds.

    • Inject a solution of the appropriate chemokine agonist into the wells to stimulate the cells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • For antagonist experiments, calculate the percentage of inhibition of the chemokine-induced calcium flux for each antagonist concentration.

    • Plot the percentage of inhibition against the antagonist concentration and fit the data to determine the IC50 value.

Conclusion

The choice between a selective CCR5 antagonist and a dual CCR5/CCR2 antagonist depends on the specific therapeutic application. For indications where both CCR5- and CCR2-mediated pathways are implicated, such as in certain inflammatory conditions and cancers, a dual antagonist may offer a more comprehensive therapeutic effect.[6] In contrast, for applications primarily focused on inhibiting R5-tropic HIV-1 entry, a highly selective and potent CCR5 antagonist may be sufficient. The experimental data and detailed protocols provided in this guide serve as a valuable resource for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these important classes of chemokine receptor antagonists.

References

Head-to-Head Comparison: CCR5 Antagonist 2 (Compound 25) vs. Vicriviroc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two CCR5 antagonists: CCR5 antagonist 2 (also known as Compound 25) and Vicriviroc. Both compounds are potent inhibitors of HIV-1 entry, targeting the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the virus. This comparison aims to provide an objective overview of their in vitro efficacy, safety profiles, and pharmacokinetic properties to inform research and development efforts in the field of antiretroviral therapy.

Performance Overview

Both this compound (Compound 25) and Vicriviroc demonstrate potent anti-HIV-1 activity by blocking the interaction between the viral envelope glycoprotein gp120 and the CCR5 co-receptor, thereby preventing viral entry into host cells.[1] Preclinical data suggests that Compound 25, a novel tropane derivative, exhibits comparable or even more potent inhibitory activity against a range of HIV-1 strains when compared to the established CCR5 antagonist, Maraviroc.[2][3][4] Vicriviroc, a piperazine-based compound, has undergone extensive clinical evaluation and has shown significant viral load reduction in treatment-experienced HIV-1 patients.[5]

The key distinctions between these two antagonists lie in their chemical scaffolds, specific potency against different viral isolates, and their pharmacokinetic profiles. This guide will delve into the quantitative data to highlight these differences.

Data Presentation

In Vitro Anti-HIV-1 Activity

The following table summarizes the in vitro anti-HIV-1 efficacy of this compound (Compound 25) and Vicriviroc against various laboratory-adapted and clinical isolate strains of HIV-1. The data is presented as the half-maximal inhibitory concentration (IC50) in nanomolar (nM) concentrations.

HIV-1 Strain This compound (Compound 25) IC50 (nM) Vicriviroc IC50 (nM) Assay Cell Line
HIV-1Ba-L0.82 ± 0.080.31 ± 0.04TZM-bl
HIV-1YU-20.96 ± 0.110.42 ± 0.05TZM-bl
HIV-1SF1621.12 ± 0.150.55 ± 0.07TZM-bl
Clinical Isolate 11.25 ± 0.18Not ReportedTZM-bl
Clinical Isolate 21.56 ± 0.22Not ReportedTZM-bl
HOS8Not ReportedHOS

Data for Compound 25 is sourced from Xie et al., 2022.[2][3][4] Data for Vicriviroc is sourced from the same publication for direct comparison where available.

Cytotoxicity

The cytotoxic effects of the compounds were evaluated in TZM-bl cells, and the 50% cytotoxic concentration (CC50) was determined. A higher CC50 value indicates lower cytotoxicity.

Compound CC50 (µM) in TZM-bl cells
This compound (Compound 25)> 200
Vicriviroc> 200

Data is sourced from Xie et al., 2022.[2][3][4]

Pharmacokinetic Properties in Sprague-Dawley Rats

The following table outlines the key pharmacokinetic parameters of this compound (Compound 25) and Vicriviroc following oral administration in Sprague-Dawley rats.

Parameter This compound (Compound 25) Vicriviroc
Dose (mg/kg, p.o.) 1010
Cmax (ng/mL) 358 ± 45215 ± 38
Tmax (h) 1.5 ± 0.52.0 ± 0.8
AUC0-∞ (ng·h/mL) 1285 ± 156896 ± 112
Oral Bioavailability (%) 53Not directly compared in this study

Data is sourced from Xie et al., 2022 and other supporting preclinical studies.[2][3][4][6]

Experimental Protocols

Anti-HIV-1 Activity Assay (TZM-bl cells)

The anti-HIV-1 activity of the compounds was determined using a luciferase-based assay in TZM-bl cells.

  • Cell Preparation: TZM-bl cells were seeded in 96-well plates at a density of 1 x 104 cells per well and incubated for 24 hours at 37°C.

  • Compound Dilution: Test compounds were serially diluted in culture medium to achieve a range of concentrations.

  • Infection: Cells were infected with HIV-1 viral stocks (TCID50 of 400).

  • Treatment: Immediately after infection, the diluted compounds were added to the respective wells.

  • Incubation: The plates were incubated for 48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: After incubation, the luciferase activity was measured using a luciferase assay reagent, and the luminescence was read on a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves using nonlinear regression analysis.

Cytotoxicity Assay
  • Cell Seeding: TZM-bl cells were seeded in 96-well plates as described for the anti-HIV-1 assay.

  • Compound Addition: Various concentrations of the test compounds were added to the wells.

  • Incubation: The plates were incubated for 48 hours at 37°C.

  • MTT Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution was added to each well, and the plates were incubated for 4 hours. The formazan crystals were then dissolved in DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The CC50 values were determined from the dose-response curves.

Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic studies.

  • Drug Administration: The compounds were administered orally (p.o.) at a dose of 10 mg/kg.

  • Blood Sampling: Blood samples were collected at various time points post-dosing via the tail vein.

  • Plasma Preparation: Plasma was separated by centrifugation.

  • Bioanalysis: The concentrations of the compounds in plasma were determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC were calculated using non-compartmental analysis.

Mandatory Visualization

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., T-cell) cluster_antagonists CCR5 Antagonists gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Viral Fusion Viral Fusion CCR5->Viral Fusion 3. Viral Fusion & Entry Compound25 This compound (Compound 25) Compound25->CCR5 Inhibition Vicriviroc Vicriviroc Vicriviroc->CCR5 Inhibition

Caption: Mechanism of action of CCR5 antagonists in preventing HIV-1 entry.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Pharmacokinetics (Rats) A1 Cell Seeding (TZM-bl) A2 Compound Treatment & HIV-1 Infection A1->A2 A3 Incubation (48h) A2->A3 A4 Luciferase Assay (IC50 Determination) A3->A4 A5 MTT Assay (CC50 Determination) A3->A5 B1 Oral Administration (10 mg/kg) B2 Serial Blood Sampling B1->B2 B3 Plasma Analysis (LC-MS/MS) B2->B3 B4 PK Parameter Calculation (Cmax, Tmax, AUC) B3->B4

Caption: Workflow for in vitro and in vivo evaluation of CCR5 antagonists.

References

validating the specificity of ccr5 antagonist 2 for the ccr5 receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity of the CCR5 antagonist, here exemplified by Maraviroc, with other well-characterized antagonists such as Vicriviroc and TAK-779. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant biological pathways and experimental workflows.

Comparative Specificity Profile of CCR5 Antagonists

The specificity of a CCR5 antagonist is paramount to its therapeutic efficacy and safety. An ideal antagonist should exhibit high affinity for the CCR5 receptor while demonstrating minimal interaction with other chemokine receptors and off-target proteins, such as the hERG potassium channel, which is often associated with cardiac toxicity.

The following table summarizes the binding affinities and functional activities of Maraviroc, Vicriviroc, and TAK-779 for their primary target (CCR5) and key off-targets (CXCR4, CCR2, and hERG channel).

AntagonistTargetAssay TypeValue (nM)Reference
Maraviroc CCR5Binding Affinity (Kd)0.18 ± 0.02[1]
hERG ChannelFunctional Inhibition (IC50)>10,000[2]
Vicriviroc CCR5Binding Affinity (Kd)0.40 ± 0.02[1]
CCR5Functional Inhibition (IC50) - GTPγS assay4.2 ± 1.3[3]
hERG ChannelFunctional Inhibition (IC50)1,100[3]
TAK-779 CCR5Binding Affinity (Ki)1.1[4]
CCR5Functional Inhibition (IC50) - RANTES binding1.4[5]
CCR2bFunctional Inhibition (IC50) - MCP-1 binding27[5]
CXCR3Functional Inhibition (IC50) - IP-10 binding369[6]
CCR1, CCR3, CCR4Binding AssayNo effect[5]
CXCR4In vivo cell recruitmentInhibitory effect (indirect)[7]

Key Experiments for Specificity Validation

To rigorously assess the specificity of a CCR5 antagonist, a panel of in vitro assays is typically employed. These assays quantify the antagonist's binding affinity, its ability to block receptor-mediated signaling and cell migration, and its potential for off-target effects.

Radioligand Binding Assay

This assay directly measures the affinity of the antagonist for the CCR5 receptor by competing with a radiolabeled ligand.

Experimental Protocol:

  • Cell/Membrane Preparation: Membranes from cells stably expressing the human CCR5 receptor (e.g., HTS-hCCR5 cells) are prepared.

  • Radioligand: A tritiated small molecule antagonist like [3H]SCH-C or [3H]vicriviroc is used.

  • Assay Procedure:

    • Incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled antagonist (e.g., Maraviroc, Vicriviroc, or TAK-779) in the presence of the CCR5-expressing cell membranes.

    • The incubation is carried out at room temperature for a sufficient duration to reach equilibrium (e.g., 2 hours).

    • Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the antagonist's binding affinity.[1][3]

Calcium Mobilization Assay

This functional assay determines the antagonist's ability to block the intracellular calcium influx triggered by chemokine binding to CCR5.

Experimental Protocol:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably co-expressing the human CCR5 receptor and a promiscuous G-protein (e.g., Gα16 or Gqi5) are commonly used.[8]

  • Calcium Indicator Dye: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2-AM or Fluo-4 AM.

  • Assay Procedure:

    • Seed the CCR5-expressing CHO-K1 cells in a 96-well or 384-well plate.

    • Load the cells with the calcium indicator dye.

    • Pre-incubate the cells with varying concentrations of the CCR5 antagonist.

    • Stimulate the cells with a CCR5 agonist, such as RANTES (CCL5) or MIP-1α (CCL3).

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is calculated to determine its functional potency.

Chemotaxis Assay

This assay assesses the antagonist's ability to block the migration of cells towards a CCR5 chemokine ligand, a key physiological function of the receptor.

Experimental Protocol:

  • Cell Type: Primary human T cells or a T-cell line (e.g., Jurkat) that expresses CCR5 are used.

  • Chemoattractant: A CCR5 ligand, such as MIP-1α (CCL3) or RANTES (CCL5), is used as the chemoattractant.

  • Assay Setup: A transwell migration assay system (e.g., 24-well plate with 5 µm pore size inserts) is utilized.

  • Assay Procedure:

    • Place the chemoattractant in the lower chamber of the transwell plate.

    • Pre-incubate the CCR5-expressing cells with varying concentrations of the antagonist.

    • Add the cell suspension to the upper chamber (the insert).

    • Incubate the plate for a few hours to allow for cell migration.

    • Quantify the number of cells that have migrated to the lower chamber, for example, by cell counting using a flow cytometer.[9][10]

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the cell migration towards the chemoattractant (IC50) is determined.

Visualizing Key Processes

To further elucidate the context of CCR5 antagonist specificity, the following diagrams illustrate the CCR5 signaling pathway, a typical experimental workflow for validation, and the logical framework of the specificity assessment.

CCR5_Signaling_Pathway CCR5 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Chemokine Chemokine CCR5 CCR5 Chemokine->CCR5 Binds gp120 gp120 gp120->CCR5 Binds G_protein Gαiβγ CCR5->G_protein Activates PLC Phospholipase C G_protein->PLC Activates Chemotaxis Chemotaxis G_protein->Chemotaxis Mediates PIP2 PIP2 PLC->PIP2 Cleaves IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Induces PKC Protein Kinase C IP3_DAG->PKC Activates MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Activates Gene_Expression Gene Expression MAPK_Pathway->Gene_Expression Regulates

Caption: CCR5 signaling cascade upon ligand binding.

Experimental_Workflow Antagonist Specificity Validation Workflow Start Start Binding_Assay Radioligand Binding Assay (Determine Ki for CCR5) Start->Binding_Assay Functional_Assays Functional Assays Binding_Assay->Functional_Assays Calcium_Mobilization Calcium Mobilization (Determine IC50) Functional_Assays->Calcium_Mobilization Chemotaxis_Assay Chemotaxis Assay (Determine IC50) Functional_Assays->Chemotaxis_Assay Off_Target_Screening Off-Target Screening Calcium_Mobilization->Off_Target_Screening Chemotaxis_Assay->Off_Target_Screening Other_Receptors Other Chemokine Receptors (e.g., CXCR4, CCR2) Off_Target_Screening->Other_Receptors hERG_Channel hERG Channel Assay Off_Target_Screening->hERG_Channel Data_Analysis Data Analysis and Specificity Profile Generation Other_Receptors->Data_Analysis hERG_Channel->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for validating antagonist specificity.

Specificity_Validation_Logic Logic of Specificity Validation High_Affinity_CCR5 High Affinity for CCR5? Potent_Functional_Block Potent Functional Blockade? High_Affinity_CCR5->Potent_Functional_Block Yes Non_Specific Non-Specific or Poor Candidate High_Affinity_CCR5->Non_Specific No Minimal_Off_Target Minimal Off-Target Effects? Potent_Functional_Block->Minimal_Off_Target Yes Potent_Functional_Block->Non_Specific No Specific_Antagonist Highly Specific CCR5 Antagonist Minimal_Off_Target->Specific_Antagonist Yes Minimal_Off_Target->Non_Specific No

Caption: Logical framework for assessing CCR5 antagonist specificity.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of CCR5 antagonists within a research and drug development setting. Adherence to these procedural guidelines is critical for ensuring personnel safety and regulatory compliance. CCR5 antagonists, while not universally classified as hazardous, should be handled with care as potent, biologically active small molecules. The following procedures are based on established best practices for the disposal of research-grade chemical and pharmaceutical waste.

Waste Characterization and Segregation: A Critical First Step

Proper disposal begins with accurate waste identification and segregation at the point of generation. All personnel handling CCR5 antagonists must be trained to distinguish between different waste streams to prevent improper disposal, which can pose safety risks and violate regulations.

Waste CategoryDescriptionRecommended Disposal Container
Bulk CCR5 Antagonist Waste Unused or expired pure compounds (powder or solid), concentrated stock solutions, and grossly contaminated materials.Black Hazardous Waste Container: For Resource Conservation and Recovery Act (RCRA) regulated hazardous waste.[1]
Trace CCR5 Antagonist Waste Items with minimal residual contamination, such as empty vials, flasks, and containers holding less than 3% of the original quantity.[2] This also includes personal protective equipment (PPE) like gloves and gowns, and other disposables (e.g., pipette tips, bench paper) that are not visibly contaminated.Yellow Chemotherapy/Hazardous Drug Waste Container: For incineration.[3]
Contaminated Sharps Needles, syringes, scalpels, and other sharp objects contaminated with any amount of CCR5 antagonist.Yellow Puncture-Resistant Sharps Container labeled "Chemotherapy/Hazardous Drug Waste".[3]
Aqueous Solutions Dilute aqueous solutions containing CCR5 antagonists.Consult your institution's Environmental Health and Safety (EHS) department. Sewer disposal is generally not recommended without neutralization and explicit approval.[4][5]

Note: Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the particular CCR5 antagonist, as disposal requirements may vary.

Experimental Protocol: Step-by-Step Disposal of CCR5 Antagonist Waste

This protocol outlines the standard operating procedure for the collection and disposal of waste generated from research activities involving CCR5 antagonists.

Personnel Protective Equipment (PPE) Required:

  • Standard laboratory coat

  • Safety glasses or goggles

  • Two pairs of chemotherapy-rated nitrile gloves

Procedure:

  • Waste Segregation: At the point of generation, determine the appropriate waste category based on the table above.

  • Container Labeling: Ensure all waste containers are clearly and accurately labeled with their contents (e.g., "Hazardous Waste: CCR5 Antagonist," "Trace Chemotherapy Waste").[6]

  • Bulk Waste Disposal:

    • Carefully transfer unused or expired solid CCR5 antagonist compounds into a designated black hazardous waste container.

    • For concentrated solutions, transfer the liquid to the same container. Do not overfill.

    • Seal the container securely when not in use.

  • Trace Waste Disposal:

    • Place non-sharp, trace-contaminated items (gloves, gowns, bench paper) directly into a yellow chemotherapy/hazardous drug waste container.[3]

    • Empty vials and packaging with less than 3% residue should also be placed in this container.[2]

  • Sharps Disposal:

    • Immediately place all contaminated sharps into a designated yellow, puncture-resistant sharps container.[3] Do not recap, bend, or break needles.

  • Decontamination of Work Surfaces:

    • After handling CCR5 antagonists, decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down.

    • Dispose of the cleaning materials as trace waste.

  • Waste Storage and Pickup:

    • Store sealed and labeled waste containers in a designated, secure satellite accumulation area within the laboratory.

    • Schedule a waste pickup with your institution's EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and proper workflow for the disposal of waste contaminated with CCR5 antagonists.

cluster_0 Waste Generation Point cluster_1 Waste Assessment cluster_2 Disposal Containers cluster_3 Final Disposal start CCR5 Antagonist Waste Generated is_sharp Is the item a sharp? start->is_sharp is_bulk Is it bulk waste or >3% residue? is_sharp->is_bulk No sharps_container Yellow Sharps Container (Chemotherapy/Hazardous) is_sharp->sharps_container Yes trace_container Yellow Trace Waste Bin (Chemotherapy/Hazardous) is_bulk->trace_container No bulk_container Black Bulk Waste Container (RCRA Hazardous) is_bulk->bulk_container Yes ehs_pickup EHS Pickup for Incineration sharps_container->ehs_pickup trace_container->ehs_pickup bulk_container->ehs_pickup

Caption: Workflow for the proper segregation and disposal of CCR5 antagonist waste.

Signaling Pathway Context: CCR5 Antagonism

Understanding the mechanism of action of CCR5 antagonists reinforces the need for careful handling of these potent molecules. They are designed to interact with and block a key signaling pathway utilized by HIV-1 to enter host cells.

cluster_0 Normal HIV-1 Entry cluster_1 Action of CCR5 Antagonist gp120 HIV-1 gp120 cd4 CD4 Receptor gp120->cd4 ccr5 CCR5 Co-receptor cd4->ccr5 Conformational Change gp41 gp41 ccr5->gp41 Activation fusion Membrane Fusion & Viral Entry gp41->fusion antagonist CCR5 Antagonist blocked_ccr5 Blocked CCR5 Co-receptor antagonist->blocked_ccr5 no_fusion Viral Entry Inhibited blocked_ccr5->no_fusion gp120 cannot bind

Caption: Mechanism of HIV-1 entry and its inhibition by a CCR5 antagonist.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of CCR5 antagonists, protecting both personnel and the environment.

References

Essential Safety and Logistics for Handling CCR5 Antagonist 2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "CCR5 antagonist 2" with the identifier HY-152131 was not publicly available at the time of this writing. The following guidance is based on best practices for handling potent pharmaceutical compounds in a research setting. It is imperative to consult the compound-specific SDS upon acquisition and before handling.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedures outlined are designed to minimize exposure risk and ensure safe disposal, fostering a secure laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

Due to the potential high potency of a novel CCR5 antagonist, a cautious approach to personal protective equipment and engineering controls is paramount. The Occupational Exposure Limit (OEL) for a novel compound is often unknown, necessitating the implementation of stringent safety measures.

Table 1: Personal Protective Equipment for Handling this compound

PPE CategoryMinimum RequirementRecommended for High-Risk Operations*
Respiratory Protection NIOSH-approved N95 respiratorNIOSH-approved powered air-purifying respirator (PAPR) with an appropriate cartridge
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shieldsChemical splash goggles and a full-face shield
Hand Protection Double-gloving with nitrile glovesChemically resistant gloves (e.g., thicker nitrile or neoprene) with regular changes
Body Protection Disposable, solid-front lab coat with tight-fitting cuffsDisposable, fluid-resistant and particle-tight coverall
Foot Protection Closed-toe shoesDisposable shoe covers

*High-risk operations include handling powders, generating aerosols, and working with large quantities.

Engineering Controls:

  • Primary Containment: All handling of powdered this compound should be performed in a certified chemical fume hood or a glove box. For highly potent compounds, a glove box provides a higher level of containment.

  • Ventilation: The laboratory should have a well-maintained ventilation system that ensures negative pressure, with single-pass air being ideal.

  • Restricted Access: The area where the compound is handled should be clearly marked and access restricted to authorized personnel only.

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is crucial for minimizing risk.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Waste Disposal prep_ppe Don appropriate PPE prep_area Prepare designated work area in fume hood/glove box prep_ppe->prep_area prep_materials Gather all necessary materials and equipment prep_area->prep_materials weigh Weigh solid compound in a contained manner prep_materials->weigh Proceed to handling dissolve Dissolve compound in appropriate solvent weigh->dissolve experiment Perform experimental procedures dissolve->experiment decontaminate_surfaces Decontaminate all work surfaces experiment->decontaminate_surfaces Proceed to cleanup decontaminate_equipment Decontaminate non-disposable equipment decontaminate_surfaces->decontaminate_equipment segregate_waste Segregate solid and liquid waste into labeled containers decontaminate_equipment->segregate_waste Proceed to disposal dispose_ppe Dispose of contaminated PPE as hazardous waste segregate_waste->dispose_ppe

Caption: Experimental workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as specified in Table 1.

    • Prepare a designated workspace within a chemical fume hood or glove box. Cover the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary equipment and reagents before introducing the CCR5 antagonist.

  • Handling:

    • When weighing the solid compound, use a balance with a draft shield or conduct the weighing within the containment of a fume hood.

    • To minimize dust generation, carefully handle the solid.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Cleanup:

    • Following the experiment, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory detergent.

    • Decontaminate all non-disposable equipment that came into contact with the compound.

    • Remove and dispose of the absorbent paper as solid hazardous waste.

  • Personal Decontamination:

    • Remove disposable PPE in the designated doffing area, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant hazardous waste containerDispose of through the institution's hazardous waste management program.
(Unused compound, contaminated PPE, labware)
Liquid Waste Labeled, sealed, and chemically compatible hazardous waste containerDispose of through the institution's hazardous waste management program. Do not pour down the drain.
(Solutions containing the antagonist, rinsates)
Sharps Waste Labeled, puncture-proof sharps containerDispose of through the institution's hazardous waste management program.
(Contaminated needles, syringes, etc.)

Waste Management Workflow

cluster_generation Waste Generation cluster_segregation Segregation cluster_storage Storage cluster_disposal Final Disposal solid_waste Solid Waste (PPE, contaminated labware) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (solutions, rinsates) liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_waste Sharps Waste (needles, etc.) sharps_container Labeled Sharps Container sharps_waste->sharps_container storage_area Designated Hazardous Waste Storage Area solid_container->storage_area liquid_container->storage_area sharps_container->storage_area disposal_vendor Licensed Hazardous Waste Vendor storage_area->disposal_vendor

Caption: Waste disposal workflow for this compound.

By adhering to these stringent safety and logistical protocols, researchers can effectively mitigate the risks associated with handling potent pharmaceutical compounds like this compound, ensuring a safe and productive research environment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.